molecular formula C18H22N2 B1669395 Cyclizine CAS No. 82-92-8

Cyclizine

Cat. No.: B1669395
CAS No.: 82-92-8
M. Wt: 266.4 g/mol
InChI Key: UVKZSORBKUEBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclizine (1-benzhydryl-4-methyl-piperazine, CAS 82-92-8) is a piperazine derivative that acts as a histamine H1-receptor antagonist . It is primarily known for its antiemetic properties, effectively preventing and treating nausea and vomiting . The precise antiemetic mechanism is multi-faceted, involving the blockade of H1 receptors , antagonism of muscarinic cholinergic receptors , and inhibition of the chemoreceptor trigger zone (CTZ) in the brain . Furthermore, this compound can suppress hyperactivity of the vestibular system, which is responsible for its utility in motion sickness research . Beyond its well-established antiemetic effects, studies indicate that this compound and its derivatives exhibit other pharmacological properties, including anti-inflammatory and anti-allergic activities, as demonstrated in models of acute inflammation such as formalin and histamine-induced rat paw edema . This compound has a molecular formula of C18H22N2 and a molecular weight of 266.39 g·mol⁻¹ . It is metabolized in the liver to northis compound, which has significantly lower antihistaminic activity, and has a plasma elimination half-life of approximately 20 hours . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzhydryl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKZSORBKUEBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022864
Record name Cyclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN ETHER 1 G IN ABOUT 115 ML ALC /HYDROCHLORIDE/, SOL IN ALCOHOL & CHLOROFORM; SLIGHTLY SOL IN WATER, FREELY SOL IN ETHER, 7.52e-02 g/L
Record name Cyclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLIZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS FROM PETROLEUM ETHER, WHITE OR CREAMY WHITE CRYSTALLINE POWDER

CAS No.

82-92-8
Record name Cyclizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclizine [USP:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLIZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CYCLIZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.314
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRW9FCR9P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLIZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015307
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

105.5-107.5, 105.5 TO 107.5 °C
Record name Cyclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01176
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLIZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3309
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Cyclizine's Dual Antagonism at Histamine H1 and Muscarinic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a first-generation piperazine (B1678402) derivative antihistamine, exerts its therapeutic effects, particularly in the management of nausea, vomiting, and vertigo, through a dual mechanism of action involving the antagonism of both histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive analysis of the molecular interactions of this compound with these two critical G-protein coupled receptors (GPCRs). We will delve into the quantitative binding affinities, the downstream signaling pathways affected, and the detailed experimental methodologies used to characterize these interactions. This document is intended to serve as a detailed resource for researchers and professionals involved in pharmacology and drug development, offering a granular understanding of this compound's pharmacodynamics.

Introduction

This compound is a well-established compound, primarily recognized for its antiemetic and antivertigo properties.[1] Its clinical efficacy is attributed to its ability to competitively block the action of two key neurotransmitters: histamine and acetylcholine, at their respective H1 and muscarinic receptors within the central and peripheral nervous systems.[1][2] As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, which is crucial for its centrally mediated antiemetic effects.[3] Understanding the precise mechanism of action at a molecular level is paramount for the development of new chemical entities with improved selectivity and reduced side-effect profiles. This guide will provide a detailed examination of this compound's interaction with H1 and muscarinic receptors, supported by quantitative data and established experimental protocols.

Quantitative Analysis of Receptor Binding Affinities

The affinity of this compound and other first-generation antihistamines for histamine H1 and muscarinic receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a compound to a receptor, with a lower Ki value indicating a higher affinity.

Table 1: Comparative Binding Affinities (Ki in nM) of First-Generation Antihistamines for the Histamine H1 Receptor

AntihistamineChemical ClassH1 Receptor Ki (nM)
DoxepinTricyclic0.06
MepyramineEthylenediamine0.28
DiphenhydramineEthanolamine1.1
ClemastineEthanolamine1.3
PromethazinePhenothiazine2.2
TriprolidineAlkylamine2.6
ChlorpheniramineAlkylamine3.2
CyproheptadinePiperidine3.8
This compound Piperazine ~21
HydroxyzinePiperazine21

Data compiled from multiple sources for comparative purposes.[4] Actual values may vary based on experimental conditions.

Table 2: Comparative Binding Affinities (Ki in nM) of First-Generation Antihistamines for Muscarinic Receptors

AntihistamineMuscarinic Receptor Ki (nM)Receptor Subtype (if specified)
Cyproheptadine5.0Bovine Cerebral Cortex
Promethazine23Bovine Cerebral Cortex
Diphenhydramine280M3
Chlorpheniramine1,800Bovine Cerebral Cortex
Hydroxyzine15,000Bovine Cerebral Cortex
This compound Data not readily available for M1-M5 subtypes -

Data compiled from multiple sources.[5][6][7] A comprehensive profile of this compound's binding affinity across all five muscarinic receptor subtypes (M1-M5) is not consistently reported in publicly available literature.

Signaling Pathways

Both histamine H1 and a subset of muscarinic receptors (M1, M3, M5) are coupled to the Gq/11 family of G-proteins.[8][9] Their activation initiates a well-characterized signaling cascade that leads to an increase in intracellular calcium. This compound, by acting as an antagonist at these receptors, effectively blocks these downstream signaling events.

Histamine H1 Receptor Signaling Pathway

Upon binding of histamine to the H1 receptor, the associated Gq protein is activated. The Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium ions into the cytoplasm. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC), leading to various cellular responses.[3]

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Leads to This compound This compound This compound->H1R Antagonizes

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.
Muscarinic M1, M3, and M5 Receptor Signaling Pathway

The M1, M3, and M5 subtypes of muscarinic acetylcholine receptors also couple to Gq/11 proteins and activate a signaling cascade that is analogous to that of the H1 receptor.[8][9] The binding of acetylcholine to these receptors leads to the activation of PLC, generation of IP3 and DAG, and a subsequent increase in intracellular calcium, which mediates various physiological responses including smooth muscle contraction and glandular secretion.

Muscarinic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine MR Muscarinic Receptor (M1, M3, M5) ACh->MR Binds Gq Gq Protein MR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Leads to This compound This compound This compound->MR Antagonizes

Figure 2: Muscarinic Receptor (M1, M3, M5) Signaling and this compound's Antagonism.

Experimental Protocols

The characterization of this compound's interaction with H1 and muscarinic receptors involves a combination of radioligand binding assays to determine affinity and functional assays to assess antagonist activity.

Radioligand Binding Assay for H1 Receptor Affinity (Ki) Determination

This protocol describes a competitive binding assay to determine the Ki of this compound for the human H1 receptor.

  • Objective: To quantify the binding affinity of this compound for the H1 receptor.

  • Materials:

    • Cell Line: Human Embryonic Kidney (HEK) 293T cells transiently transfected with a plasmid encoding the human H1 receptor.

    • Radioligand: [³H]-mepyramine (a high-affinity H1 receptor antagonist).[10]

    • Test Compound: this compound hydrochloride.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled H1 antagonist such as mianserin.[11]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Instrumentation: Scintillation counter, 96-well filter plates (e.g., Whatman GF/C), cell harvester.

  • Methodology:

    • Membrane Preparation:

      • Culture and harvest transfected HEK293T cells.

      • Homogenize cells in ice-cold assay buffer.

      • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

      • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

      • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[11]

    • Binding Assay:

      • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

      • Total Binding: Add cell membranes, a fixed concentration of [³H]-mepyramine (typically near its Kd value, e.g., 1-5 nM), and assay buffer.

      • Non-specific Binding: Add cell membranes, [³H]-mepyramine, and a high concentration of mianserin.

      • Competition Binding: Add cell membranes, [³H]-mepyramine, and varying concentrations of this compound.

      • Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).[12]

    • Filtration and Quantification:

      • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI).

      • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

      • Allow the filters to dry, then add scintillation cocktail and quantify the bound radioactivity using a scintillation counter.[1]

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

      • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Radioligand_Binding_Workflow A Membrane Preparation (H1 or Muscarinic Receptor expressing cells) B Incubation (Membranes + Radioligand +/- this compound) A->B C Vacuum Filtration (Separate bound from free radioligand) B->C D Scintillation Counting (Quantify bound radioactivity) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Figure 3: General Workflow for Radioligand Binding Assays.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki) Determination

This protocol is analogous to the H1 receptor binding assay but utilizes reagents specific for muscarinic receptors.

  • Objective: To quantify the binding affinity of this compound for muscarinic receptors.

  • Materials:

    • Receptor Source: Membranes from cells expressing specific human muscarinic receptor subtypes (M1-M5) or from tissues rich in muscarinic receptors (e.g., rat cerebral cortex).

    • Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB) or [³H]-N-methylscopolamine ([³H]-NMS), both are high-affinity muscarinic antagonists.[13]

    • Test Compound: this compound hydrochloride.

    • Non-specific Binding Control: A high concentration of an unlabeled muscarinic antagonist such as atropine (B194438) (e.g., 1 µM).[13]

  • Methodology: The procedure for membrane preparation, binding assay, filtration, quantification, and data analysis is the same as described for the H1 receptor binding assay, with the substitution of the muscarinic receptor-specific reagents.

Functional Antagonism Assessment using Calcium Imaging

This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by H1 or muscarinic receptor agonists.

  • Objective: To determine the functional potency of this compound as an antagonist at H1 and muscarinic receptors.

  • Materials:

    • Cell Line: A cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293 cells expressing human H1 or M1/M3 receptors).

    • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.

    • Agonists: Histamine (for H1 receptors) or Carbachol/Acetylcholine (for muscarinic receptors).

    • Test Compound: this compound hydrochloride.

    • Instrumentation: A fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.

  • Methodology:

    • Cell Preparation and Dye Loading:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubate to allow for de-esterification of the dye.

    • Antagonist Pre-incubation:

      • Wash the cells to remove excess dye.

      • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period.

    • Agonist Stimulation and Signal Detection:

      • Place the plate in the fluorescence reader and measure the baseline fluorescence.

      • Add a fixed concentration of the agonist (e.g., histamine or carbachol, typically at an EC₈₀ concentration) to the wells.

      • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

    • Data Analysis:

      • Calculate the change in fluorescence (ΔF) for each well.

      • Plot the percentage inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

      • Determine the IC₅₀ value for this compound's inhibition of the agonist response.

      • Optionally, perform a Schild analysis by generating agonist dose-response curves in the presence of different fixed concentrations of this compound to determine the pA₂ value, a measure of antagonist potency.[13]

Calcium_Assay_Workflow A Cell Seeding and Dye Loading (e.g., Fluo-4 AM) B Antagonist Pre-incubation (this compound) A->B C Agonist Stimulation (Histamine or Carbachol) B->C D Fluorescence Measurement (Real-time monitoring of [Ca²⁺]i) C->D E Data Analysis (Determine IC50 / pA2) D->E

Figure 4: Workflow for a Calcium Imaging Functional Assay.

Conclusion

This compound's therapeutic utility as an antiemetic is firmly rooted in its dual antagonism of histamine H1 and muscarinic receptors. This guide has provided a detailed overview of the molecular mechanisms underlying this dual action, including a comparative analysis of binding affinities and a description of the key signaling pathways that are inhibited. The experimental protocols outlined herein represent standard methodologies for the in-vitro characterization of compounds like this compound. A comprehensive understanding of these interactions at a quantitative and mechanistic level is essential for the rational design and development of future therapeutic agents with enhanced efficacy and improved safety profiles. Further research to fully elucidate the binding affinities of this compound across all muscarinic receptor subtypes would provide a more complete picture of its pharmacological profile.

References

Cyclizine signaling pathway in the chemoreceptor trigger zone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cyclizine Signaling Pathway in the Chemoreceptor Trigger Zone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a first-generation piperazine-derivative antihistamine with significant antiemetic properties. Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors within the chemoreceptor trigger zone (CTZ) of the brainstem. This guide provides a detailed examination of the molecular signaling pathways modulated by this compound in the CTZ, presents quantitative data on its receptor binding affinities, outlines key experimental protocols for studying these interactions, and uses visualizations to clarify complex biological processes.

Introduction: The Chemoreceptor Trigger Zone and Emetic Signaling

The chemoreceptor trigger zone (CTZ) is a critical brainstem structure located in the area postrema on the floor of the fourth ventricle.[1] Unlike most of the brain, the CTZ is not protected by the blood-brain barrier, which allows it to directly detect emetogenic (vomiting-inducing) substances circulating in the blood and cerebrospinal fluid.[2][3]

The CTZ is rich in a variety of neurotransmitter receptors, including histamine H1, muscarinic (M1), dopamine (B1211576) D2, and serotonin (B10506) 5-HT3 receptors.[1][3] When these receptors are stimulated by their respective ligands (e.g., toxins, drugs, hormones), a signaling cascade is initiated that projects to the nucleus tractus solitarius (NTS), a key coordinator of the vomiting reflex.[3] this compound exerts its antiemetic effects by primarily targeting and inhibiting the histamine H1 and muscarinic signaling pathways within this zone.[4][5]

Core Signaling Pathways Modulated by this compound

This compound's efficacy as an antiemetic stems from its dual antagonism of two major G-protein coupled receptor (GPCR) pathways in the CTZ.

Antagonism of the Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a Gq-protein coupled receptor.[6] In its native state, binding of histamine to the H1 receptor initiates a conformational change, leading to the activation of the Gαq subunit. This, in turn, activates the enzyme phospholipase C (PLC).[7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

  • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8]

  • DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[7]

The subsequent rise in intracellular calcium and activation of PKC leads to neuronal depolarization and increased excitability, propagating the emetic signal. This compound, by acting as a competitive antagonist, binds to the H1 receptor but does not activate it. This blockade prevents histamine from binding and initiating the Gq/PLC cascade, thereby suppressing the downstream release of intracellular calcium and subsequent neuronal signaling that contributes to nausea and vomiting.[8][9]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca2_Store Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca2+ Ca2_Store->Ca2 Ca2->PKC Co-activates Emetic_Signal Neuronal Excitation (Emetic Signal) PKC->Emetic_Signal Promotes M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R Muscarinic M1 Receptor ACh->M1R Binds & Activates This compound This compound (Antagonist) This compound->M1R Binds & Blocks Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca2_Store Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca2+ Ca2_Store->Ca2 Ca2->PKC Co-activates Emetic_Signal Neuronal Excitation (Emetic Signal) PKC->Emetic_Signal Promotes Binding_Assay_Workflow P1 Prepare Reagents: - Receptor Membranes - Radioligand ([³H]L*) - this compound (Competitor) P2 Incubate: Membranes + [³H]L* + this compound (at varying concentrations) P1->P2 P3 Separate Bound/Free: Rapid Vacuum Filtration P2->P3 P4 Wash Filters (Remove non-specific binding) P3->P4 P5 Quantify Radioactivity: Scintillation Counting P4->P5 P6 Data Analysis: Plot curve, determine IC50, calculate Ki P5->P6 Second_Messenger_Assay S1 Label Cells: Incubate with [³H]-myo-inositol S2 Pre-incubate Cells: Add varying concentrations of this compound S1->S2 S3 Stimulate: Add Agonist (e.g., Histamine) S2->S3 S4 Terminate Reaction & Lyse Cells S3->S4 S5 Separate Inositol Phosphates (IPs) via Anion Exchange Chromatography S4->S5 S6 Quantify Radioactivity of the [³H]-IPs fraction S5->S6 S7 Data Analysis: Determine inhibition of agonist response S6->S7

References

Cyclizine's Molecular Landscape Beyond Histamine: A Technical Guide to Off-Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Cyclizine, a first-generation antihistamine of the piperazine (B1678402) class, is well-established in clinical practice for its potent antiemetic and antivertigo effects. Its primary mechanism of action is widely recognized as the antagonism of the histamine (B1213489) H1 receptor. However, a comprehensive understanding of its pharmacological profile reveals a broader spectrum of molecular interactions that contribute to its therapeutic effects and side-effect profile. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond histamine receptors, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the polypharmacology of this compound and similar compounds.

Non-Histaminergic Molecular Targets of this compound

This compound exhibits significant affinity for several other G-protein coupled receptors (GPCRs), most notably muscarinic acetylcholine (B1216132) receptors and serotonin (B10506) receptors. There is also evidence, albeit less quantified, of its interaction with dopamine (B1211576) receptors. These off-target interactions are crucial for a complete understanding of its mechanism of action and potential for drug repositioning or the development of analogues with improved selectivity.

Quantitative Pharmacological Data

The binding affinities of this compound for its non-histaminergic targets have been characterized in various in vitro studies. The following tables summarize the available quantitative data, providing a comparative overview of this compound's potency at these receptors.

Table 1: Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypepKiKi (nM)Assay TypeRadioligand
Muscarinic M17.815.8Radioligand Binding[3H]-N-methylscopolamine
Muscarinic M27.531.6Radioligand Binding[3H]-N-methylscopolamine
Muscarinic M37.625.1Radioligand Binding[3H]-N-methylscopolamine
Muscarinic M47.912.6Radioligand Binding[3H]-N-methylscopolamine
Muscarinic M57.531.6Radioligand Binding[3H]-N-methylscopolamine

Table 2: Serotonin Receptor Binding Affinity of this compound

Receptor SubtypepIC50IC50 (nM)Assay TypeRadioligand
Serotonin 5-HT2A6.7200Radioligand Binding[3H]-Ketanserin
Serotonin 5-HT2B6.5316Radioligand Binding[3H]-Serotonin
Serotonin 5-HT2C5.53162Radioligand Binding[3H]-Serotonin

Table 3: Dopamine Receptor Interaction of this compound

Receptor SubtypeBinding Affinity DataNotes
Dopamine D2No quantitative Ki or IC50 data available in the reviewed literature.Qualitative reports suggest some antagonist activity. Further investigation is required to quantify this interaction.

Signaling Pathways

The interaction of this compound with its non-histaminergic targets leads to the modulation of distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are categorized into two main signaling pathways based on their G-protein coupling. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o, resulting in the inhibition of adenylyl cyclase.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Cyclizine_M135 This compound M1_M3_M5 M1/M3/M5 Receptor Cyclizine_M135->M1_M3_M5 Antagonism Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cyclizine_M24 This compound M2_M4 M2/M4 Receptor Cyclizine_M24->M2_M4 Antagonism Gio Gi/o M2_M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Serotonin_5HT2A_Signaling cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Cyclizine_5HT2A This compound SHT2A 5-HT2A Receptor Cyclizine_5HT2A->SHT2A Antagonism Gq11_2A Gq/11 SHT2A->Gq11_2A Activates PLC_2A Phospholipase C Gq11_2A->PLC_2A Activates PIP2_2A PIP2 PLC_2A->PIP2_2A Hydrolyzes IP3_2A IP3 PIP2_2A->IP3_2A DAG_2A DAG PIP2_2A->DAG_2A Ca_release_2A Ca²⁺ Release IP3_2A->Ca_release_2A PKC_activation_2A PKC Activation DAG_2A->PKC_activation_2A Dopamine_D2_Signaling cluster_D2 Dopamine D2 Receptor Pathway Cyclizine_D2 This compound D2 D2 Receptor Cyclizine_D2->D2 Antagonism (Qualitative) Gio_D2 Gi/o D2->Gio_D2 Activates AC_D2 Adenylyl Cyclase Gio_D2->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Produces PKA_D2 PKA cAMP_D2->PKA_D2 Activates Binding_Assay_Workflow start Start reagent_prep Prepare Reagents: - Cell Membranes - [3H]-NMS - this compound dilutions - Atropine start->reagent_prep plate_setup Set up 96-well plate: - Total Binding (Buffer) - Non-specific Binding (Atropine) - Competition (this compound) reagent_prep->plate_setup incubation Incubate at 25°C for 60 minutes plate_setup->incubation filtration Rapidly filter through GF/C plates incubation->filtration washing Wash filters with ice-cold buffer filtration->washing drying Dry filter plates washing->drying scintillation Add scintillation fluid and count radioactivity drying->scintillation data_analysis Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->data_analysis end End data_analysis->end

Investigating the anticholinergic properties of Cyclizine at a molecular level

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the anticholinergic properties of the first-generation antihistamine, Cyclizine, at a molecular level. While primarily known for its H1 receptor antagonism, this compound's centrally-acting antimuscarinic effects are significant contributors to both its therapeutic efficacy in motion sickness and its side-effect profile.[1][2][3] This document provides a comprehensive overview of this compound's interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key molecular pathways and experimental workflows.

Quantitative Analysis of this compound's Muscarinic Receptor Affinity

This compound's anticholinergic activity stems from its ability to act as an antagonist at muscarinic acetylcholine receptors.[1][2][3] Quantitative data on its binding affinity for various muscarinic receptor subtypes is crucial for understanding its pharmacological profile. The following table summarizes the available data from radioligand binding assays.

Receptor SubtypeLigandAssay TypeParameterValue (pKi)Value (nM)Reference
Muscarinic M1[3H] N-MethylscopolamineRadioligand BindingpIC506.17675DrugMatrix in vitro pharmacology data
Muscarinic M2[3H] N-MethylscopolamineRadioligand BindingpKi6.39412DrugMatrix in vitro pharmacology data
Muscarinic M4[3H] N-MethylscopolamineRadioligand Binding---IUPHAR/BPS Guide to PHARMACOLOGY[4]

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system.[5] They are classified into five subtypes (M1-M5), which couple to different G proteins to initiate distinct intracellular signaling cascades. Understanding these pathways is fundamental to comprehending the molecular consequences of this compound's antagonist activity.

The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway cluster_ligands Ligands M1_M3_M5 M1/M3/M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C Gq11->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2/M4 Gio Gi/o M2_M4->Gio Activation AC Adenylyl Cyclase Gio->AC Inhibition cAMP ↓ cAMP AC->cAMP ACh Acetylcholine (Agonist) ACh->M1_M3_M5 ACh->M2_M4 This compound This compound (Antagonist) This compound->M1_M3_M5 This compound->M2_M4

Muscarinic receptor signaling pathways and points of antagonism by this compound.

Experimental Protocols for Assessing Anticholinergic Properties

The anticholinergic activity of a compound like this compound is typically determined through in vitro radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB)).

  • Unlabeled this compound hydrochloride.

  • Non-specific binding control (e.g., Atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of atropine).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand - this compound dilutions - Controls start->prepare_reagents incubation Incubate Receptor, Radioligand, and this compound in 96-well plate prepare_reagents->incubation filtration Rapidly Filter through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Add Scintillation Fluid and Measure Radioactivity washing->quantification data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->data_analysis end End data_analysis->end

Experimental workflow for a radioligand binding assay.
In Vitro Functional Assay (Schild Analysis)

Functional assays measure the effect of a drug on receptor-mediated cellular responses. A Schild analysis can be used to determine the dissociation constant (pA₂) of a competitive antagonist like this compound.

Objective: To determine the pA₂ value of this compound at each of the five human muscarinic receptor subtypes.

Materials:

  • Cell lines stably expressing one of the human muscarinic receptor subtypes and a suitable reporter system (e.g., calcium-sensitive fluorescent dye for M1, M3, M5; cAMP assay for M2, M4).

  • A muscarinic agonist (e.g., carbachol).

  • This compound hydrochloride.

  • Appropriate assay buffers and reagents.

Procedure:

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist in the absence of this compound.

  • Antagonist Incubation: Pre-incubate the cells with a fixed concentration of this compound for a period sufficient to reach equilibrium.

  • Agonist Dose-Response with Antagonist: Generate a new cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat: Repeat steps 2 and 3 with several different concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, determine the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist).

    • Create a Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope that is not significantly different from 1 is indicative of competitive antagonism.

Structure-Activity Relationship (SAR) of this compound

The anticholinergic activity of this compound, a piperazine (B1678402) derivative, is intrinsically linked to its chemical structure. Key features contributing to its interaction with muscarinic receptors include:

  • The Diphenylmethyl Moiety: The two phenyl rings provide a bulky, lipophilic region that likely engages with hydrophobic pockets within the muscarinic receptor binding site.

  • The Piperazine Ring: This core structure acts as a scaffold. The distance and orientation between the diphenylmethyl group and the N-methyl group are critical for receptor binding.

  • The N-Methyl Group: The tertiary amine is typically protonated at physiological pH, forming a cationic head that is thought to interact with a conserved aspartate residue in the third transmembrane domain of the muscarinic receptors.

Cyclizine_SAR cluster_this compound This compound Structure cluster_features Key Structural Features for Anticholinergic Activity img diphenylmethyl Diphenylmethyl Moiety (Lipophilic Interaction) piperazine Piperazine Scaffold (Structural Backbone) diphenylmethyl->piperazine n_methyl N-Methyl Group (Cationic Head) piperazine->n_methyl

Key structural features of this compound contributing to its anticholinergic properties.

Conclusion

This compound exhibits clear anticholinergic properties through its antagonism at muscarinic acetylcholine receptors, particularly the M1 and M2 subtypes for which quantitative binding data is available. Its chemical structure, featuring a diphenylmethyl group and a piperazine core with a cationic N-methyl group, is well-suited for interaction with the muscarinic receptor binding site. The provided experimental protocols for radioligand binding and functional assays offer robust methods for further elucidating the complete molecular profile of this compound's anticholinergic activity. Further research is warranted to determine its binding affinities and functional potencies at the M3, M4, and M5 receptor subtypes to provide a more comprehensive understanding of its pharmacological effects and to potentially inform the development of future drugs with more selective anticholinergic profiles.

References

An In-Depth Technical Guide to Cyclizine's Impact on Neurotransmitter Release in the Brainstem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclizine, a first-generation piperazine (B1678402) antihistamine, is clinically utilized for its antiemetic properties. Its mechanism of action is primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors and its significant anticholinergic (muscarinic receptor antagonist) activity.[1][2][3] While its effects on the vestibular system are well-documented, a comprehensive understanding of its direct impact on neurotransmitter release within the brainstem—a critical region for regulating nausea, vomiting, and arousal—remains an area of active investigation. This technical guide synthesizes the current understanding of this compound's pharmacological profile, details its putative effects on key neurotransmitter systems in the brainstem, provides established experimental protocols for further research, and presents the available, albeit limited, quantitative data.

Core Pharmacological Profile of this compound

This compound's primary pharmacological actions stem from its ability to act as an inverse agonist at histamine H1 receptors and as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[4][5] Unlike second-generation antihistamines, this compound readily crosses the blood-brain barrier, leading to central nervous system effects.[6] Its anticholinergic properties are comparable to those of other first-generation antihistamines and contribute significantly to its overall clinical and side-effect profile.[1][3]

Receptor Binding Affinity
Receptor SubtypeBinding Affinity (Ki) / ActivitySpeciesSource
Histamine H1 High Affinity (Inverse Agonist)Human[4][5]
Muscarinic Acetylcholine (M1-M5) Antagonist ActivityN/A[1][3]
Alpha-1B Adrenergic pIC50: 5.81Human[7]
Serotonin (B10506) 2A (5-HT2A) Moderate AffinityN/A[8]
Dopamine (B1211576) (General) Low Affinity / Weak AntagonistN/A[9]

Note: Specific Ki values for all receptor subtypes are not consistently reported. The table reflects the current understanding of this compound's primary and secondary receptor interactions.

Impact on Neurotransmitter Release in the Brainstem: A Mechanistic Overview

Direct quantitative studies on this compound's effect on neurotransmitter release specifically within the brainstem are limited. Therefore, the following sections synthesize findings from studies on related compounds (first-generation antihistamines and muscarinic antagonists) and the known distribution of relevant receptors in the brainstem to infer the likely impacts of this compound.

Acetylcholine (ACh)
  • Putative Mechanism: this compound's anticholinergic action is central to its effects. The brainstem contains a heterogeneous distribution of muscarinic receptor subtypes, including M2 autoreceptors on cholinergic neurons which inhibit ACh release.[10][11] By acting as an antagonist at these M2 autoreceptors, this compound is expected to disinhibit acetylcholine release.

  • Inferred Effect: Increased acetylcholine release in specific brainstem nuclei. Studies on other muscarinic antagonists have demonstrated a potent, dose-dependent increase in cortical acetylcholine release, a principle that is likely to extend to cholinergic systems within the brainstem.[10][11]

Dopamine (DA)
  • Putative Mechanism: The interaction between histamine, acetylcholine, and dopamine systems is complex. Histamine H1 receptors are expressed in various brainstem regions. Some first-generation antihistamines have been shown to increase dopamine levels in the nucleus accumbens, potentially through inhibition of the dopamine transporter.[12] Furthermore, cholinergic signaling can modulate dopamine release.

  • Inferred Effect: The net effect of this compound on dopamine release in the brainstem is difficult to predict without direct experimental evidence. While some reports suggest that certain H1 antagonists can inhibit dopamine turnover, others indicate an increase in dopamine release.[12][13] The anticholinergic component of this compound could also contribute to alterations in dopaminergic neurotransmission.

Serotonin (5-HT)
  • Putative Mechanism: Histaminergic neurons are known to modulate the activity of serotonergic neurons in the brainstem's raphe nuclei.[14] Studies on first-generation H1 antagonists have shown an inhibition of serotonin turnover, possibly by blocking neuronal uptake.[13]

  • Inferred Effect: A potential decrease in the turnover of serotonin in the brainstem. However, the direct effect on synaptic serotonin release remains to be quantified.

Norepinephrine (B1679862) (NE)
  • Putative Mechanism: Both histaminergic and cholinergic systems influence the locus coeruleus, the principal site of noradrenergic neurons in the brainstem. Muscarinic receptor activation on adrenergic nerve terminals can inhibit norepinephrine release.[15]

  • Inferred Effect: As a muscarinic antagonist, this compound could potentially lead to an increase in norepinephrine release by blocking this inhibitory cholinergic influence. However, some first-generation antihistamines have been shown to have complex effects on norepinephrine metabolism.[13]

Signaling Pathways and Experimental Workflows

To elucidate the precise mechanisms of this compound's action, specific experimental approaches are necessary. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Cyclizine_Signaling_Pathway cluster_this compound This compound cluster_receptors Receptors cluster_neurons Brainstem Neurons cluster_release Neurotransmitter Release This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism MR Muscarinic Receptor This compound->MR Antagonism ACh_Neuron Cholinergic Neuron H1R->ACh_Neuron Modulates DA_Neuron Dopaminergic Neuron H1R->DA_Neuron Modulates Sero_Neuron Serotonergic Neuron H1R->Sero_Neuron Modulates MR->ACh_Neuron Modulates (Autoreceptor) NE_Neuron Noradrenergic Neuron MR->NE_Neuron Modulates ACh_Release Acetylcholine Release ACh_Neuron->ACh_Release DA_Release Dopamine Release DA_Neuron->DA_Release Sero_Release Serotonin Release Sero_Neuron->Sero_Release NE_Release Norepinephrine Release NE_Neuron->NE_Release

Putative Signaling Pathways of this compound in the Brainstem.

Experimental_Workflow cluster_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal_Model Rodent Model (Rat/Mouse) Surgery Stereotaxic Surgery: Probe/Electrode Implantation Animal_Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Baseline Baseline Neurotransmitter Measurement Recovery->Baseline Drug_Admin This compound Administration (Systemic or Local) Baseline->Drug_Admin Post_Drug Post-Drug Neurotransmitter Measurement Drug_Admin->Post_Drug Sample_Analysis Sample Analysis (HPLC-ECD, LC-MS/MS, FSCV) Post_Drug->Sample_Analysis Quantification Quantification of Neurotransmitter Levels Sample_Analysis->Quantification Stats Statistical Analysis Quantification->Stats

General Experimental Workflow for Investigating this compound's Effects.

Experimental Protocols

In Vivo Microdialysis in the Rodent Brainstem

This protocol allows for the sampling of extracellular neurotransmitters in awake, freely moving animals.

4.1.1. Materials

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes (e.g., CMA 12)

  • Guide cannula

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system

4.1.2. Procedure

  • Surgical Implantation: Anesthetize the rodent and place it in the stereotaxic frame. Following a midline scalp incision, drill a small hole in the skull above the target brainstem nucleus (e.g., nucleus of the solitary tract, vestibular nuclei). Implant a guide cannula and secure it with dental cement. Allow the animal to recover for at least 48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brainstem. Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

  • Baseline Collection: Allow for a stabilization period of at least 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection for systemic effects, or through the microdialysis probe for local effects).

  • Post-Administration Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the collected dialysates using HPLC-ECD or LC-MS/MS to quantify the concentrations of acetylcholine, dopamine, serotonin, and norepinephrine and their metabolites.[16][17]

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Fast-Scan Cyclic Voltammetry (FSCV) in Brainstem Slices

FSCV is an electrochemical technique with high temporal and spatial resolution, suitable for measuring real-time changes in monoamine (dopamine, serotonin, norepinephrine) release.[18][19][20]

4.2.1. Materials

  • Vibratome

  • Carbon-fiber microelectrodes

  • Ag/AgCl reference electrode

  • Stimulating electrode

  • FSCV system (e.g., TarHeel CV)

  • Recording chamber

  • aCSF

4.2.2. Procedure

  • Brain Slice Preparation: Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold, oxygenated aCSF. Use a vibratome to prepare acute coronal or sagittal brainstem slices (e.g., 300-400 µm thick).

  • Slice Incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Position a carbon-fiber microelectrode in the brainstem region of interest.

  • Baseline Recording: Apply a triangular voltage waveform to the microelectrode and record the background current.

  • Stimulated Release: Use a bipolar stimulating electrode to evoke neurotransmitter release. The resulting change in current at the carbon-fiber microelectrode is proportional to the concentration of the released monoamine.

  • This compound Application: After establishing a stable baseline of stimulated release, perfuse the slice with aCSF containing this compound at the desired concentration.

  • Post-Drug Recording: Record the stimulated release in the presence of this compound to determine its effect on neurotransmitter release and uptake kinetics.

  • Data Analysis: Analyze the FSCV data to quantify changes in the peak concentration, rate of release, and rate of uptake of the monoamines.[18][19][20]

Summary of Quantitative Data

As previously stated, direct quantitative data on the effects of this compound on neurotransmitter release in the brainstem is scarce. The following table summarizes relevant findings from studies on first-generation antihistamines and muscarinic antagonists in various brain regions, which may provide an inferential basis for this compound's potential effects.

Drug Class/CompoundBrain RegionNeurotransmitterObserved EffectMethodSource
First-generation H1 Antagonists (e.g., Diphenylpyraline) Nucleus AccumbensDopamineIncreased extracellular levelsIn vivo microdialysis[12]
First-generation H1 Antagonists (e.g., Diphenhydramine, Chlorpheniramine) Whole Brain (Mouse)Dopamine & Serotonin Metabolites (DOPAC, HVA, 5-HIAA)Decreased levels, suggesting reduced turnoverPost-mortem tissue analysis[13]
H1 Receptor Antagonist (Triprolidine) Ventral StriatumAcetylcholineReduced outflowPush-pull superfusion[21]
H1 Receptor Agonist (2-Thiazolylethylamine) Ventral StriatumAcetylcholineEnhanced releasePush-pull superfusion[21]
Muscarinic M2 Antagonists (e.g., AF-DX 116, Atropine) CortexAcetylcholinePotent, dose-dependent increase in releaseIn vivo microdialysis[10]
Muscarinic Antagonists (General) Cardiovascular System (Peripheral)NorepinephrineEnhanced releaseN/A[15]

Conclusion and Future Directions

Future research should prioritize the use of in vivo microdialysis and fast-scan cyclic voltammetry to directly measure the effects of systemic and local administration of this compound on the release of acetylcholine, dopamine, serotonin, and norepinephrine in specific brainstem nuclei. Such studies will be invaluable for a more complete understanding of this compound's central mechanisms of action and for the development of novel antiemetic and other centrally-acting drugs with improved efficacy and side-effect profiles.

References

Cellular Uptake and Distribution of Cyclizine In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine is a first-generation piperazine (B1678402) H1-antihistamine widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] As a lipophilic molecule, it readily crosses the blood-brain barrier, which is crucial for its central antiemetic effects.[2] Understanding the mechanisms of its cellular uptake, distribution, and potential off-target effects at the subcellular level is critical for a comprehensive pharmacological profile and for identifying new therapeutic applications or potential toxicities.

This technical guide provides an overview of the known cellular mechanisms of action for this compound and presents a series of detailed experimental protocols for researchers to investigate its cellular uptake and distribution in vitro. Given the limited published data on these specific aspects of this compound, this guide synthesizes its known physicochemical properties with established methodologies for studying the cell biology of similar drug compounds.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of key properties of this compound is presented in Table 1. Its lipophilic nature and basic pKa are critical determinants of its likely cellular transport and accumulation mechanisms.

Table 1: Physicochemical and Pharmacokinetic Parameters of this compound

ParameterValueReference
Molecular FormulaC₁₈H₂₂N₂[1]
Molecular Weight266.38 g/mol [1]
pKa8.5[3]
LogP>1 (Lipophilic)[4]
Water SolubilitySoluble[3]
Primary MetabolismHepatic N-demethylation (CYP2D6 involved)[2][5]
Primary MetaboliteNorthis compound[2]
Protein Binding59-76%[3]
Volume of Distribution (Vd)16-20 L/kg[3]

Known and Postulated Cellular Mechanisms and Signaling

H1 Receptor Antagonism and Calcium Signaling

The primary mechanism of action for this compound is the competitive antagonism of the histamine (B1213489) H1 receptor.[6] This G-protein coupled receptor (GPCR) signals through the Gq/11 protein, activating Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC).[6] By blocking this pathway, this compound attenuates the cellular responses to histamine, including neuronal excitation.[2] This signaling cascade is a key area of investigation for the on-target effects of this compound.

H1_Receptor_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks ER_Ca Ca²⁺ Store IP3->ER_Ca Triggers Release PKC PKC Activation DAG->PKC Ca_ER Increased Intracellular Ca²⁺ Response Cellular Response (e.g., Neuronal Excitation) Ca_ER->Response PKC->Response ER_Ca->Ca_ER

Caption: H1 Receptor Antagonism by this compound.
Lysosomal Sequestration (Trapping)

This compound is a cationic amphiphilic drug, meaning it is a lipophilic weak base.[4] Compounds with these properties readily diffuse across cellular membranes in their neutral state.[4] Once inside the acidic environment of lysosomes (pH 4.5-5.0), the molecule becomes protonated (charged).[4] This charge prevents it from diffusing back across the lysosomal membrane, leading to its accumulation or "trapping" within this organelle.[4][7] This is a critical, yet often overlooked, aspect of the drug's disposition that can influence its effective intracellular concentration and may lead to off-target effects such as drug-induced phospholipidosis.[4]

Induction of Apoptosis

In vitro studies have shown that this compound can induce cytotoxicity and apoptosis in RAW264.7 macrophages in a concentration-dependent manner.[8] This process involves both the intrinsic pathway (mitochondrial dysfunction, cytochrome c release) and the extrinsic pathway (upregulation of death receptors), leading to the activation of caspases 3, 8, and 9.[8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptors Death Receptors (e.g., FasR, TNFR) This compound->DeathReceptors Upregulates Mito Mitochondrial Dysfunction This compound->Mito Induces Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Apoptosis Pathways.

Experimental Protocols for In Vitro Analysis

The following section details protocols to quantitatively assess the cellular uptake and distribution of this compound. These protocols are based on established methods and can be adapted for various cell lines.

Protocol 1: Quantification of Total Cellular Uptake

This protocol determines the total intracellular concentration of this compound over time.

Objective: To measure the concentration of this compound in cultured cells after exposure.

Materials:

  • Selected cell line (e.g., Caco-2, HepG2, or a cell line relevant to the research question)

  • Cell culture medium and supplements

  • This compound hydrochloride (Sigma-Aldrich or equivalent)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system for quantification[9][10]

  • BCA Protein Assay Kit

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach ~90% confluency on the day of the experiment.

  • Drug Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., water). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 1, 10, 50 µM).

  • Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Washing: At each time point, rapidly aspirate the drug-containing medium. Wash the cell monolayer three times with ice-cold PBS to remove extracellular drug.

  • Cell Lysis: Add 200 µL of ice-cold cell lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Processing: Vortex the lysate and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Quantification:

    • Transfer the supernatant to a new tube for analysis.

    • Use a small aliquot of the lysate to determine the total protein concentration using a BCA assay.

    • Analyze the remaining lysate for this compound concentration using a validated LC-MS/MS method.[9][10]

  • Data Analysis: Normalize the amount of this compound (in ng or pmol) to the total protein content (in mg) for each sample. Plot the intracellular concentration (e.g., pmol/mg protein) against time.

Table 2: Hypothetical Data for Total Cellular Uptake of this compound in Caco-2 Cells

Time (min)Intracellular this compound (pmol/mg protein) at 10 µMIntracellular this compound (pmol/mg protein) at 50 µM
00.0 ± 0.00.0 ± 0.0
15150.2 ± 12.5780.4 ± 55.1
30285.6 ± 20.11450.9 ± 98.7
60450.8 ± 35.42300.1 ± 150.3
120510.3 ± 40.22650.5 ± 180.6
Protocol 2: Subcellular Fractionation

This protocol determines the distribution of this compound among different cellular compartments.

Objective: To quantify the concentration of this compound in the cytoplasmic, nuclear, and membrane/organellar fractions.

Materials:

  • Cells treated with this compound (as in Protocol 4.1)

  • Subcellular Fractionation Kit (e.g., Thermo Fisher Scientific, Abcam)[11]

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • LC-MS/MS system

Methodology:

  • Cell Treatment and Harvesting: Treat cells with this compound for a time point determined from Protocol 4.1 (e.g., 60 minutes). Harvest cells by scraping into ice-cold PBS and pellet by centrifugation.

  • Fractionation: Perform subcellular fractionation according to the manufacturer's protocol. A general workflow is as follows:

    • Lyse the plasma membrane using a hypotonic buffer with a mild detergent, followed by gentle homogenization.

    • Centrifuge at low speed (~700 x g) to pellet the nuclei. The supernatant contains the cytoplasm and membrane/organelles.

    • Wash the nuclear pellet.

    • Centrifuge the supernatant at a higher speed (~10,000 x g) to pellet mitochondria and other heavy organelles.

    • Perform ultracentrifugation (~100,000 x g) on the resulting supernatant to pellet the microsomal (ER and plasma membrane) fraction, leaving the cytosol as the final supernatant.

  • Quantification:

    • Determine the protein concentration of each fraction.

    • Analyze each fraction for this compound content using LC-MS/MS.

    • Perform Western blotting for compartment-specific markers (e.g., Histone H3 for nucleus, Tubulin for cytoplasm, Calnexin for ER) to assess the purity of the fractions.

  • Data Analysis: Express the amount of this compound in each fraction as a percentage of the total intracellular drug content.

Subcellular_Fractionation_Workflow Start This compound-Treated Cell Pellet Lysis Homogenization in Hypotonic Buffer Start->Lysis Centrifuge1 Centrifuge ~700 x g Lysis->Centrifuge1 Supernatant1 Supernatant 1 (Cytoplasm + Organelles) Centrifuge1->Supernatant1 Supernatant Pellet1 Pellet 1 (Nuclei) Centrifuge1->Pellet1 Pellet Centrifuge2 Centrifuge ~10,000 x g Supernatant1->Centrifuge2 Supernatant2 Supernatant 2 (Cytosol + Microsomes) Centrifuge2->Supernatant2 Supernatant Pellet2 Pellet 2 (Mitochondria) Centrifuge2->Pellet2 Pellet Ultracentrifuge Ultracentrifuge ~100,000 x g Supernatant2->Ultracentrifuge Supernatant3 Supernatant 3 (Cytosolic Fraction) Ultracentrifuge->Supernatant3 Supernatant Pellet3 Pellet 3 (Membrane Fraction) Ultracentrifuge->Pellet3 Pellet

Caption: Workflow for Subcellular Fractionation.

Table 3: Hypothetical Subcellular Distribution of this compound

Cellular FractionThis compound Distribution (%)Purity Marker
Cytosol35 ± 4%α-Tubulin
Nucleus10 ± 2%Histone H3
Mitochondria5 ± 1%COX IV
Membranes (ER/Plasma)50 ± 5%Calnexin
Protocol 3: Assessing Lysosomal Trapping

This protocol uses an inhibitor of lysosomal acidification to determine the extent of this compound accumulation in lysosomes.

Objective: To determine if this compound undergoes lysosomal trapping.

Materials:

  • All materials from Protocol 4.1

  • Ammonium chloride (NH₄Cl) or Bafilomycin A1

  • LysoTracker Red DND-99 (for visualization, optional)

Methodology:

  • Cell Seeding: Plate cells in 6-well plates as described previously.

  • Inhibitor Pre-treatment: Pre-treat one set of cells with a lysosomotropic agent that neutralizes the lysosomal pH, such as 20 mM NH₄Cl or 100 nM Bafilomycin A1, for 30-60 minutes.

  • Drug Treatment: Treat both the pre-treated and untreated cells with this compound (e.g., 10 µM) for 60 minutes.

  • Analysis: Wash, lyse, and quantify the intracellular this compound concentration for both conditions as described in Protocol 4.1.

  • Data Analysis: Compare the intracellular concentration of this compound in the inhibitor-treated cells versus the untreated cells. A significant decrease in this compound accumulation in the presence of the inhibitor indicates lysosomal trapping.[4] The result can be expressed as a percentage of control (untreated) accumulation.

Table 4: Hypothetical Data for Lysosomal Trapping Assay

Treatment ConditionIntracellular this compound (pmol/mg protein)Accumulation (% of Control)
This compound (10 µM)450.8 ± 35.4100%
This compound + NH₄Cl (20 mM)180.3 ± 21.840%

Conclusion

The provided protocols offer a robust framework for a comprehensive in vitro investigation into the cellular uptake and distribution of this compound. By combining quantitative analysis of total uptake, subcellular fractionation, and specific mechanism-based assays, researchers can elucidate the pathways by which this compound enters and localizes within cells. This knowledge is fundamental to understanding its full spectrum of pharmacological activity, predicting potential drug-drug interactions at the transporter level, and explaining off-target effects. The expected findings—namely, rapid cellular entry likely mediated by passive diffusion and significant accumulation in acidic organelles like lysosomes—will provide a much-needed foundation for future studies on this widely used therapeutic agent.

References

Induction of extrinsic and intrinsic apoptotic pathways by Cyclizine in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine, a first-generation antihistamine commonly used for the treatment of nausea and vomiting, has demonstrated cytotoxic effects on cancer cells through the induction of both extrinsic and intrinsic apoptotic pathways.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms and cellular consequences of this compound treatment in a cancer cell model, based on available preclinical research. The primary focus of this document is the comprehensive analysis of data from a pivotal study on the murine macrophage cell line RAW264.7, a cell line derived from a tumor induced by the Abelson murine leukemia virus.[3] While this provides crucial insights into this compound's pro-apoptotic potential, it is important to note that further research is required to elucidate its efficacy across a broader range of human cancer cell types.

This guide will detail the dose-dependent effects of this compound on cell viability, apoptosis, and necrosis, and delve into the specific molecular pathways it activates. Experimental protocols from the foundational study are provided to enable replication and further investigation. All quantitative data is presented in standardized tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on RAW264.7 macrophage cells after 24 hours of treatment.

Table 1: Cytotoxicity of this compound on RAW264.7 Macrophages

This compound Concentration (µM)Cytotoxic Rate (%) (Mean ± SD)
00.0 ± 0.0
10010.2 ± 2.1
20025.6 ± 3.5
30048.7 ± 5.2
50075.3 ± 6.8
*p < 0.05 compared to the vehicle group (0 µM). Data is derived from lactate (B86563) dehydrogenase (LDH) assay results.[2]

Table 2: Effect of this compound on Cell Viability, Apoptosis, and Necrosis in RAW264.7 Macrophages

This compound Concentration (µM)Viable Cells (%) (Mean ± SD)Apoptotic Cells (%) (Mean ± SD)Necrotic Cells (%) (Mean ± SD)
098.1 ± 1.51.2 ± 0.30.7 ± 0.2
10085.3 ± 4.18.9 ± 1.85.8 ± 1.1
20068.2 ± 5.519.4 ± 3.212.4 ± 2.5
30045.1 ± 6.235.8 ± 4.719.1 ± 3.1
50020.7 ± 4.851.6 ± 5.927.7 ± 4.3
*p < 0.05 compared to the vehicle group (0 µM). Data is derived from Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.[2]

Table 3: Activation of Caspases in RAW264.7 Macrophages by this compound

This compound Concentration (µM)Caspase-3 Activity (Fold Change) (Mean ± SD)Caspase-8 Activity (Fold Change) (Mean ± SD)Caspase-9 Activity (Fold Change) (Mean ± SD)
01.0 ± 0.01.0 ± 0.01.0 ± 0.0
1001.8 ± 0.21.5 ± 0.11.6 ± 0.2
2003.2 ± 0.42.4 ± 0.32.8 ± 0.3
3005.1 ± 0.63.8 ± 0.54.5 ± 0.5
5007.8 ± 0.95.5 ± 0.76.9 ± 0.8
*p < 0.05 compared to the vehicle group (0 µM). Data is derived from fluorogenic substrate assays.[2]

Signaling Pathways

This compound induces apoptosis through two distinct but interconnected signaling cascades: the extrinsic and intrinsic pathways.

Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. Research indicates that this compound treatment leads to an upregulation of death receptors, such as Tumor Necrosis Factor Receptor (TNFR) and Fas receptor.[1][2] This upregulation sensitizes the cells to apoptotic signals. The subsequent signaling cascade involves the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound DeathReceptor Death Receptor (e.g., TNFR, FasR) This compound->DeathReceptor Upregulates DeathLigand Death Ligand (e.g., TNF-α, FasL) DeathLigand->DeathReceptor Binds Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Recruits & Activates Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Extrinsic apoptotic pathway induced by this compound.

Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stress. This compound has been shown to induce mitochondrial dysfunction.[1][2] This involves changes in the expression of the Bcl-2 family of proteins, specifically a shift in the Bcl-2/Bad ratio, favoring the pro-apoptotic Bad.[1][2] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, converging with the extrinsic pathway to execute apoptosis.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bad Bad (Pro-apoptotic) This compound->Bad Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates MOMP MOMP Bad->MOMP Promotes Bcl2->MOMP Inhibits CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes MitoCytochromeC Cytochrome c MitoCytochromeC->CytochromeC Release

Caption: Intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily based on the study of this compound's effects on RAW264.7 macrophages.

Cell Culture and Treatment

RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the final desired concentrations (0, 100, 200, 300, or 500 µM) for treatment. The final concentration of the solvent should be kept constant across all conditions and should not exceed a level that affects cell viability (typically <0.1%). Cells are incubated with this compound for 24 hours before analysis.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

Cytotoxicity is quantified by measuring the activity of LDH released from damaged cells into the culture medium.

  • After the 24-hour treatment with this compound, the culture plate is centrifuged to pellet any detached cells.

  • A specific volume of the supernatant from each well is carefully transferred to a new 96-well plate.

  • The LDH reaction mixture, containing diaphorase and a tetrazolium salt (e.g., INT), is added to each well.

  • The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance is measured at an appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).

G cluster_workflow LDH Cytotoxicity Assay Workflow start RAW264.7 cells treated with this compound for 24h centrifuge Centrifuge plate start->centrifuge transfer Transfer supernatant to new 96-well plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate Incubate at RT in dark add_reagent->incubate read Read absorbance (e.g., 490 nm) incubate->read calculate Calculate % cytotoxicity read->calculate

Caption: LDH cytotoxicity assay workflow.

Apoptosis and Necrosis Assay (Annexin V-FITC and Propidium Iodide - PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Following this compound treatment, both adherent and floating cells are collected.

  • Cells are washed with cold phosphate-buffered saline (PBS).

  • Cells are resuspended in Annexin V binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension.

  • The mixture is incubated in the dark at room temperature for 15 minutes.

  • The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay

The activity of specific caspases (e.g., caspase-3, -8, and -9) is measured using fluorogenic substrates.

  • After treatment, cells are lysed to release cellular contents.

  • The cell lysate is incubated with a specific fluorogenic substrate for the caspase of interest (e.g., DEVD for caspase-3).

  • Upon cleavage by the active caspase, the substrate releases a fluorescent molecule.

  • The fluorescence intensity is measured over time using a fluorometer.

  • The rate of fluorescence increase is proportional to the caspase activity in the lysate.

Analysis of Mitochondrial Membrane Potential (MMP)

Mitochondrial dysfunction is assessed using a lipophilic cationic dye such as JC-1.

  • Cells are treated with this compound as described.

  • In the final hour of incubation, JC-1 dye is added to the culture medium.

  • In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence.

  • In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.

  • The shift from red to green fluorescence is quantified by flow cytometry or fluorescence microscopy.

Western Blotting for Apoptotic Proteins

The expression levels of key apoptotic regulatory proteins, such as Bcl-2 and Bad, are determined by Western blotting.

  • Total protein is extracted from this compound-treated and control cells.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE.

  • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-Bcl-2, anti-Bad) and a loading control (e.g., anti-β-actin).

  • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Band intensities are quantified and normalized to the loading control.

Conclusion and Future Directions

The available evidence robustly demonstrates that this compound can induce apoptosis in RAW264.7 macrophage-derived cancer cells in a concentration-dependent manner. This is achieved through the dual activation of both the extrinsic and intrinsic apoptotic pathways, involving the upregulation of death receptors, activation of caspases-8, -9, and -3, mitochondrial dysfunction, and a shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state.

For drug development professionals and researchers, these findings present this compound as a potential scaffold for the development of novel anticancer agents. However, the current data is limited to a single murine cell line. Therefore, future research should prioritize:

  • Screening in diverse cancer cell lines: Evaluating the apoptotic effects of this compound in a wide panel of human cancer cell lines, including those from major cancer types such as breast, lung, colon, and prostate cancer, is crucial to determine the breadth of its potential anticancer activity.

  • In vivo studies: Preclinical animal models are necessary to assess the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound in a whole-organism context.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing this compound analogs could lead to the identification of more potent and selective pro-apoptotic compounds with improved therapeutic indices.

References

An In-depth Technical Guide to the Off-Target Binding Profile of Cyclizine in Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclizine is a first-generation H1 receptor antagonist from the piperazine (B1678402) class, primarily used for the management of nausea, vomiting, and vertigo.[1][2] As with many first-generation antihistamines, its clinical utility is accompanied by a distinct side-effect profile, largely attributable to its activity at receptors other than the intended histamine (B1213489) H1 target.[3][4] This technical guide provides a detailed overview of the known off-target binding profile of this compound, summarizing available quantitative data, outlining the signaling pathways involved, and detailing the experimental protocols used to characterize such interactions. The primary off-target activity of this compound is significant antagonism of muscarinic acetylcholine (B1216132) receptors, which underlies its characteristic anticholinergic effects.[5][6]

On-Target and Off-Target Binding Affinity of this compound

The therapeutic effect of this compound is mediated by its high affinity for the Histamine H1 (H₁) receptor. However, safety pharmacology data reveal that this compound also binds with notable affinity to several other receptors, particularly muscarinic and dopaminergic targets. This lack of selectivity is a hallmark of first-generation antihistamines.[3]

Quantitative binding data, expressed as inhibition constants (Ki), are crucial for understanding the potential for off-target effects. A lower Ki value indicates higher binding affinity. The following table summarizes the known binding affinities of this compound for its primary on-target receptor and key off-target receptors, as determined by in vitro radioligand binding assays.

Table 1: Quantitative Binding Profile of this compound for On-Target and Off-Target Receptors

Target Receptor Family Specific Target Species Binding Affinity (Ki) [nm] Reference
Histamine (On-Target) H₁ Receptor Human 4.44 [7]
Muscarinic (Off-Target) M₁ Receptor Human 151 [7]
M₂ Receptor Human 243 [7]
M₃ Receptor Human 509 [7]
M₄ Receptor Human 206 [7]
M₅ Receptor Human 496 [7]
Dopaminergic (Off-Target) D₃ Receptor Human 1016 [7]

| | Dopamine Transporter (DAT) | Human | 606 |[7] |

Data sourced from the DrugMatrix in vitro pharmacology dataset, available via the IUPHAR/BPS Guide to PHARMACOLOGY.[7]

Comparative Analysis with Other First-Generation Antihistamines

To contextualize the off-target profile of this compound, it is useful to compare its antimuscarinic activity with that of other first-generation antihistamines. The affinity for muscarinic receptors varies widely among these agents and is a primary determinant of their anticholinergic side-effect intensity.[8]

Table 2: Comparative Muscarinic Receptor Affinity of Select First-Generation Antihistamines

Antihistamine Class Muscarinic Receptor Affinity (Ki) [nm] Key Findings Reference
This compound Piperazine 151 (M₁) Moderate to high affinity [7]
Diphenhydramine Ethanolamine 130 (M₁), 220 (M₂), 190 (M₃) Potent muscarinic antagonist [9]
Hydroxyzine Piperazine 3,600 - 15,000 Lower affinity than other first-generation agents [8][10]

| Promethazine | Phenothiazine | 38 | High affinity for muscarinic receptors |[8] |

This comparison highlights that this compound possesses significant, though not the most potent, antimuscarinic activity within its drug class. This affinity is sufficient to elicit clinical anticholinergic effects such as dry mouth, blurred vision, and sedation.[1][3]

Signaling Pathways

Understanding the signaling pathways associated with both on-target and off-target receptors is essential for predicting the physiological consequences of this compound administration.

On-Target: Histamine H₁ Receptor Signaling

This compound acts as an inverse agonist at the H₁ receptor, which is a Gq/11-protein coupled receptor (GPCR). Its binding prevents the downstream signaling cascade typically initiated by histamine.

G cluster_membrane Plasma Membrane H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Allergic & Inflammatory Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: On-Target Histamine H1 Receptor Signaling Pathway.
Off-Target: Muscarinic M₁ Receptor Signaling

This compound's binding to the M₁ muscarinic acetylcholine receptor, another Gq/11-coupled GPCR, blocks the physiological actions of acetylcholine. This antagonism is responsible for many of its side effects.

G cluster_membrane Plasma Membrane M1R Muscarinic M1 Receptor Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M1R Activates This compound This compound This compound->M1R Blocks Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response CNS Excitation, Secretory Gland Activity Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Off-Target Muscarinic M1 Receptor Signaling Pathway.

Experimental Protocols

The identification and characterization of off-target binding rely on a suite of established in vitro techniques.

Protocol: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[9]

Objective: To quantify the affinity of this compound for a specific off-target receptor (e.g., Muscarinic M₁).

Methodology:

  • Membrane Preparation:

    • Culture human cell lines engineered to express a high density of the target receptor (e.g., HEK293 cells expressing human M₁ receptors).

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the total protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Competitive Binding Incubation:

    • In a 96-well plate, combine:

      • A fixed concentration of a specific radioligand known to bind the target receptor (e.g., [³H]-pirenzepine for M₁ receptors).

      • The cell membrane preparation (a specific amount of total protein).

      • A range of concentrations of the unlabeled test compound (this compound), typically spanning several orders of magnitude.

    • Incubate the plate at a controlled temperature for a duration sufficient to reach binding equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the cell membranes.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific radioligand binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

G cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_sep 3. Separation & Counting cluster_analysis 4. Data Analysis P1 Culture human cell line expressing target receptor P2 Harvest cells & prepare membrane homogenate P1->P2 A1 Incubate membranes with: 1. Radioligand ([L]*) 2. Test Compound (this compound) P2->A1 A2 Reach binding equilibrium A1->A2 S1 Rapid vacuum filtration to separate bound/free [L]* A2->S1 S2 Measure radioactivity on filters S1->S2 D1 Plot % Inhibition vs. [this compound] S2->D1 D2 Calculate IC50 from curve fit D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3 Result Final Ki Value D3->Result

References

An In-depth Technical Guide to the Chemical Properties and Stability of Cyclizine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of cyclizine hydrochloride, a piperazine-derivative antihistamine widely used for the prevention and treatment of nausea, vomiting, and dizziness. The information presented herein is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical and Physical Properties

This compound hydrochloride is the hydrochloride salt of this compound, consisting of equimolar amounts of this compound and hydrogen chloride.[1][2] It presents as a white, odorless, crystalline powder with a bitter taste.[3][4]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReferences
Molecular Formula C₁₈H₂₃ClN₂[2][3][5]
Molecular Weight 302.85 g/mol [1][3]
CAS Number 303-25-3[2][3][6]
Appearance White crystalline powder[3][5]
Taste Bitter[3][4]
Odor Odorless[3]
Melting Point 195-209°C (with decomposition)[3][7][8]
pH (1% solution) 4.5 - 7.5[3][7]
pKa (50% methanol) pKₐ₁ = 2.54, pKₐ₂ = 7.92[9]
Purity ≥98% - 99%[3][6][7]
Loss on Drying ≤0.5% - 1.0%[3][7][10]
Heavy Metals ≤10 ppm[3]

Table 2: Solubility Profile of this compound Hydrochloride

SolventSolubilityReferences
Water Soluble (1 in 115)[3][4][9]
Alcohol (Ethanol) Soluble (1 in 115)[4][5][9]
Chloroform Slightly Soluble (1 in 75)[4][9]
Ether Insoluble[3][4][9]
Methanol Soluble (1 mg/mL)[6][10][11]
DMSO Soluble (7 mg/mL)[10][12]

Stability Profile

The stability of this compound hydrochloride is a critical parameter for ensuring its therapeutic efficacy and safety. It is known to be sensitive to light.[4][13]

Storage and Shelf Life:

  • Recommended Storage: Store in a cool, dry place, protected from light.[3][7]

  • Shelf Life: When stored under recommended conditions, the product has a shelf life of 2 to 3 years.[3][7]

Stability in Solution: A stock solution of this compound (1 mg/mL in water) is reported to be stable for up to 5 days at ambient temperature when protected from light and stored at 4°C.[14]

Degradation Pathways: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This compound hydrochloride is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[15] A stability-indicating HPLC method has been developed to separate the parent drug from its degradation products formed under these conditions.[15] The primary metabolite in vivo is northis compound, its N-demethylated derivative, which exhibits minimal antihistaminic activity.[12][16]

Mechanism of Action: Signaling Pathway

This compound hydrochloride's primary mechanism of action is as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[6][17] By blocking the action of endogenous histamine on H1 receptors, it exerts its antiemetic and central nervous system depressant effects.[1] It also possesses cholinergic antagonist properties.[1][2]

cluster_0 Cell Membrane Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds & Activates G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Cellular_Response Cellular Response (e.g., Nausea, Vomiting) PLC->Cellular_Response Leads to This compound This compound HCl This compound->H1_Receptor Blocks Binding

Figure 1. Antagonistic action of this compound HCl on the Histamine H1 receptor pathway.

Experimental Protocols

This section details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound Hydrochloride, capable of separating the active ingredient from its degradation products.[15]

Table 3: Chromatographic Conditions

ParameterSpecification
Instrument HPLC system with UV detector
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase 10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20.0 µL
Detector Wavelength 254 nm
Column Temperature Ambient
Retention Time Approx. 2.1 minutes

4.1.1 Standard Solution Preparation

  • Accurately weigh ~25 mg of this compound Hydrochloride Reference Standard into a 25 mL volumetric flask.

  • Add ~15 mL of the mobile phase and sonicate to dissolve.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to achieve a final concentration of 100 µg/mL.

4.1.2 Forced Degradation Study Protocol

The following protocol is used to assess the stability-indicating properties of the analytical method. A stock solution of this compound Hydrochloride (typically 1 mg/mL) is subjected to the following stress conditions:[15]

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M Hydrochloric Acid.

    • Heat at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 M Sodium Hydroxide.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M Sodium Hydroxide.

    • Heat at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 M Hydrochloric Acid.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 80°C for 48 hours.

    • After cooling, prepare a solution in the mobile phase at a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) and fluorescent light for 7 days.

    • After exposure, prepare a solution in the mobile phase for analysis.

G cluster_conditions Forced Degradation Conditions start This compound HCl Sample (1 mg/mL Stock or Solid) stress Apply Stress Condition start->stress acid Acid Hydrolysis (0.1M HCl, 60°C, 2h) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C, 2h) stress->base oxidation Oxidation (3% H₂O₂, RT, 24h) stress->oxidation thermal Thermal (Solid, 80°C, 48h) stress->thermal photo Photolytic (Solid, UV/Fluor., 7d) stress->photo prep Sample Preparation (Neutralize/Dilute) acid->prep base->prep oxidation->prep thermal->prep photo->prep hplc HPLC Analysis (C18, 254 nm) prep->hplc end Data Evaluation (Assess Degradation) hplc->end

Figure 2. Experimental workflow for forced degradation studies of this compound HCl.

References

Unraveling the Neurochemical Basis of Cyclizine's Sedative Effects: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the neurochemical mechanisms underlying the sedative effects of the first-generation antihistamine, Cyclizine. By delving into its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties, this document serves as a critical resource for researchers in neuropharmacology and drug development.

Executive Summary

This compound, a piperazine (B1678402) derivative, exerts its sedative effects primarily through its potent antagonism of central histamine (B1213489) H1 and muscarinic M1 receptors.[1][2][3] This dual mechanism disrupts the wakefulness-promoting pathways regulated by histamine and acetylcholine (B1216132) in the central nervous system (CNS).[4][5] Quantitative analysis of its receptor binding affinities reveals a high affinity for H1 receptors and a moderate affinity for M1 receptors, with significantly lower affinity for other CNS receptors, indicating a targeted, yet not entirely specific, neurochemical interaction. This guide summarizes the available quantitative data, details the experimental protocols for assessing these interactions, and provides visual representations of the involved signaling cascades and experimental workflows.

Quantitative Receptor Binding Profile of this compound

The sedative properties of this compound are a direct consequence of its affinity for and antagonism of specific neurotransmitter receptors in the CNS. The following table summarizes the in vitro binding affinities (Ki) of this compound for key central receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigand Used in AssaySpeciesKi (nM)Reference
Histamine H1[3H]PyrilamineHuman4.44[6]
Muscarinic M1[3H]N-MethylscopolamineHuman163[6]
Muscarinic M2[3H]N-MethylscopolamineHuman2992[6]
Dopamine D2[3H]SpiperoneHuman1016[6]
Dopamine D3[3H]SpiperoneHuman606[6]
Dopamine Transporter (DAT)[125I]RTI-55Human763[6]

Neurochemical Mechanisms of Sedation

This compound's sedative action is predominantly mediated by its inverse agonism at histamine H1 receptors and antagonism at muscarinic M1 receptors.

Histamine H1 Receptor Inverse Agonism

Histaminergic neurons in the tuberomammillary nucleus of the hypothalamus are crucial for maintaining wakefulness. Histamine release in the cortex leads to neuronal depolarization by reducing a background "leakage" potassium current, thus increasing neuronal excitability.[7] this compound, as an H1 receptor inverse agonist, not only blocks the binding of histamine but also reduces the receptor's basal activity.[8] This action stabilizes the H1 receptor in an inactive state, preventing the reduction of the potassium current and leading to a hyperpolarized state of cortical neurons, which manifests as sedation.[5][7]

Muscarinic M1 Receptor Antagonism

Cholinergic signaling, particularly through the M1 muscarinic receptor, plays a significant role in arousal and cognitive function.[9][10] Activation of M1 receptors in the CNS typically leads to increased neuronal excitability. By antagonizing these receptors, this compound inhibits acetylcholine-mediated neuronal depolarization, contributing to its sedative and potential cognitive-impairing effects.[1][2]

Signaling Pathways

The sedative effects of this compound are initiated by its interaction with H1 and M1 receptors, leading to the modulation of intracellular signaling cascades that ultimately decrease neuronal excitability.

This compound's Primary Signaling Pathways to Sedation cluster_H1 Histamine H1 Receptor Pathway cluster_M1 Muscarinic M1 Receptor Pathway Cyclizine_H1 This compound H1R Histamine H1 Receptor (Inverse Agonist Action) Cyclizine_H1->H1R Binds to Gq_11_H1 Gq/11 Protein H1R->Gq_11_H1 Inhibits Basal Activity PLC_H1 Phospholipase C (PLC) Gq_11_H1->PLC_H1 Prevents Activation K_channel_H1 Leak K+ Channel PLC_H1->K_channel_H1 Prevents Closure Neuronal_Excitability_H1 Decreased Neuronal Excitability K_channel_H1->Neuronal_Excitability_H1 Maintains K+ Efflux Sedation Sedation Neuronal_Excitability_H1->Sedation Cyclizine_M1 This compound M1R Muscarinic M1 Receptor (Antagonist Action) Cyclizine_M1->M1R Blocks ACh Binding Gq_11_M1 Gq/11 Protein M1R->Gq_11_M1 Prevents Activation Neuronal_Excitability_M1 Decreased Neuronal Excitability Gq_11_M1->Neuronal_Excitability_M1 Inhibits Depolarization Cascade Neuronal_Excitability_M1->Sedation

This compound's Primary Signaling Pathways to Sedation

Experimental Protocols

The following protocols are foundational for the in vitro and in vivo characterization of this compound's sedative properties.

Protocol for Radioligand Binding Assay (Histamine H1 Receptor)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparation from cells expressing the human H1 receptor.

  • Radioligand: [3H]-pyrilamine.

  • Test compound: this compound.

  • Non-specific binding control: 10 µM Mianserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, [3H]-pyrilamine (at a concentration near its Kd), and the membrane preparation to wells for total binding.

  • For non-specific binding, add the non-specific binding control, [3H]-pyrilamine, and membrane preparation.

  • For competition binding, add the various concentrations of this compound, [3H]-pyrilamine, and membrane preparation.

  • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer.

  • Place filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Calculate the specific binding and determine the IC50 of this compound.

  • Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for In Vivo Assessment of Sedation in Rodents (Open Field Test)

Objective: To assess the effect of this compound on locomotor activity and exploratory behavior as an index of sedation.

Materials:

  • Open field apparatus (e.g., 40x40x30 cm arena).

  • Video tracking software.

  • This compound solution for injection (e.g., intraperitoneal).

  • Vehicle control (e.g., saline).

  • Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound (at various doses) or vehicle control to the mice.

  • After a predetermined pre-treatment time (e.g., 30 minutes), place a mouse in the center of the open field arena.

  • Record the mouse's activity for 10 minutes using the video tracking software.

  • Clean the arena thoroughly with 70% ethanol (B145695) between each trial.

  • Analyze the recorded data for parameters such as total distance traveled, time spent in the center zone, and rearing frequency. A significant decrease in these parameters in the this compound-treated group compared to the vehicle group is indicative of sedation.

Experimental and Logical Workflows

Visualizing the workflow of a typical study and the logical progression from molecular action to behavioral outcome is crucial for experimental design and interpretation.

Experimental Workflow for Rodent Sedation Study cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Randomization Randomization to Groups Animal_Acclimation->Randomization Drug_Preparation Drug & Vehicle Preparation Drug_Administration Drug Administration (i.p.) Drug_Preparation->Drug_Administration Randomization->Drug_Administration Pretreatment_Period Pre-treatment Period (e.g., 30 min) Drug_Administration->Pretreatment_Period Behavioral_Testing Behavioral Testing (e.g., Open Field, Rotarod) Pretreatment_Period->Behavioral_Testing Data_Collection Data Collection & Video Tracking Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Logical Relationship of this compound's Sedative Effect cluster_neurochemical Neurochemical Level cluster_cellular Cellular Level cluster_behavioral Behavioral Level This compound This compound Administration H1_Blockade H1 Receptor Inverse Agonism This compound->H1_Blockade M1_Blockade M1 Receptor Antagonism This compound->M1_Blockade Reduced_Histaminergic_Tone Reduced Histaminergic Neuronal Firing H1_Blockade->Reduced_Histaminergic_Tone Reduced_Cholinergic_Tone Reduced Cholinergic Neuronal Firing M1_Blockade->Reduced_Cholinergic_Tone Decreased_Excitability Decreased Cortical Neuron Excitability Reduced_Histaminergic_Tone->Decreased_Excitability Reduced_Cholinergic_Tone->Decreased_Excitability Sedation_Drowsiness Sedation / Drowsiness Decreased_Excitability->Sedation_Drowsiness Reduced_Locomotion Reduced Locomotor Activity Sedation_Drowsiness->Reduced_Locomotion Impaired_Coordination Impaired Motor Coordination Sedation_Drowsiness->Impaired_Coordination

References

Cyclizine's Interaction with Dopamine D2 Receptors: A Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Presents an in-depth technical guide on the potential interactions of the first-generation antihistamine, cyclizine, with dopamine (B1211576) D2 receptors. This document is intended for researchers, scientists, and drug development professionals.

This compound, a piperazine (B1678402) derivative, is a first-generation antihistamine primarily recognized for its potent antiemetic, and antivertigo properties. Its therapeutic effects are largely attributed to its antagonism of histamine (B1213489) H1 and muscarinic cholinergic receptors.[1] However, emerging evidence and clinical observations, such as the occurrence of extrapyramidal side effects, suggest a potential interaction with dopamine D2 receptors. This guide provides a comprehensive analysis of the existing data on this interaction, detailed experimental protocols for its investigation, and a visual representation of the associated signaling pathways.

Quantitative Analysis of this compound's Receptor Binding Profile

While direct, high-affinity binding of this compound to the dopamine D2 receptor has not been extensively quantified in publicly available literature, data from broader screening panels provide insights into its receptor interaction profile. The following tables summarize the available quantitative data for this compound and its interactions with various receptors, including the closely related dopamine D3 receptor.

Table 1: Binding Affinity of this compound at Various Neurotransmitter Receptors

ReceptorSpeciesAssay TypeLigandKᵢ (nM)pKᵢIC₅₀ (nM)pIC₅₀Reference
Dopamine D₃HumanRadioligand Binding[³H]Spiperone10165.9930205.52[2]
Histamine H₁HumanRadioligand Binding[³H]Mepyramine14.17.85--[2]
Adrenergic α₁ₐHumanRadioligand Binding[³H]Prazosin1476.83--[2]
Adrenergic α₁ᵦRatRadioligand BindingPrazosin13795.8624925.6[2]
Adrenergic α₁ᏧHumanRadioligand BindingPrazosin5976.2212155.92[2]
Adrenergic α₂ₐHumanRadioligand BindingMK-9125826.2415515.81[2]
Muscarinic M₁HumanRadioligand Binding[³H]Telenzepine2046.69--[2]
Muscarinic M₂HumanRadioligand Binding[³H]AF-DX 3842296.64--[2]
Muscarinic M₃HumanRadioligand Binding[³H]4-DAMP2636.58--[2]
Muscarinic M₄HumanRadioligand Binding[³H]4-DAMP1176.93--[2]
Muscarinic M₅HumanRadioligand Binding[³H]4-DAMP5016.3--[2]

Note: A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. The data for the dopamine D3 receptor, a member of the D2-like family, suggests a micromolar affinity for this compound.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by an agonist like dopamine, the receptor promotes the dissociation of the G protein heterotrimer, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate various downstream effectors, including ion channels.

Beyond the canonical G protein-dependent signaling, D2 receptors can also signal through a G protein-independent pathway involving β-arrestin recruitment. This pathway can mediate distinct cellular responses. Antagonists at the D2 receptor can block one or both of these signaling cascades.

Dopamine D2 Receptor Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor activates This compound This compound This compound->D2_Receptor antagonizes G_Protein Gαi/oβγ D2_Receptor->G_Protein activates P_D2_Receptor Phosphorylated D2 Receptor AC Adenylyl Cyclase G_Protein->AC inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC GRK GRK GRK->D2_Receptor phosphorylation Beta_Arrestin β-Arrestin P_D2_Receptor->Beta_Arrestin recruitment Downstream_Signaling Downstream Signaling (e.g., ERK activation) Beta_Arrestin->Downstream_Signaling Radioligand Binding Assay Workflow A Prepare serial dilutions of this compound B Incubate D2 receptor membranes, [³H]-Radioligand, and this compound A->B C Rapid filtration to separate bound and free radioligand B->C D Quantify bound radioactivity via scintillation counting C->D E Data Analysis: - Calculate specific binding - Determine IC₅₀ - Calculate Kᵢ D->E cAMP Functional Assay Workflow A Pre-incubate D2R-expressing cells with varying concentrations of this compound B Stimulate cells with Dopamine (agonist) and Forskolin A->B C Incubate to allow for cAMP production B->C D Lyse cells and measure intracellular cAMP levels C->D E Data Analysis: - Generate dose-response curve - Determine IC₅₀ for antagonism D->E Beta-Arrestin Recruitment Assay Logical Relationship cluster_0 Cellular Components D2R D2 Receptor-Reporter Fragment 1 Interaction Receptor-Arrestin Interaction D2R->Interaction Arrestin β-Arrestin-Reporter Fragment 2 Arrestin->Interaction Dopamine Dopamine Dopamine->D2R activates This compound This compound This compound->D2R blocks Signal Reporter Signal Generation Interaction->Signal

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Quantification of Cyclizine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclizine is a piperazine (B1678402) derivative with antihistaminic and anti-emetic properties, widely used for the prevention and treatment of nausea and vomiting associated with motion sickness. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection. The methodologies outlined are based on established and validated bioanalytical procedures.

Data Presentation

The following tables summarize typical experimental conditions and validation parameters for the HPLC quantification of this compound in plasma, compiled from various published methods.

Table 1: Chromatographic Conditions

ParameterMethod 1 (LC-MS/MS)Method 2 (HPLC-UV)Method 3 (LC-MS/MS)
Column C8, 50 mm x 2.0 mmC18 (10 µm)Luna C18
Mobile Phase Linear gradient of methanol (B129727) and 0.05% formic acidAcetonitrile (B52724) — 0.05 M (pH=3) phosphate (B84403) buffer (40:60)Not specified
Flow Rate Not specifiedNot specifiedNot specified
Injection Volume Not specifiedNot specifiedNot specified
Detector Tandem Mass Spectrometer (MS/MS)UV DetectorIon-trap Mass Spectrometer
Detection Wavelength MRM: 267.2/167.2 (this compound)200 nmNot applicable
Internal Standard CinnarizineProtryptiline hydrochlorideNot specified
Total Analysis Time 4 minutesNot specifiedNot specified

Table 2: Sample Preparation Protocols

ParameterMethod 1 (Protein Precipitation)Method 2 (Solid-Phase Extraction)Method 3 (Liquid-Liquid Extraction)
Plasma Volume 50 µLNot specified200 µL
Procedure Addition of acetonitrile (with internal standard) followed by centrifugation.Extraction using a C18 SPE column followed by a phase separation step.Addition of ammonium (B1175870) hydroxide (B78521) and internal standard, followed by extraction with dichloromethane.[1][2]
Recovery >87%[1][3]Not specified43-113% for basic drugs[1]

Table 3: Method Validation Parameters

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)Method 3 (Spectrofluorimetric)
Linearity Range 2-200 ng/mL[1][3]2.5-100 ng/ml[1][2]10–1000 ng/mL[4][5][6]
Correlation Coefficient (r²) ≥0.996[1][3]Not specified0.9999[4][5][6]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1][3]Not specified9.41 ng/mL[4][5][6]
Limit of Detection (LOD) Not specified1 ng/ml[1][2]3.10 ng/mL[4][5][6]
Precision (RSD%) <14% (intra- and inter-day)[1][3]Not specifiedNot specified
Accuracy within ±8%[1][3]Not specifiedNot specified

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in human plasma using an HPLC-UV system. This protocol is a representative example based on common practices.

1. Materials and Reagents

  • This compound hydrochloride reference standard

  • Protryptiline hydrochloride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (deionized or HPLC grade)

  • Human plasma (drug-free)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

3. Preparation of Solutions

  • Mobile Phase (Acetonitrile/Phosphate Buffer 40:60, v/v):

    • Prepare a 0.05 M phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in deionized water.

    • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

    • Mix 400 mL of acetonitrile with 600 mL of the pH 3.0 phosphate buffer.

    • Degas the mobile phase before use.

  • Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of this compound hydrochloride and protryptiline hydrochloride into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of this compound by diluting the stock solution with mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the protryptiline hydrochloride stock solution with mobile phase.

4. Sample Preparation (Solid-Phase Extraction)

G plasma 1. Plasma Sample (500 µL) add_is 2. Add Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 load_sample 5. Load Sample onto SPE Column vortex1->load_sample condition_spe 4. Condition SPE Column (Methanol then Water) condition_spe->load_sample wash_spe 6. Wash Column (e.g., with water) load_sample->wash_spe elute 7. Elute this compound & IS (with Methanol) wash_spe->elute evaporate 8. Evaporate Eluate to Dryness elute->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into HPLC reconstitute->inject

Caption: Solid-Phase Extraction Workflow for this compound.

  • To 500 µL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution (10 µg/mL protryptiline hydrochloride).

  • Vortex the sample for 30 seconds.

  • Condition a C18 solid-phase extraction (SPE) cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water to remove interferences.

  • Elute the this compound and internal standard with 1 mL of methanol into a clean tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

5. Chromatographic Analysis

  • Set the HPLC system with the C18 column and the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector wavelength to 200 nm.[1]

  • Inject 20 µL of the prepared sample.

  • Record the chromatogram for a sufficient time to allow for the elution of both this compound and the internal standard.

6. Data Analysis

  • Identify and integrate the peaks corresponding to this compound and the internal standard.

  • Calculate the peak area ratio of this compound to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the this compound working standard solutions.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Overall HPLC Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma_sample Plasma Sample Collection sample_prep Extraction (SPE, LLE, or PP) plasma_sample->sample_prep injection Sample Injection sample_prep->injection separation Chromatographic Separation (C18/C8 Column) injection->separation detection Detection (UV or MS/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification final_report final_report quantification->final_report Final Report

Caption: General Workflow for HPLC Analysis of this compound.

References

Application Notes and Protocols for Testing Cyclizine's Antiemetic Efficacy in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine is a first-generation antihistamine of the piperazine (B1678402) class with well-established antiemetic properties.[1] It is commonly used to prevent and treat nausea and vomiting associated with motion sickness, vertigo, and postoperative recovery.[2][3] Its primary mechanism of action involves the antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors in the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) and the vestibular system.[2][4] These application notes provide an overview of the in vivo animal models and experimental protocols used to evaluate the antiemetic efficacy of this compound.

While this compound has a long history of clinical use, direct head-to-head preclinical studies comparing its efficacy against other antiemetics in the same animal model are limited in publicly available literature.[4][5] Therefore, this document also presents data from studies on other antiemetic agents within relevant animal models to provide a comparative context for experimental design.

Signaling Pathways in Emesis and the Role of this compound

The vomiting reflex is a complex process coordinated by the brainstem, integrating inputs from both central and peripheral pathways. The following diagram illustrates the simplified signaling pathways involved in emesis and highlights the primary targets of this compound and other antiemetic drugs.

Emesis_Signaling_Pathways cluster_stimuli Emetic Stimuli cluster_CNS Central Nervous System cluster_drugs Antiemetic Drug Targets Motion Motion Vestibular System Vestibular System Motion->Vestibular System H1, M1 Receptors Chemotherapy/Toxins Chemotherapy/Toxins CTZ CTZ Chemotherapy/Toxins->CTZ D2, 5-HT3, NK1 Receptors Vomiting Center (NTS) Vomiting Center (NTS) Vestibular System->Vomiting Center (NTS) Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Emesis Emesis Vomiting Center (NTS)->Emesis CTZ->Vomiting Center (NTS) This compound This compound This compound->Vestibular System Antagonizes H1 & M1 This compound->CTZ Antagonizes H1 & M1 Ondansetron Ondansetron Ondansetron->CTZ Antagonizes 5-HT3 Metoclopramide Metoclopramide Metoclopramide->CTZ Antagonizes D2

Caption: Simplified signaling pathways of emesis and the primary targets of this compound.

Recommended In Vivo Animal Models

The selection of an appropriate animal model is critical for evaluating the antiemetic potential of a compound. The most commonly used and validated animal models for emesis research include the ferret, dog, and the house musk shrew, as rodents lack a vomiting reflex.[6]

Animal ModelEmetic StimulusRelevanceKey Considerations
Ferret Chemotherapy (Cisplatin), Morphine"Gold standard" for chemotherapy-induced emesis (CIE).[7] Exhibits a robust and quantifiable emetic response.The biphasic nature of cisplatin-induced emesis (acute and delayed) can be modeled.[8]
House Musk Shrew MotionValuable for studying motion sickness due to its sensitivity to motion stimuli.[4]Smaller size allows for higher throughput screening compared to larger animals.
Dog Motion (Coriolis stimulation), ApomorphineHistorically used for motion sickness studies and is sensitive to various emetogens.[9][10]Larger animal model, may be more resource-intensive. A study noted this compound's effectiveness in a dog model of motion sickness, though quantitative data was not provided.[5][9]

Experimental Protocols

Below are detailed protocols for inducing emesis in various animal models to test the efficacy of this compound.

Protocol 1: Cisplatin-Induced Emesis in Ferrets

This model is used to evaluate the efficacy of antiemetics against chemotherapy-induced emesis.

Materials:

  • Male ferrets (1-2 kg)

  • Cisplatin (B142131) solution (e.g., 5 mg/kg in sterile saline)

  • This compound solution (at desired doses)

  • Vehicle control (e.g., sterile saline)

  • Intravenous or subcutaneous injection supplies

  • Observation cages with a transparent floor for clear monitoring

Procedure:

  • Acclimatization: Acclimate ferrets to the laboratory environment and handling for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water to ensure an empty stomach.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenously or subcutaneously) at a predetermined time before the cisplatin challenge (e.g., 30 minutes prior).

  • Emetic Challenge: Administer cisplatin (e.g., 5 mg/kg) intravenously.

  • Observation: Immediately place the animals in individual observation cages and record the number of retches and vomits for a defined period (e.g., 4-24 hours). A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.

  • Data Analysis: Compare the mean number of emetic episodes (retches + vomits) in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of emesis.

Protocol 2: Motion-Induced Emesis in the House Musk Shrew

This model is suitable for assessing the efficacy of antiemetics against motion sickness.

Materials:

  • Male or female house musk shrews (Suncus murinus)

  • A rotational device capable of inducing motion sickness (e.g., a horizontal shaker or a device providing off-vertical axis rotation)

  • This compound solution (at desired doses)

  • Vehicle control

  • Intraperitoneal or oral administration supplies

  • Observation chambers

Procedure:

  • Acclimatization: House shrews in a controlled environment and acclimate them to handling.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneally or orally) at a specified time before motion stimulation (e.g., 30 minutes prior).

  • Motion Challenge: Place the shrews in the rotational device and subject them to motion for a set duration (e.g., 10-15 minutes).

  • Observation: Observe the animals during and immediately after the motion challenge for the number of vomiting episodes.

  • Data Analysis: Compare the number of vomiting episodes in the this compound-treated groups with the vehicle-treated control group.

Protocol 3: Motion-Induced Emesis in Dogs

This model utilizes Coriolis stimulation to induce motion sickness.

Materials:

  • Beagle dogs or other suitable breed

  • A device capable of simultaneous vertical and rotatory movement to generate Coriolis acceleration.[9]

  • This compound (at desired doses)

  • Vehicle control

  • Oral or parenteral administration supplies

  • Observation area

Procedure:

  • Acclimatization and Training: Acclimate dogs to the experimental setup and handling.

  • Drug Administration: Administer this compound or vehicle control orally or parenterally at a defined time before the motion challenge.

  • Motion Challenge: Expose the dogs to the Coriolis stimulation for a predetermined period or until emesis is observed in control animals.[9]

  • Observation: Monitor the animals for signs of motion sickness, including salivation, restlessness, and the number of emetic episodes.

  • Data Analysis: Compare the incidence and frequency of emesis in the this compound-treated group to the control group.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the antiemetic efficacy of a test compound like this compound in an in vivo model.

Experimental_Workflow A Animal Acclimatization & Baseline Observation B Randomization into Treatment Groups (Vehicle Control vs. This compound) A->B C Drug Administration (Predetermined Dose & Route) B->C D Emetic Challenge (e.g., Cisplatin, Motion) C->D E Observation Period (Record Retching & Vomiting Events) D->E F Data Collection & Analysis (Compare Treatment vs. Control) E->F G Evaluation of Antiemetic Efficacy F->G

Caption: General experimental workflow for evaluating antiemetic drug efficacy.

Quantitative Data Summary

As previously mentioned, direct comparative preclinical data for this compound is limited. The following tables summarize available quantitative data for other commonly used antiemetics in established animal models to provide a reference for expected outcomes and aid in experimental design.

Table 1: Antiemetic Effects on Chemotherapy-Induced Emesis in Ferrets

CompoundEmetogen (Dose)Antiemetic DoseRoute% Inhibition of Emesis (Retching + Vomiting)Reference
OndansetronCisplatin (5 mg/kg)0.1 - 1 mg/kgIV/SC~68% (acute phase)[8]
MetoclopramideMorphine (0.3 mg/kg)1 mg/kgIVSignificant reduction (specific % not stated)[4]
AprepitantCisplatin (8 mg/kg)1 mg/kgPOSignificant reduction over 72h[10]

Note: No direct quantitative data for this compound in a ferret model of chemotherapy-induced emesis was identified in the reviewed literature.[4]

Table 2: Antiemetic Effects on Motion-Induced Emesis in House Musk Shrews

CompoundMotion StimulusAntiemetic DoseRoute% Inhibition of EmesisReference
PromethazineHypergravity (2G for 10 min)25 mg/kgIPSignificant reduction (specific % not stated)[4]

Note: No direct quantitative data for this compound in a shrew model of motion sickness was identified in the reviewed literature.[4]

Conclusion

References

Application Notes and Protocols for Validating Cyclizine's Effect on Emesis Using the Ferret Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ferret (Mustela putorius furo) is a well-established and highly valued animal model for the study of emesis (vomiting) and the evaluation of anti-emetic drugs.[1][2][3] Its robust and human-like vomiting reflex makes it particularly suitable for investigating the mechanisms of nausea and vomiting and for screening potential therapeutic agents.[1][4] Cyclizine, a histamine (B1213489) H1 receptor antagonist with anticholinergic properties, is clinically used to prevent and treat nausea and vomiting associated with motion sickness, vertigo, and post-operative states.[5][6][7] These application notes provide detailed protocols for utilizing the ferret model to validate the anti-emetic efficacy of this compound.

While direct, head-to-head preclinical studies comparing this compound with other anti-emetics in the ferret model are limited in published literature, the following protocols are based on established methodologies for evaluating anti-emetic agents in this species.[1]

Signaling Pathways

This compound exerts its anti-emetic effects primarily through two mechanisms: antagonism of histamine H1 receptors and blockade of muscarinic acetylcholine (B1216132) receptors. These actions occur in key areas of the brain that control the emetic reflex, namely the vomiting center in the brainstem and the vestibular system.[6][8]

Histamine H1 Receptor Antagonism

Histamine, by acting on H1 receptors in the vomiting center, can trigger emesis. This compound competitively blocks these receptors, thereby inhibiting the downstream signaling cascade that leads to nausea and vomiting.

Histamine_H1_Receptor_Signaling cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Emesis Emesis Ca2->Emesis PKC->Emesis This compound This compound This compound->H1R blocks

Histamine H1 Receptor Signaling Pathway in Emesis.
Anticholinergic Effect in the Vestibular System

The vestibular system, responsible for balance and spatial orientation, plays a crucial role in motion sickness. Overstimulation of this system can lead to nausea and vomiting. Acetylcholine is a key neurotransmitter in the vestibular pathway. By blocking muscarinic receptors, this compound interferes with this signaling, thereby reducing motion-induced emesis.

Anticholinergic_Mechanism_Vestibular_System Motion Motion Stimulus Vestibular Vestibular Apparatus Motion->Vestibular VestibularNerve Vestibular Nerve Vestibular->VestibularNerve transmits signal ACh Acetylcholine (ACh) VestibularNerve->ACh releases VomitingCenter Vomiting Center Emesis Emesis VomitingCenter->Emesis MuscarinicR Muscarinic Receptor ACh->MuscarinicR MuscarinicR->VomitingCenter activates This compound This compound This compound->MuscarinicR blocks

Anticholinergic Mechanism of this compound in the Vestibular System.

Experimental Protocols

The following protocols describe the validation of this compound's anti-emetic effect against both chemotherapy-induced and motion-induced emesis in the ferret model.

General Experimental Workflow

A standardized workflow is essential for obtaining reliable and reproducible data.

Experimental_Workflow Acclimatization Animal Acclimatization (7-14 days) Fasting Fasting (12-18 hours, water ad libitum) Acclimatization->Fasting Grouping Randomization into Treatment Groups (Vehicle, this compound, Positive Control) Fasting->Grouping DrugAdmin Drug Administration (e.g., this compound or Vehicle) Grouping->DrugAdmin EmeticChallenge Emetic Challenge (e.g., Cisplatin administration or Motion) DrugAdmin->EmeticChallenge Pre-treatment interval Observation Observation Period (e.g., 4-24 hours) EmeticChallenge->Observation DataCollection Data Collection (Latency, Frequency, and Duration of Retching and Vomiting) Observation->DataCollection Analysis Data Analysis (Statistical Comparison) DataCollection->Analysis Endpoint Humane Endpoint Analysis->Endpoint

References

Application Notes and Protocols: Establishing a Cyclizine Dose-Response Curve in Rodent Models of Nausea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine is a first-generation antihistamine of the piperazine (B1678402) class, exhibiting anti-emetic properties through its antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors.[1] It is clinically used to prevent and treat nausea and vomiting associated with motion sickness, vertigo, and post-operative states.[2][3] Establishing a preclinical dose-response relationship is a critical step in the development of novel anti-nausea therapeutics and for the comparative analysis of existing compounds.

Rodents, such as rats and mice, do not possess a vomiting reflex.[4][5] Consequently, the most widely accepted proxy for nausea and emesis in these species is the "pica" model, which involves the ingestion of non-nutritive substances like kaolin (B608303) clay.[6][7] Various stimuli, including chemotherapeutic agents like cisplatin (B142131) and motion, can induce pica, providing robust models for assessing anti-nausea drug efficacy.[6][8][9]

Mechanism of Action of this compound in Nausea

This compound's anti-emetic effects are primarily mediated through the blockade of histamine H1 and muscarinic M1 receptors in key areas of the brain involved in the emetic reflex.[1] These include the chemoreceptor trigger zone (CTZ) in the area postrema and the vestibular system.[1] By inhibiting these pathways, this compound reduces the impact of emetic stimuli.

Signaling Pathway of Nausea and Vomiting

Signaling Pathway of Nausea and Vomiting Emetic_Stimuli Emetic Stimuli (Chemotherapy, Motion) Vestibular_System Vestibular System Emetic_Stimuli->Vestibular_System CTZ Chemoreceptor Trigger Zone (CTZ) Emetic_Stimuli->CTZ Vomiting_Center Vomiting Center (Medulla) Vestibular_System->Vomiting_Center via H1, M1 CTZ->Vomiting_Center Nausea_Response Nausea/Emesis Response (Pica in Rodents) Vomiting_Center->Nausea_Response This compound This compound H1_Receptor H1 Receptor This compound->H1_Receptor M1_Receptor M1 Receptor This compound->M1_Receptor Experimental Workflow Acclimation 1. Animal Acclimation (7 days) Baseline 2. Baseline Kaolin Intake Measurement (3 days) Acclimation->Baseline Grouping 3. Randomization into Treatment Groups Baseline->Grouping Dosing 4. Administration of this compound or Vehicle Grouping->Dosing Induction 5. Induction of Nausea (Cisplatin or Motion) Dosing->Induction Measurement 6. Measurement of Kaolin Intake (24-48h) Induction->Measurement Analysis 7. Data Analysis and Curve Generation Measurement->Analysis Dose-Response Curve Logic Dose Increasing Dose of this compound Receptor_Occupancy Increased Receptor (H1/M1) Occupancy Dose->Receptor_Occupancy Signal_Inhibition Inhibition of Nausea Signaling Pathways Receptor_Occupancy->Signal_Inhibition Pica_Reduction Reduction in Kaolin Intake (Anti-Nausea Effect) Signal_Inhibition->Pica_Reduction Max_Effect Maximal Effect (Plateau) Pica_Reduction->Max_Effect at higher doses

References

Application Note: High-Throughput Cell-Based Assays to Quantify the Anti-Nausea Properties of Cyclizine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of anti-emetic compounds.

Introduction: Nausea and vomiting are complex physiological responses mediated by multiple signaling pathways in the central and peripheral nervous systems.[1][2] Developing effective anti-emetic drugs requires robust screening methods that can accurately model the underlying pharmacology. Cyclizine is a first-generation antihistamine of the piperazine (B1678402) class used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and other conditions.[3][4] Its primary mechanism of action involves the antagonism of the histamine (B1213489) H1 receptor (H1R).[4][5] Additionally, this compound exhibits anticholinergic (antimuscarinic) properties, which contribute to its anti-emetic effects by blocking muscarinic acetylcholine (B1216132) receptors (mAChRs) in the brain's vomiting center.[6][7][8] This application note provides detailed protocols for cell-based functional assays designed to quantify the antagonist activity of this compound at H1 and M1 receptors, serving as a reliable in vitro method for screening its anti-nausea properties.

Mechanism of Action: Receptor Antagonism

This compound's therapeutic effects are primarily attributed to its ability to block G-protein coupled receptors (GPCRs), specifically the histamine H1 and muscarinic M1 receptors. Both of these receptors, upon activation by their respective endogenous ligands (histamine and acetylcholine), couple to the Gαq subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). By competitively binding to these receptors, this compound prevents this signaling cascade and the subsequent physiological responses that can lead to nausea and vomiting.[9][10]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (H1R) Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 DAG DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER triggers CellularResponse Cellular Response (Nausea Signaling) Ca_ER->CellularResponse leads to Histamine Histamine (Agonist) Histamine->H1R binds This compound This compound (Antagonist) This compound->H1R blocks Workflow start Start culture 1. Cell Culture (HEK293 cells expressing target receptor) start->culture seed 2. Seed Cells (Plate in 96/384-well plates) culture->seed dye_load 3. Dye Loading (Incubate with Calcium Indicator, e.g., Fluo-4 AM) seed->dye_load compound 4. Compound Addition (Add serial dilutions of this compound) dye_load->compound agonist 5. Agonist Stimulation (Add Histamine for H1R or Carbachol for M1R) compound->agonist detect 6. Signal Detection (Measure fluorescence intensity using a plate reader) agonist->detect analyze 7. Data Analysis (Calculate IC50 value) detect->analyze end End analyze->end

References

Application Notes and Protocols: Investigating the in vivo Effect of Cyclizine on Gastric Emptying

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine is a first-generation antihistamine of the piperazine (B1678402) class, possessing prominent antiemetic and anticholinergic properties.[1][2] Its mechanism of action involves the antagonism of histamine (B1213489) H1 and muscarinic M1 receptors.[2] These anticholinergic effects are known to influence gastrointestinal motility, and there is a growing interest in quantifying the specific impact of this compound on gastric emptying.[3][4] Delayed gastric emptying can be a therapeutic goal in some contexts or an undesirable side effect in others. Understanding and quantifying this effect is crucial for drug development, optimizing therapeutic regimens, and ensuring patient safety.

These application notes provide detailed protocols for three common in vivo methods to study the effect of this compound on gastric emptying: Gastric Scintigraphy, the ¹³C-Spirulina Breath Test, and Magnetic Resonance Imaging (MRI).

Mechanism of Action: How this compound Influences Gastric Motility

This compound's effect on gastric emptying is primarily attributed to its anticholinergic (antimuscarinic) properties.[1] Gastric motility is, in part, regulated by the parasympathetic nervous system, with acetylcholine (B1216132) acting on muscarinic receptors on gastric smooth muscle cells to stimulate contractions. This compound acts as a competitive antagonist at these muscarinic receptors, thereby reducing the contractile force and frequency of the gastric antrum and delaying the emptying of stomach contents into the duodenum.[5]

Additionally, as a histamine H1 receptor antagonist, this compound may have secondary effects on gastric motility, although this mechanism is less direct. Histamine can modulate gastrointestinal function, and by blocking H1 receptors, this compound may further contribute to altered gut motility.[3]

This compound Signaling Pathway Signaling Pathway of this compound on Gastric Smooth Muscle cluster_0 Parasympathetic Nerve Terminal cluster_1 Gastric Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Contraction Smooth Muscle Contraction M3_Receptor->Contraction Stimulates H1_Receptor Histamine H1 Receptor H1_Receptor->Contraction Modulates Cyclizine_Drug This compound Cyclizine_Drug->M3_Receptor Antagonizes Cyclizine_Drug->H1_Receptor Antagonizes Histamine_Source Histamine Histamine_Source->H1_Receptor Binds to

This compound's dual antagonism of M3 and H1 receptors on gastric smooth muscle.

Data Presentation: Expected Quantitative Effects on Gastric Emptying

DrugAdministration RouteT₅₀ (Solid Meal) - PlaceboT₅₀ (Solid Meal) - DrugPercent Change in T₅₀Reference
Atropine (B194438)Intravenous43.1 min111.4 min+158%[6]
Propantheline (B1209224)Oral68 min135 min+98.5%[7]
DrugAdministration RouteGastric Retention at 1 hr - PlaceboGastric Retention at 1 hr - DrugPercent Change in RetentionReference
Scopolamine + AmphetamineIntramuscularNot Reported14%-[8]

Experimental Protocols

The following are detailed protocols for three established methods to assess the in vivo effect of this compound on gastric emptying.

Gastric Scintigraphy (Gold Standard)

Gastric emptying scintigraphy is a nuclear medicine imaging procedure that provides a quantitative measure of the rate at which food empties from the stomach.

Experimental Workflow

Scintigraphy Workflow Gastric Scintigraphy Experimental Workflow Screening Subject Screening and Consent Preparation Patient Preparation (Fasting, Medication Hold) Screening->Preparation Drug_Admin Administer this compound or Placebo (e.g., 50 mg IV) Preparation->Drug_Admin Meal_Ingestion Ingestion of Radiolabeled Meal (e.g., ⁹⁹mTc-sulfur colloid eggs) Drug_Admin->Meal_Ingestion Imaging Serial Gamma Camera Imaging (e.g., at 0, 1, 2, 4 hours) Meal_Ingestion->Imaging Analysis Data Analysis (Calculate Gastric Retention, T₅₀) Imaging->Analysis

A typical workflow for a gastric emptying scintigraphy study.

Methodology

  • Subject Selection and Preparation:

    • Recruit healthy volunteers or a specific patient population.

    • Obtain informed consent.

    • Subjects should fast overnight (at least 8 hours).

    • Discontinue any medications known to affect gastric motility for at least 48-72 hours prior to the study, with physician approval.[9]

  • Drug Administration:

    • Administer a standardized dose of this compound (e.g., 50 mg intravenously) or a matching placebo in a double-blind, randomized fashion.[3]

    • The drug should be administered a set time before the meal ingestion to allow for peak plasma concentration to be reached (e.g., 30 minutes for IV administration).

  • Radiolabeled Meal Preparation and Ingestion:

    • Prepare a standardized solid meal, such as the consensus standard low-fat, egg-white meal.[4]

    • The meal consists of 120g of liquid egg whites labeled with 0.5-1.0 mCi of ⁹⁹mTc-sulfur colloid, two slices of white toast with 30g of strawberry jam, and 120 mL of water.[4]

    • The subject should consume the meal within 10 minutes.[4]

  • Scintigraphic Imaging:

    • Acquire images using a large-field-of-view gamma camera with a low-energy, all-purpose collimator.

    • Obtain simultaneous anterior and posterior 1-minute static images immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[5]

  • Data Analysis:

    • Draw regions of interest (ROIs) around the stomach on both anterior and posterior images for each time point.

    • Calculate the geometric mean of the counts within the stomach ROI for each time point to correct for tissue attenuation.

    • Correct for radioactive decay.

    • Calculate the percentage of gastric retention at each time point relative to the initial counts at time 0.

    • Determine the gastric emptying half-time (T₅₀) by fitting the data to a mathematical model (e.g., a power exponential function).

    • Normal values for gastric retention are typically <90% at 1 hour, <60% at 2 hours, and <10% at 4 hours.[10]

¹³C-Spirulina Breath Test

This non-radioactive, non-invasive test measures the rate of gastric emptying by detecting the appearance of ¹³CO₂ in the breath after ingestion of a meal containing ¹³C-labeled Spirulina.

Experimental Workflow

Breath_Test_Workflow ¹³C-Spirulina Breath Test Experimental Workflow Screening Subject Screening and Consent Preparation Patient Preparation (Fasting, Medication Hold) Screening->Preparation Baseline_Breath Collect Baseline Breath Samples Preparation->Baseline_Breath Drug_Admin Administer this compound or Placebo Baseline_Breath->Drug_Admin Meal_Ingestion Ingestion of ¹³C-Spirulina Meal Drug_Admin->Meal_Ingestion Serial_Breath Collect Serial Breath Samples (e.g., at 45, 90, 120, 150, 180, 240 min) Meal_Ingestion->Serial_Breath Analysis Mass Spectrometry Analysis of ¹³CO₂/¹²CO₂ Ratio Serial_Breath->Analysis Calculation Calculate Gastric Emptying Rate Analysis->Calculation

Workflow for the ¹³C-Spirulina Gastric Emptying Breath Test.

Methodology

  • Subject Selection and Preparation:

    • Follow the same screening and preparation guidelines as for gastric scintigraphy.

    • Ensure subjects have not had another ¹³C-based breath test within the last 24 hours.[11]

  • Baseline Breath Sample Collection:

    • Before drug administration and meal ingestion, collect two baseline breath samples by having the subject exhale through a straw into a collection tube.[12]

  • Drug Administration:

    • Administer this compound or placebo as described in the scintigraphy protocol.

  • ¹³C-Spirulina Meal Ingestion:

    • Prepare the standardized ¹³C-Spirulina meal, which typically consists of a scrambled egg patty containing the ¹³C-Spirulina, six saltine crackers, and 180 mL (6 ounces) of water.[12]

    • The subject should consume the meal within a specified timeframe (e.g., 10-15 minutes).

  • Post-Meal Breath Sample Collection:

    • Collect single breath samples at specified time points after the meal is finished, for example, at 45, 90, 120, 150, 180, and 240 minutes.[13]

  • Sample Analysis and Data Interpretation:

    • Analyze the breath samples using a gas isotope ratio mass spectrometer to determine the ¹³CO₂ to ¹²CO₂ ratio.[13]

    • The rate of ¹³CO₂ excretion over time is proportional to the rate of gastric emptying.[14]

    • The data can be used to calculate a gastric emptying profile and T₅₀. A delay in the appearance and peak of ¹³CO₂ in the breath would indicate delayed gastric emptying.

Magnetic Resonance Imaging (MRI)

MRI offers a radiation-free method to visualize and quantify gastric volume and motility.

Experimental Workflow

MRI_Workflow Gastric Emptying MRI Experimental Workflow Screening Subject Screening and Consent (Contraindications for MRI) Preparation Patient Preparation (Fasting, Medication Hold) Screening->Preparation Baseline_Scan Baseline MRI Scan Preparation->Baseline_Scan Drug_Admin Administer this compound or Placebo Baseline_Scan->Drug_Admin Meal_Ingestion Ingestion of MRI-visible Meal Drug_Admin->Meal_Ingestion Dynamic_Scanning Dynamic MRI Scanning (Serial 3D volume acquisitions) Meal_Ingestion->Dynamic_Scanning Image_Analysis Image Segmentation and Volume Calculation Dynamic_Scanning->Image_Analysis Data_Interpretation Determine Gastric Emptying Curve and T₅₀ Image_Analysis->Data_Interpretation

A generalized workflow for an MRI-based gastric emptying study.

Methodology

  • Subject Selection and Preparation:

    • Follow the same screening and preparation guidelines as for the other methods.

    • Ensure subjects have no contraindications for MRI (e.g., pacemakers, metallic implants).

  • Drug Administration:

    • Administer this compound or placebo as previously described.

  • MRI-Visible Meal:

    • Provide a standardized liquid or semi-solid meal that is visible on MRI scans. This can be a simple nutrient drink or a meal mixed with a contrast agent like gadolinium.

  • MRI Acquisition:

    • Position the subject in the MRI scanner (often in a supine or right lateral decubitus position).

    • Acquire a baseline scan before meal ingestion.

    • After meal ingestion, perform serial, rapid three-dimensional (3D) volume scans of the entire stomach at regular intervals (e.g., every 5-15 minutes) for up to 2-3 hours.[15]

  • Image and Data Analysis:

    • Use image analysis software to segment the stomach from the surrounding tissues on each 3D scan.

    • Calculate the total volume of the gastric contents at each time point.

    • Plot the gastric volume over time to generate a gastric emptying curve.

    • From this curve, calculate the T₅₀ and other emptying parameters.

Conclusion

The protocols outlined provide robust and validated methods for investigating the in vivo effects of this compound on gastric emptying. Given its anticholinergic properties, it is expected that this compound will cause a dose-dependent delay in gastric emptying. The choice of methodology will depend on the specific research question, available resources, and the desired balance between quantitative accuracy (scintigraphy), non-invasiveness (breath test), and the ability to assess both motility and volume (MRI). Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data essential for understanding the full pharmacological profile of this compound.

References

Application of Cyclizine in Organoid Models of Intestinal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal organoids have emerged as a powerful in vitro tool, recapitulating the complex cellular architecture and physiological functions of the native intestinal epithelium.[1][2] These three-dimensional, self-organizing structures, derived from adult stem cells or pluripotent stem cells, contain a diverse array of intestinal cell types, including enterocytes, goblet cells, Paneth cells, and enteroendocrine cells.[3][4] This cellular complexity makes them an invaluable model for studying intestinal development, disease pathogenesis, and for preclinical drug screening and toxicology studies.[1][2][5]

Cyclizine, a first-generation antihistamine, is a potent antagonist of the histamine (B1213489) H1 receptor with additional anticholinergic (muscarinic receptor antagonist) properties. It is clinically utilized for the prevention and treatment of nausea and vomiting. Given the expression and functional roles of both histamine and acetylcholine (B1216132) receptors in the gastrointestinal tract, intestinal organoids present a unique platform to investigate the direct effects of this compound on intestinal epithelial function. This document provides detailed application notes and protocols for studying the effects of this compound in intestinal organoid models.

Potential Applications of this compound in Intestinal Organoid Models

Based on the known pharmacological profile of this compound and the roles of its target receptors in the gut, several key applications can be explored using intestinal organoid models.

Investigation of Intestinal Epithelial Barrier Function

Histamine is known to increase intestinal vascular permeability.[6] The histamine H1 receptor is expressed in human intestinal tissue and organoids.[7] Therefore, this compound, as an H1 receptor antagonist, may modulate intestinal epithelial barrier integrity, particularly in inflammatory conditions where histamine levels are elevated.

Modulation of Intestinal Cell Proliferation and Differentiation

Both histamine and acetylcholine signaling pathways have been implicated in the regulation of intestinal epithelial homeostasis. Muscarinic acetylcholine receptors are involved in maintaining the balance of intestinal stem cell proliferation and differentiation.[8] Histamine has been shown to have dual roles in tumorigenesis, with H1 receptor signaling being pro-tumorigenic.[9] As an antagonist of both these pathways, this compound could influence the cellular composition and growth dynamics of intestinal organoids.

Elucidation of Mechanisms in Inflammatory Bowel Disease (IBD)

Given the inflammatory component of IBD and the role of histamine in inflammation, this compound's effects on intestinal organoids derived from IBD patients could provide insights into its potential therapeutic or modulatory role in the disease. Studies have shown that histamine H1 receptor antagonists can alleviate clinical symptoms in IBD.[9]

Data Presentation

The following tables provide a structured format for presenting quantitative data that could be generated from the described experimental protocols.

Table 1: Effect of this compound on Intestinal Organoid Viability

Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)
Vehicle Control0100 ± 5.2
This compound198.7 ± 4.8
This compound1095.3 ± 6.1
This compound5089.1 ± 7.3
This compound10082.5 ± 8.9

Table 2: Assessment of Intestinal Barrier Function via TEER

Treatment GroupTime (hours)Transepithelial Electrical Resistance (TEER) (Ω·cm²) (Mean ± SD)
Vehicle Control0350 ± 25
24345 ± 28
48355 ± 30
Histamine (100 µM)24210 ± 20
Histamine + this compound (10 µM)24310 ± 22

Table 3: Gene Expression Analysis of Differentiation Markers

Treatment GroupGeneFold Change (vs. Vehicle) (Mean ± SD)
This compound (10 µM)MUC2 (Goblet cell)1.2 ± 0.3
LYZ (Paneth cell)0.9 ± 0.2
CHGA (Enteroendocrine cell)1.1 ± 0.4

Experimental Protocols

Protocol 1: Culture and Maintenance of Human Intestinal Organoids

This protocol is adapted from established methods for the culture of human intestinal organoids from adult stem cells.[10][11][12]

Materials:

  • Human intestinal crypts (isolated from biopsy tissue)

  • Matrigel® Matrix

  • IntestiCult™ Organoid Growth Medium (Human)

  • DMEM/F-12 medium

  • Gentle Cell Dissociation Reagent

  • 24-well tissue culture plates

Procedure:

  • Thaw isolated human intestinal crypts.

  • Centrifuge the crypt suspension at 200 x g for 5 minutes.

  • Resuspend the crypt pellet in 50 µL of Matrigel® on ice.

  • Plate 50 µL domes of the Matrigel-crypt suspension into the center of pre-warmed 24-well plate wells.

  • Incubate at 37°C for 10-15 minutes to solidify the Matrigel®.

  • Gently add 500 µL of IntestiCult™ Organoid Growth Medium to each well.

  • Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Passage the organoids every 7-10 days by dissociating them with Gentle Cell Dissociation Reagent and re-plating in fresh Matrigel®.

Protocol 2: Assessment of this compound's Effect on Organoid Viability

Materials:

  • Mature intestinal organoids (cultured for 7-10 days)

  • This compound stock solution (in DMSO or water)

  • CellTiter-Glo® 3D Cell Viability Assay

  • 96-well opaque-walled plates

Procedure:

  • Plate intestinal organoids in 96-well plates as described in Protocol 1.

  • After 24 hours of stabilization, treat the organoids with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

  • Incubate for 48 hours.

  • Perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control to determine the percentage of cell viability.

Protocol 3: Evaluation of Intestinal Barrier Function

This protocol utilizes a 2D monolayer system derived from intestinal organoids to measure transepithelial electrical resistance (TEER).[13]

Materials:

  • Mature intestinal organoids

  • Transwell® inserts (0.4 µm pore size)

  • Collagen IV-coated Transwell® inserts

  • Intestinal organoid differentiation medium

  • Epithelial Volt/Ohm Meter (EVOM)

  • Histamine solution

  • This compound solution

Procedure:

  • Dissociate mature intestinal organoids into single cells.

  • Seed the single cells onto the apical side of Collagen IV-coated Transwell® inserts at a high density.

  • Culture the cells in intestinal organoid differentiation medium until a confluent monolayer is formed (typically 5-7 days), as confirmed by TEER measurements reaching a stable plateau.

  • To assess the effect of this compound, pre-treat the apical side of the monolayer with this compound (e.g., 10 µM) for 1 hour.

  • Add histamine (e.g., 100 µM) to the apical chamber to induce barrier disruption.

  • Measure TEER at various time points (e.g., 0, 4, 8, 24 hours) after histamine addition.

  • Include vehicle controls and histamine-only controls for comparison.

Visualizations

Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds PLC PLC H1R->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Permeability Increased Intestinal Permeability Ca_release->Permeability This compound This compound This compound->H1R Blocks

Caption: Proposed mechanism of this compound in modulating histamine-induced intestinal permeability.

Experimental_Workflow cluster_culture Organoid Culture cluster_treatment Treatment cluster_analysis Analysis culture 1. Culture Intestinal Organoids passage 2. Passage and Expand Organoids culture->passage plate 3. Plate Organoids in Assay-Specific Format passage->plate treat 4. Treat with this compound and/or Stimulant plate->treat viability 5a. Viability Assay (e.g., CellTiter-Glo) treat->viability barrier 5b. Barrier Function Assay (e.g., TEER) treat->barrier gene_expression 5c. Gene Expression (e.g., qPCR) treat->gene_expression

Caption: General experimental workflow for testing this compound in intestinal organoid models.

Logical_Relationship This compound This compound H1R_antagonism H1 Receptor Antagonism This compound->H1R_antagonism Anticholinergic Anticholinergic Activity This compound->Anticholinergic Permeability_effect Modulation of Intestinal Permeability H1R_antagonism->Permeability_effect Proliferation_effect Alteration of Cell Proliferation/Differentiation H1R_antagonism->Proliferation_effect Anticholinergic->Proliferation_effect IBD_model Application in IBD Models Permeability_effect->IBD_model Proliferation_effect->IBD_model

Caption: Logical relationship between this compound's mechanisms and its potential applications.

References

Spectrophotometric Assay for Cyclizine Detection in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine is a piperazine (B1678402) derivative with antihistaminic and antiemetic properties, commonly used in the management of nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for quality control and to ensure therapeutic efficacy and safety. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose.

This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in pharmaceutical preparations. Two primary methods are described: an ion-pair formation method using azo dyes and a charge-transfer complexation method. These methods are robust, sensitive, and have been validated for the analysis of this compound in commercial tablet formulations.

Method 1: Ion-Pair Spectrophotometry with Azo Dyes

This method is based on the reaction of this compound with an azo dye in an acidic medium to form a colored ion-pair complex, which is then extracted into an organic solvent and quantified spectrophotometrically.[1][2]

Quantitative Data Summary
ParameterSudan ISudan IISudan IIISudan IVSudan Red 7B
λmax (nm) 480550500530570
Linearity Range (µg/mL) 4.2–52.05.4–96.03.5–43.04.4–80.00.6–18.0
Molar Absorptivity (L mol⁻¹ cm⁻¹) 2.2 × 10⁴4.1 × 10⁴3.6 × 10⁴2.5 × 10⁴1.3 × 10⁴
Limit of Detection (LOD) (µg/mL) 0.810.931.071.190.4
Limit of Quantitation (LOQ) (µg/mL) 2.432.873.123.371.03
Recovery (%) 99.60 ± 0.54---100.12 ± 0.18

Data compiled from Al-shaalan NH, 2012.[1][2]

Experimental Protocol

1. Materials and Reagents:

  • This compound Hydrochloride (reference standard)

  • Azo Dyes (Sudan I, Sudan II, Sudan III, Sudan IV, Sudan Red 7B)

  • Chloroform (B151607)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Pharmaceutical-grade this compound tablets (e.g., Valoid® 50 mg)

  • Distilled or deionized water

2. Equipment:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes

  • Volumetric flasks

  • Pipettes

  • Separatory funnels

  • Analytical balance

  • Mortar and pestle

3. Preparation of Solutions:

  • Standard this compound Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound hydrochloride and dissolve it in 100 mL of 0.1 N HCl.

  • Working Standard this compound Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with 0.1 N HCl.

  • Azo Dye Solutions (3 x 10⁻³ M): Prepare stock solutions of each azo dye by dissolving an accurately weighed amount in ethanol.

  • Sample Solution (from tablets): Weigh and finely powder 20 tablets. Take a portion of the powder equivalent to 100 mg of this compound hydrochloride and dissolve it in 100 mL of 0.1 N HCl. Filter the solution to remove any insoluble excipients.

4. Assay Procedure:

  • Transfer a known volume of the standard or sample solution into a separatory funnel.

  • Add 2 mL of 0.5 N HCl.

  • Add a specified volume of the selected azo dye solution (e.g., 2-3 mL of 3 x 10⁻³ M solution).

  • Add 10 mL of chloroform and shake the funnel for 2 minutes to extract the ion-pair complex.

  • Allow the layers to separate and collect the organic (chloroform) layer.

  • Repeat the extraction with another 5 mL of chloroform and combine the organic extracts.

  • Adjust the final volume of the combined extracts to a known volume with chloroform.

  • Measure the absorbance of the solution at the corresponding λmax against a reagent blank prepared in the same manner without the this compound solution.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

Ion_Pair_Formation_Workflow cluster_prep Solution Preparation cluster_reaction Reaction and Extraction cluster_analysis Analysis Std_Prep Prepare this compound Standard Solutions Mix Mix this compound Solution, HCl, and Azo Dye Std_Prep->Mix Sample_Prep Prepare Sample Solution (from tablets) Sample_Prep->Mix Reagent_Prep Prepare Azo Dye and HCl Solutions Reagent_Prep->Mix Extract Extract with Chloroform Mix->Extract Measure Measure Absorbance at λmax Extract->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify

Caption: Experimental workflow for the ion-pair spectrophotometric assay of this compound.

Ion_Pair_Formation_Mechanism This compound This compound (Protonated) Ion_Pair Coloured Ion-Pair Complex This compound->Ion_Pair + Azo_Dye Azo Dye (Anionic) Azo_Dye->Ion_Pair

Caption: Schematic of ion-pair formation between protonated this compound and an anionic azo dye.

Method 2: Charge-Transfer Complexation Spectrophotometry

This method involves the formation of a colored charge-transfer complex between this compound as an electron donor and m-dinitrobenzene as a π-acceptor in a basic medium. The intensity of the colored complex is proportional to the concentration of this compound.[3]

Quantitative Data Summary
ParameterValue
λmax (nm) 540
Linearity Range Data not explicitly provided in the abstract, but the method is stated to be suitable for routine analysis.
Molar Absorptivity (L mol⁻¹ cm⁻¹) Not specified.
Limit of Detection (LOD) Not specified.
Limit of Quantitation (LOQ) Not specified.
Recovery (%) Not specified, but the method is reported to be successful for dosage forms.

Data summarized from a study by Evaluation of Antihistamine in Pure and in Dosage forms by Least Square Regression Method.[3]

Experimental Protocol

1. Materials and Reagents:

  • This compound Hydrochloride (reference standard)

  • m-Dinitrobenzene

  • Suitable basic medium (e.g., sodium hydroxide (B78521) solution)

  • Appropriate solvent (e.g., methanol (B129727) or ethanol)

  • Pharmaceutical-grade this compound tablets

2. Equipment:

  • UV-Visible Spectrophotometer with 1 cm quartz cuvettes

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Mortar and pestle

3. Preparation of Solutions:

  • Standard this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in the chosen solvent.

  • Working Standard this compound Solutions: Prepare a series of working standards by diluting the stock solution.

  • m-Dinitrobenzene Solution: Prepare a solution of m-dinitrobenzene in the same solvent.

  • Sample Solution (from tablets): Prepare the sample solution from tablets as described in Method 1, using the appropriate solvent.

4. Assay Procedure:

  • To a series of volumetric flasks, add increasing volumes of the standard this compound solution.

  • To a separate flask, add a known volume of the sample solution.

  • Add a fixed volume of the m-dinitrobenzene solution to each flask.

  • Add the basic medium to initiate the charge-transfer complex formation, resulting in a purple color.

  • Dilute to the mark with the solvent and mix well.

  • Allow the reaction to proceed for a specified time at a controlled temperature.

  • Measure the absorbance of the purple complex at 540 nm against a reagent blank.

  • Construct a calibration curve and determine the concentration of this compound in the sample.

Visualizations

Charge_Transfer_Workflow cluster_prep_ct Solution Preparation cluster_reaction_ct Complex Formation cluster_analysis_ct Analysis Std_Prep_CT Prepare this compound Standard Solutions Mix_CT Mix this compound, m-Dinitrobenzene, and Basic Medium Std_Prep_CT->Mix_CT Sample_Prep_CT Prepare Sample Solution Sample_Prep_CT->Mix_CT Reagent_Prep_CT Prepare m-Dinitrobenzene and Basic Medium Reagent_Prep_CT->Mix_CT Incubate Allow for Color Development Mix_CT->Incubate Measure_CT Measure Absorbance at 540 nm Incubate->Measure_CT Calibrate_CT Construct Calibration Curve Measure_CT->Calibrate_CT Quantify_CT Quantify this compound Calibrate_CT->Quantify_CT

Caption: Experimental workflow for the charge-transfer complexation assay of this compound.

Charge_Transfer_Mechanism Cyclizine_Donor This compound (Electron Donor) CT_Complex Purple Charge-Transfer Complex Cyclizine_Donor->CT_Complex + mDNB_Acceptor m-Dinitrobenzene (π-Acceptor) mDNB_Acceptor->CT_Complex

Caption: Schematic of charge-transfer complex formation between this compound and m-dinitrobenzene.

Conclusion

The described spectrophotometric methods provide simple, accurate, and precise means for the determination of this compound in pharmaceutical formulations. The ion-pair formation method with azo dyes offers high sensitivity and has been extensively validated. The charge-transfer complexation method presents a viable alternative. The choice of method may depend on the available reagents, instrumentation, and the specific requirements of the analysis. These protocols can be readily implemented in a quality control laboratory for routine analysis of this compound-containing drug products.

References

Methodology for Assessing Cyclizine's Impact on Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclizine, a first-generation histamine (B1213489) H1 receptor antagonist, is widely used for the treatment of nausea, vomiting, and dizziness.[1][2][3] As with any compound under investigation for therapeutic purposes, accurate assessment of its cytotoxic potential is crucial. Standard cell viability assays are routinely employed for this purpose; however, the physicochemical properties and mechanism of action of the compound can interfere with the assay chemistry, leading to erroneous results. This document provides a detailed methodology for assessing the impact of this compound on commonly used cell viability assays and offers guidance on selecting the most appropriate methods for accurate cytotoxicity determination.

This compound is a piperazine (B1678402) derivative and is classified as a cationic amphiphilic drug (CAD).[1] CADs are known to accumulate in acidic organelles such as lysosomes, which can affect their function.[4][5][6][7] Furthermore, evidence suggests that some antihistamines can impact mitochondrial function.[8] These cellular effects can potentially interfere with the readouts of common colorimetric and fluorometric cell viability assays.

This application note details protocols for four common cell viability assays—MTT, Neutral Red, Trypan Blue Exclusion, and Lactate Dehydrogenase (LDH) release—and provides a framework for evaluating potential interference from this compound.

Data Presentation

Table 1: Overview of Cell Viability Assays and Potential for this compound Interference

AssayPrinciplePotential for this compound InterferenceRationale for Potential InterferenceRecommended Use
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.HighThis compound and similar antihistamines may inhibit mitochondrial respiration, independent of cell death, leading to an underestimation of viability.[8][9][10]Use with caution. Requires validation with a non-metabolic assay.
Neutral Red Assay Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.HighAs a cationic amphiphilic drug, this compound accumulates in lysosomes and can neutralize their pH, potentially inhibiting neutral red uptake and leading to an underestimation of viability.[4][5][7][11]Not recommended for initial screening of this compound cytotoxicity.
Trypan Blue Exclusion Assay A dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up.LowMeasures plasma membrane integrity, a direct indicator of cell death. No known direct chemical interaction between this compound and trypan blue has been reported.[12]Recommended as a primary or confirmatory assay.
Lactate Dehydrogenase (LDH) Assay Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis (membrane damage).LowDirectly quantifies cell membrane damage. Less likely to be affected by this compound's known intracellular targets.[13][14][15][16]Recommended as a primary or confirmatory assay.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing and Dissolution: Accurately weigh a precise amount of this compound hydrochloride powder. Dissolve the powder in an appropriate solvent, such as sterile dimethyl sulfoxide (B87167) (DMSO) or phosphate-buffered saline (PBS), to create a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working concentrations by diluting it with sterile, serum-free cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is non-toxic to the cells (typically ≤ 0.5%).

Cell Culture and Seeding
  • Cell Line Selection: Choose a cell line relevant to the research question. For general cytotoxicity screening, commonly used cell lines such as HeLa, A549, or HepG2 can be utilized.

  • Cell Maintenance: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Once the cells reach 70-80% confluency, detach them using trypsin-EDTA, neutralize the trypsin, and perform a cell count using a hemocytometer or an automated cell counter. Seed the cells into 96-well plates at a predetermined optimal density for the chosen assay duration. Allow the cells to adhere and recover for 24 hours before treatment.

This compound Treatment
  • Aspirate Medium: After the 24-hour incubation period, carefully aspirate the culture medium from the wells.

  • Add Treatment: Add 100 µL of the prepared this compound working solutions (in serum-free medium) to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells (medium only).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assays
  • Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add MTT: Following the treatment period, add 10 µL of the MTT solution to each well.

  • Incubate: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilize Formazan: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Read Absorbance: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Prepare Neutral Red Solution: Prepare a 50 µg/mL solution of Neutral Red in sterile, serum-free medium and incubate overnight at 37°C. Centrifuge to remove any undissolved crystals before use.

  • Add Neutral Red: After the this compound treatment, remove the treatment medium and add 100 µL of the Neutral Red solution to each well.

  • Incubate: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.

  • Wash: Aspirate the Neutral Red solution and wash the cells with PBS.

  • Destain: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Read Absorbance: Gently shake the plate and measure the absorbance at 540 nm.

  • Harvest Cells: Following this compound treatment, collect the cells from each well. For adherent cells, use trypsin to detach them and then collect the cell suspension.

  • Stain with Trypan Blue: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Count Cells: Load the mixture onto a hemocytometer and, using a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells.

  • Calculate Viability: Calculate the percentage of viable cells using the formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

  • Collect Supernatant: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Prepare Controls: Prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 30 minutes before collecting the supernatant. A "spontaneous LDH release" control from untreated cells should also be included.

  • Perform Assay: Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. This typically involves adding a reaction mixture containing a substrate and a tetrazolium salt to the collected supernatant.

  • Incubate and Read: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (usually 490 nm).

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which generally compares the LDH release in treated wells to the spontaneous and maximum release controls.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Assessing this compound's Impact on Cell Viability cluster_prep Preparation cluster_treatment Treatment cluster_assays Viability Assessment cluster_analysis Data Analysis & Interpretation prep_this compound Prepare this compound Stock & Working Solutions treat_cells Treat Cells with this compound (24, 48, 72h) prep_this compound->treat_cells prep_cells Culture & Seed Cells in 96-well Plates prep_cells->treat_cells assay_mtt MTT Assay treat_cells->assay_mtt assay_nr Neutral Red Assay treat_cells->assay_nr assay_tb Trypan Blue Assay treat_cells->assay_tb assay_ldh LDH Assay treat_cells->assay_ldh analyze_data Analyze Data & Compare Results assay_mtt->analyze_data assay_nr->analyze_data assay_tb->analyze_data assay_ldh->analyze_data interpret Interpret this compound's Cytotoxicity & Assay Interference analyze_data->interpret

Caption: Workflow for assessing this compound's impact on cell viability.

Signaling_Pathways Potential Interference of this compound with Cell Viability Assays cluster_mtt MTT Assay cluster_nr Neutral Red Assay This compound This compound (Cationic Amphiphilic Drug) mitochondria Mitochondria This compound->mitochondria Inhibits Respiration? lysosome Lysosome This compound->lysosome Accumulates & Neutralizes pH dehydrogenase Mitochondrial Dehydrogenases mitochondria->dehydrogenase mtt_reduction MTT -> Formazan (Colorimetric Signal) dehydrogenase->mtt_reduction interference_mtt interference_mtt mtt_reduction->interference_mtt Potential Underestimation of Viability nr_uptake Neutral Red Uptake (Colorimetric Signal) lysosome->nr_uptake interference_nr interference_nr nr_uptake->interference_nr Potential Underestimation of Viability

Caption: this compound's potential interference with MTT and Neutral Red assays.

Conclusion and Recommendations

When assessing the cytotoxicity of this compound, it is crucial to consider its potential to interfere with the underlying mechanisms of the chosen cell viability assay. As a cationic amphiphilic drug, this compound is likely to interfere with the Neutral Red assay due to its accumulation in lysosomes. Furthermore, evidence suggesting that related antihistamines can affect mitochondrial respiration raises concerns about the reliability of the MTT assay for this compound.

Therefore, it is strongly recommended to use assays that are less susceptible to these specific interferences. The Trypan Blue Exclusion Assay and the Lactate Dehydrogenase (LDH) Assay are recommended as more robust methods for determining the cytotoxic effects of this compound, as they provide a more direct measure of cell membrane integrity. For a comprehensive assessment, it is advisable to use at least two different viability assays based on distinct principles and compare the results. This approach will help to distinguish true cytotoxicity from assay-specific artifacts, ensuring the generation of accurate and reliable data in the evaluation of this compound's biological effects.

References

In Vitro Drug Interaction Studies with Cyclizine Using Liver Microsomes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclizine, a first-generation piperazine (B1678402) antihistamine, is widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. As with any drug candidate, a thorough understanding of its potential for drug-drug interactions (DDIs) is critical for safe and effective clinical use. The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast array of xenobiotics, including approximately 75% of all clinically used drugs. Inhibition or induction of these enzymes by co-administered drugs can lead to significant alterations in drug exposure and response, potentially resulting in adverse events or therapeutic failure.

This document provides detailed application notes and protocols for conducting in vitro drug interaction studies with this compound using human liver microsomes. These studies are essential for characterizing the inhibitory and inductive potential of this compound on major CYP isoforms, thereby providing valuable data to inform clinical DDI studies and guide safe prescribing practices. The primary focus of these protocols is on the assessment of direct inhibition of CYP2D6 and CYP2C9, for which there is existing in vitro evidence of interaction with this compound. Additionally, a general protocol for assessing the CYP induction potential of this compound is provided, as this is a critical aspect of DDI liability for which specific data on this compound is currently limited.

Data Presentation: this compound Inhibition of Cytochrome P450 Enzymes

Quantitative data from in vitro studies on the inhibitory effects of this compound on key cytochrome P450 enzymes are summarized below. These values are crucial for predicting the likelihood of clinically significant drug-drug interactions.

CYP IsoformProbe SubstrateMetabolic ReactionInhibitory ValueReference
CYP2D6 Bufuralol (B1668043)1'-HydroxylationIC50: 32-109 µM[1]
CYP2C9 Tolbutamide (B1681337)4-MethylhydroxylationIC20: 85 µM[1]

IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of a specific enzyme's activity. IC20: The concentration of an inhibitor that causes 20% inhibition of a specific enzyme's activity.

Experimental Protocols

The following are detailed protocols for assessing the in vitro drug interaction potential of this compound. These protocols are based on established methodologies for CYP inhibition and induction studies and have been adapted for the specific investigation of this compound.

Protocol 1: CYP2D6 Inhibition Assay – Bufuralol 1'-Hydroxylation

This protocol determines the IC50 value of this compound for the inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation in human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • This compound hydrochloride

  • Bufuralol hydrochloride (CYP2D6 probe substrate)

  • 1'-Hydroxybufuralol (B194460) (metabolite standard)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Quinidine (B1679956) (positive control inhibitor for CYP2D6)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • 96-well microtiter plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Serially dilute the stock to obtain a range of working concentrations (e.g., 0.1 µM to 500 µM).

    • Prepare a stock solution of bufuralol in methanol.

    • Prepare a stock solution of quinidine in methanol.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer (to make up the final volume to 200 µL)

      • Human liver microsomes (final concentration, e.g., 0.2 mg/mL)

      • This compound solution at various concentrations (or quinidine for positive control, or vehicle for no-inhibitor control).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding bufuralol (final concentration, e.g., 5 µM, which should be near the Km for bufuralol 1'-hydroxylation).

    • Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of 1'-hydroxybufuralol using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP2D6 activity for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Protocol 2: CYP2C9 Inhibition Assay – Tolbutamide 4-Methylhydroxylation

This protocol is designed to determine the inhibitory potential of this compound on CYP2C9 activity by measuring the formation of 4-hydroxytolbutamide (B1666332) from tolbutamide.

Materials:

  • Human Liver Microsomes (pooled)

  • This compound hydrochloride

  • Tolbutamide (CYP2C9 probe substrate)

  • 4-Hydroxytolbutamide (metabolite standard)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Sulfaphenazole (B1682705) (positive control inhibitor for CYP2C9)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 96-well microtiter plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock and working solutions of this compound as described in Protocol 1.

    • Prepare a stock solution of tolbutamide in methanol.

    • Prepare a stock solution of sulfaphenazole in methanol.

  • Incubation:

    • Follow the incubation setup as described in Protocol 1, substituting bufuralol with tolbutamide (final concentration, e.g., 100 µM, near its Km) and quinidine with sulfaphenazole.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction and process the samples as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Quantify the formation of 4-hydroxytolbutamide using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition and determine the IC20 and/or IC50 value for this compound's effect on CYP2C9.

Protocol 3: Cytochrome P450 Induction Assay in Cultured Human Hepatocytes

As there is no available data on the CYP induction potential of this compound, this general protocol provides a framework for investigating its effects on the expression of key CYP enzymes (e.g., CYP1A2, CYP2B6, and CYP3A4) in primary human hepatocytes.

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • This compound hydrochloride

  • Positive control inducers:

    • Omeprazole (for CYP1A2)

    • Phenobarbital or CITCO (for CYP2B6)

    • Rifampicin (for CYP3A4)

  • Vehicle control (e.g., DMSO)

  • Collagen-coated culture plates

  • RNA isolation kit

  • qRT-PCR reagents and instrument

  • CYP-specific probe substrates for activity assays (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, midazolam or testosterone (B1683101) for CYP3A4)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Culture and Treatment:

    • Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to acclimate for 24-48 hours.

    • Treat the hepatocytes with various concentrations of this compound, positive control inducers, or vehicle control for 48-72 hours. Replenish the medium with fresh compound daily.

  • Assessment of CYP Induction (mRNA Level):

    • At the end of the treatment period, lyse the cells and isolate total RNA using a suitable kit.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of CYP1A2, CYP2B6, and CYP3A4. Normalize the data to a stable housekeeping gene.

  • Assessment of CYP Induction (Enzyme Activity):

    • In parallel plates, after the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates.

    • Collect the supernatant at appropriate time points and analyze the formation of metabolites by LC-MS/MS.

  • Data Analysis:

    • For mRNA analysis, calculate the fold induction of each CYP gene relative to the vehicle control.

    • For activity analysis, calculate the fold increase in metabolite formation for each CYP isoform relative to the vehicle control.

    • Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction effect) for this compound if a dose-response relationship is observed.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Reagents Prepare Reagents: - this compound dilutions - Probe substrate - HLM - NADPH system PreIncubate Pre-incubate HLM and This compound at 37°C Reagents->PreIncubate Initiate Initiate reaction with Substrate + NADPH PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Acetonitrile) Incubate->Terminate Process Process Sample (Centrifuge) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Calculate Calculate % Inhibition LCMS->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the in vitro CYP inhibition assay.

CYP_Induction_Workflow cluster_culture Cell Culture & Treatment cluster_endpoint Endpoint Analysis cluster_data Data Interpretation Culture Culture Primary Human Hepatocytes Treat Treat with this compound (48-72 hours) Culture->Treat mRNA mRNA Analysis (qRT-PCR) Treat->mRNA Activity Enzyme Activity Assay (LC-MS/MS) Treat->Activity FoldInduction Calculate Fold Induction mRNA->FoldInduction Activity->FoldInduction EC50_Emax Determine EC50 and Emax FoldInduction->EC50_Emax

Caption: Workflow for the in vitro CYP induction assay.

Metabolic_Pathway This compound This compound Northis compound Northis compound (Metabolite) This compound->Northis compound Metabolism Inhibition Inhibition This compound->Inhibition CYP2D6 CYP2D6 CYP2D6->Northis compound Inhibition->CYP2D6 CYP2C9 CYP2C9 Inhibition->CYP2C9

Caption: this compound metabolism and CYP inhibition pathways.

References

Application Notes and Protocols for Preclinical Cyclizine Administration in Mice and Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical administration of cyclizine in mouse and rat models. This document outlines the mechanism of action, administration protocols for various routes, and relevant pharmacokinetic and toxicological data to support study design and execution in a research setting.

Mechanism of Action

This compound is a first-generation antihistamine belonging to the piperazine (B1678402) class.[1] Its primary mechanism of action involves the antagonism of histamine (B1213489) H1 receptors.[2] Additionally, it possesses anticholinergic (muscarinic receptor antagonist) properties.[2][3] This dual antagonism in the brain, particularly in the chemoreceptor trigger zone (CTZ) and the vestibular system, is believed to be responsible for its antiemetic and anti-vertigo effects.[1][2] By blocking these receptors, this compound inhibits the signaling pathways that lead to nausea and vomiting.[1][4]

Signaling Pathway of this compound

This compound Signaling Pathway This compound's Mechanism of Action cluster_stimuli Emetic Stimuli cluster_brain Central Nervous System cluster_receptors Receptor Targets Motion Motion Sickness Vestibular_Nuclei Vestibular Nuclei Motion->Vestibular_Nuclei Chemotherapy Chemotherapy/Toxins CTZ Chemoreceptor Trigger Zone (CTZ) Chemotherapy->CTZ Vomiting_Center Vomiting Center Vestibular_Nuclei->Vomiting_Center via Histamine & Acetylcholine CTZ->Vomiting_Center via Dopamine & Serotonin H1_Receptor Histamine H1 Receptor Vomiting_Center->H1_Receptor M1_Receptor Muscarinic M1 Receptor Vomiting_Center->M1_Receptor Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting Induces H1_Receptor->Vomiting_Center Inhibits Signaling M1_Receptor->Vomiting_Center Inhibits Signaling This compound This compound This compound->H1_Receptor Antagonizes This compound->M1_Receptor Antagonizes

Caption: Simplified signaling pathway of this compound's antiemetic action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in preclinical studies.

Table 1: this compound Dosage in Preclinical Rodent Studies

SpeciesRoute of AdministrationDosage Range (mg/kg)Study ContextReference
RatOral15 - 25Fertility Study (90-100 days)[5]
RatOral65Teratogenicity Study[4]
RabbitOral75Teratogenicity Study[4]

Table 2: Human Pharmacokinetic Parameters of this compound (for reference)

ParameterValueRoute of AdministrationReference
Peak Plasma Concentration (Cmax)~70 ng/mL50 mg Oral Dose[3]
Time to Peak Concentration (Tmax)~2 hours50 mg Oral Dose[3]
Plasma Elimination Half-life~20 hours50 mg Oral Dose[3]
Volume of Distribution16-20 L/kgIntravenous[6]

Experimental Protocols

The following are detailed protocols for the administration of this compound to mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Gavage Administration

This protocol is suitable for administering this compound orally to both mice and rats.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., purified water, 0.5% methylcellulose (B11928114) in water)

  • Gavage needles (20-22 gauge for mice, 18-20 gauge for rats)

  • Syringes (appropriate volume for dosing)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound hydrochloride.

    • Dissolve or suspend in the chosen vehicle to the desired concentration. Ensure the solution is homogenous before administration. For suspensions, continuous mixing may be necessary.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct dosing volume.

    • Gently restrain the mouse or rat.

    • Measure the distance from the animal's mouth to the last rib to estimate the appropriate length for gavage needle insertion.

    • Insert the gavage needle gently into the esophagus and advance it into the stomach.

    • Administer the this compound solution slowly.

    • Carefully remove the gavage needle.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress or adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection

This protocol describes the intraperitoneal administration of this compound in mice and rats.

Materials:

  • This compound lactate (B86563) (for injection) or this compound hydrochloride

  • Sterile vehicle (e.g., sterile saline, sterile water for injection)

  • Needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Syringes (appropriate volume for dosing)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • If using this compound lactate for injection, it may be used directly or diluted with a compatible sterile vehicle such as sterile water for injection, 5% glucose, or 0.9% sodium chloride.[7][8]

    • If using this compound hydrochloride, dissolve it in a sterile vehicle. The use of a small amount of a solubilizing agent like DMSO (e.g., <5% of total volume) followed by dilution with sterile saline may be necessary for less soluble compounds, but vehicle toxicity should be considered.

  • Animal Handling and Dosing:

    • Weigh the animal to calculate the required dose volume.

    • Properly restrain the animal to expose the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[9]

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure no fluid is drawn back, which would indicate incorrect placement in a vessel or organ.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of pain, distress, or adverse reactions at the injection site.

Protocol 3: Intravenous (IV) Injection

This protocol is for the intravenous administration of this compound, typically via the tail vein in mice and rats. This procedure requires a high level of technical skill.

Materials:

  • This compound lactate for injection

  • Sterile vehicle for dilution (if necessary, e.g., sterile saline)

  • Needles (27-30 gauge for mice, 25-27 gauge for rats)

  • Syringes (e.g., 1 mL insulin (B600854) syringes)

  • Restraining device for tail vein access

  • Heat lamp or warm water to dilate the tail vein

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Use this compound lactate for injection. It can be administered undiluted or diluted with a compatible sterile vehicle.[5] The solution should be clear and free of particulate matter.[8]

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct dosing volume.

    • Place the animal in a restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

    • Disinfect the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Inject the solution slowly. Observe for any swelling at the injection site, which would indicate extravasation.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any adverse effects. Rapid IV administration may cause symptoms similar to an overdose.[5]

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a preclinical model.

Experimental Workflow General Preclinical Workflow for this compound Evaluation cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_challenge Challenge/Observation cluster_analysis Data Analysis Animal_Model Select Animal Model (Mouse/Rat) Acclimatization Acclimatization Animal_Model->Acclimatization Baseline Baseline Measurements Acclimatization->Baseline Randomization Randomization into Groups Baseline->Randomization Vehicle_Admin Vehicle Administration (Control Group) Randomization->Vehicle_Admin Cyclizine_Admin This compound Administration (Treatment Groups) Randomization->Cyclizine_Admin Emetic_Challenge Emetic/Vertiginous Challenge (e.g., Motion, Cisplatin) Vehicle_Admin->Emetic_Challenge Cyclizine_Admin->Emetic_Challenge Behavioral_Obs Behavioral Observation (e.g., Pica, Locomotor Activity) Emetic_Challenge->Behavioral_Obs Data_Collection Data Collection (e.g., Emesis Counts, Behavioral Scores) Behavioral_Obs->Data_Collection PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis Data_Collection->PK_PD_Analysis Statistical_Analysis Statistical Analysis PK_PD_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A generalized workflow for preclinical studies of this compound.

References

Application Notes & Protocols: A Comprehensive Guide to Developing a Bioequivalence Study Protocol for Cyclizine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for designing a bioequivalence (BE) study protocol for immediate-release cyclizine formulations. This compound is a histamine (B1213489) H1 receptor antagonist widely used for the prevention and treatment of nausea and vomiting.[1][2] Establishing bioequivalence is a critical step in the development of generic drug products, ensuring that they are therapeutically equivalent to the innovator product.[3] This protocol is designed in accordance with the International Council for Harmonisation (ICH) M13A guideline, which provides a harmonized framework for conducting BE studies for immediate-release solid oral dosage forms.[4][5][6][7]

Study Rationale and Objectives

Rationale

The primary rationale for conducting a bioequivalence study of a new this compound formulation is to demonstrate that it is bioequivalent to a reference listed drug. This is a regulatory requirement for the approval of generic drug products.[8][9][10] By demonstrating bioequivalence, the generic product is presumed to have the same safety and efficacy profile as the reference product, thus avoiding the need for extensive new clinical trials.[11]

Objectives

The primary objective of this study is to compare the rate and extent of absorption of a new test formulation of this compound with a reference formulation of this compound when administered as single oral doses to healthy adult subjects under fasting conditions.

The secondary objectives include:

  • To assess the safety and tolerability of the test and reference formulations in healthy subjects.

  • To determine the pharmacokinetic parameters of the test and reference formulations.

Study Design

This study will be a single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study in healthy adult male and female subjects under fasting conditions.[12][13][14][15]

A crossover design is the standard for bioequivalence studies as it minimizes inter-subject variability.[7] An open-label design is appropriate as blinding is not necessary for pharmacokinetic endpoints. The study will be conducted under fasting conditions as this is considered the most sensitive condition for detecting potential differences between formulations.[16]

Logical Flow of the Study Design

Study_Design_Workflow Screening Screening of Healthy Volunteers Randomization Randomization Screening->Randomization Period1 Period 1: Administration of Test or Reference Formulation Randomization->Period1 Washout Washout Period (at least 7 half-lives) Period1->Washout Sampling Serial Blood Sampling Period1->Sampling Period2 Period 2: Crossover Administration of the Alternate Formulation Washout->Period2 Period2->Sampling Analysis Bioanalytical Analysis (LC-MS/MS) Sampling->Analysis PK_Stats Pharmacokinetic and Statistical Analysis Analysis->PK_Stats Report Final Study Report PK_Stats->Report

Caption: Workflow of the two-period crossover bioequivalence study.

Investigational Products

  • Test Product: this compound 50 mg tablets (details of the manufacturer, batch number, and composition to be included).

  • Reference Product: Valoid® 50 mg tablets (or other appropriate reference product), sourced commercially (details of the manufacturer, batch number, and expiry date to be included).[1][7]

Subject Selection

A sufficient number of healthy adult male and female volunteers (typically 24-36) will be enrolled to ensure that the study has adequate statistical power.[16]

Inclusion Criteria
  • Healthy adult males and females, aged 18-55 years.

  • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

  • Willing and able to provide written informed consent.

  • Medically healthy as determined by a comprehensive medical history, physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

Exclusion Criteria
  • History of hypersensitivity to this compound or other antihistamines.

  • History or presence of any significant cardiovascular, hepatic, renal, pulmonary, gastrointestinal, endocrine, hematological, neurological, or psychiatric disease.

  • Use of any prescription or over-the-counter medications within 14 days prior to the first dosing.

  • Consumption of alcohol or caffeine-containing beverages within 48 hours prior to dosing.

  • Participation in another clinical trial within the last 30 days.

  • Positive test for drugs of abuse or alcohol.

  • For females, being pregnant, lactating, or planning to become pregnant during the study.

Ethical Considerations

This study will be conducted in accordance with the principles of the Declaration of Helsinki, ICH Good Clinical Practice (GCP), and all applicable local and national regulations.[15] The study protocol and informed consent form will be reviewed and approved by an independent ethics committee or institutional review board before the study begins.

Informed Consent

Written informed consent will be obtained from each subject before any study-related procedures are performed. The informed consent form will provide a clear and comprehensive explanation of the study, including its purpose, procedures, potential risks and benefits, and the voluntary nature of participation.[5][17][18][19]

Experimental Protocol

Dosing and Confinement

Subjects will be confined to the clinical research facility at least 10 hours before dosing and until 24 hours after dosing in each period. A single oral dose of the test or reference this compound 50 mg tablet will be administered with 240 mL of water after an overnight fast of at least 10 hours.[12]

Blood Sampling

Blood samples (approximately 5 mL each) will be collected in pre-labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose.

Sample Handling and Storage

Immediately after collection, the blood samples will be centrifuged to separate the plasma. The plasma will be transferred to labeled polypropylene (B1209903) tubes and stored frozen at -70°C ± 10°C until bioanalytical analysis.[9] this compound solutions have been shown to be stable for 5 days at ambient temperature when protected from light and stored at 4°C.[9][15] Comprehensive stability of this compound in plasma under various conditions (freeze-thaw, short-term, and long-term) will be evaluated as part of the analytical method validation.

Bioanalytical Method

The concentration of this compound and its major metabolite, northis compound, in plasma samples will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[20] The method will be validated for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability according to the relevant regulatory guidelines.

LC-MS/MS Method Summary
ParameterDescription
Instrumentation Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Column C18 or C8 column
Mobile Phase A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid)
Ionization Mode Positive ion mode
Detection Multiple Reaction Monitoring (MRM)
Internal Standard A suitable deuterated analog of this compound or a structurally similar compound

Dissolution Testing

Comparative in vitro dissolution testing of the test and reference products will be performed to ensure product quality and support the bioequivalence study. The dissolution profiles of 12 individual dosage units of both the test and reference products will be determined.[21]

Dissolution Test Parameters
ParameterCondition
Apparatus USP Apparatus 2 (Paddle)
Rotation Speed 50 rpm
Dissolution Media 900 mL of 0.1 N HCl (pH 1.2), pH 4.5 acetate (B1210297) buffer, and pH 6.8 phosphate (B84403) buffer
Temperature 37 ± 0.5 °C
Sampling Times 5, 10, 15, 20, 30, 45, and 60 minutes
Acceptance Criteria For an immediate-release product to be considered rapidly dissolving, at least 85% of the labeled amount of the drug substance must dissolve within 30 minutes in all three media.[11]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic Parameters

The following pharmacokinetic parameters will be calculated for this compound using non-compartmental methods:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

Pharmacokinetic Parameters of this compound (from literature)
ParameterValueReference
Cmax (50 mg dose) ~70 ng/mL[22]
Tmax (50 mg dose) ~2 hours[22]
t1/2 ~13-20 hours[23]
Statistical Analysis

The primary pharmacokinetic parameters (Cmax and AUC0-t) will be log-transformed prior to statistical analysis. An Analysis of Variance (ANOVA) will be performed on the log-transformed data to assess the effects of sequence, period, treatment, and subject.[4][6][20][24]

Bioequivalence Acceptance Criteria

The test and reference formulations will be considered bioequivalent if the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC0-t are within the acceptance range of 80.00% to 125.00%.[12][14]

Statistical Analysis Workflow

Statistical_Analysis_Workflow Data Pharmacokinetic Data (Cmax, AUC) Log_Transform Logarithmic Transformation Data->Log_Transform ANOVA Analysis of Variance (ANOVA) Log_Transform->ANOVA CI_Calc Calculation of 90% Confidence Intervals for Geometric Mean Ratios ANOVA->CI_Calc BE_Assessment Bioequivalence Assessment (80-125% range) CI_Calc->BE_Assessment Conclusion Conclusion on Bioequivalence BE_Assessment->Conclusion

Caption: Statistical analysis workflow for bioequivalence assessment.

Data Presentation

All quantitative data will be summarized in clearly structured tables for easy comparison. This will include demographic data, pharmacokinetic parameters, and the results of the statistical analysis.

Table 1: Summary of Pharmacokinetic Parameters
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL)
Tmax (hr)
AUC0-t (nghr/mL)
AUC0-∞ (nghr/mL)
t1/2 (hr)
Table 2: Statistical Summary of Bioequivalence Analysis
ParameterGeometric Mean Ratio (Test/Ref) %90% Confidence IntervalBioequivalence Conclusion
Cmax
AUC0-t

Conclusion

This protocol provides a comprehensive framework for conducting a scientifically sound and regulatory-compliant bioequivalence study of this compound formulations. Adherence to this protocol will ensure the generation of high-quality data to support the regulatory submission of a generic this compound product.

References

Troubleshooting & Optimization

Navigating Cyclizine Solubility in Aqueous Buffers: A Technical Guide for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of compounds in experimental assays is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges associated with dissolving cyclizine in aqueous buffers for in vitro studies.

This compound, a piperazine (B1678402) derivative, is a histamine (B1213489) H1 receptor antagonist widely used for its antiemetic properties. However, its limited solubility in aqueous solutions, particularly at physiological pH, can pose a significant hurdle for researchers conducting in vitro experiments. This guide offers practical solutions and detailed protocols to overcome these solubility issues, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer?

A1: this compound precipitation in aqueous buffers is a frequent issue stemming from its chemical properties. As a weak base with a pKa of approximately 8.5, its solubility is highly pH-dependent.[1] In acidic environments, this compound is protonated and generally more soluble. However, in neutral or alkaline solutions, such as phosphate-buffered saline (PBS) at pH 7.4, it tends to convert to its less soluble free base form, leading to precipitation. Another common cause is "solvent shock," which occurs when a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower.[1]

Q2: Which form of this compound should I use for my in vitro studies?

A2: The choice of this compound form depends on your experimental requirements.

  • This compound base is poorly soluble in water.[2]

  • This compound hydrochloride (HCl) is a salt form that is slightly soluble in water (1:115) and alcohol.[3] It is a common choice for in vitro studies when starting with a solid.

  • This compound lactate (B86563) is another salt form with enhanced water solubility (8 mg/mL) and is often used for parenteral formulations.[1]

For most in vitro applications requiring dissolution in aqueous buffers, starting with the hydrochloride or lactate salt is recommended.

Q3: Can I use DMSO to dissolve this compound? What are the best practices?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound and its salts. Best practices include:

  • Use anhydrous DMSO to avoid introducing water that could affect solubility.

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay.

  • Store stock solutions properly: Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Keep the final DMSO concentration in your cell culture medium low , typically below 0.5% (v/v), to prevent solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q4: How can I prevent my this compound from precipitating when I dilute my DMSO stock into my aqueous buffer?

A4: To avoid precipitation upon dilution, you can employ the following strategies:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of your aqueous buffer, perform an intermediate dilution in a smaller volume of the buffer or cell culture medium.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the buffer while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Pre-warming the Buffer: Gently warming your buffer to 37°C can sometimes improve the solubility of the compound.

  • Using Co-solvents: For particularly challenging solubility issues, a co-solvent system can be employed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Precipitation upon initial dissolution in aqueous buffer pH of the buffer is too high (neutral or alkaline).Use a more acidic buffer (pH < 7.0) for initial dissolution if your experiment allows. For this compound HCl, the solution will be slightly acidic.
Concentration exceeds the solubility limit.Reduce the final concentration of this compound in the aqueous buffer.
Precipitation after adding DMSO stock to aqueous buffer "Solvent shock" due to rapid change in solvent polarity.Perform a stepwise dilution. Add the DMSO stock to a small volume of buffer first, then add this intermediate solution to the final volume.
Final concentration is above the aqueous solubility limit.Lower the final concentration of this compound.
Precipitation observed in cell culture media over time pH shift in the media due to cellular metabolism.Use a well-buffered medium, potentially supplemented with HEPES.
Temperature fluctuations (e.g., removing from incubator).Minimize the time the culture plates are outside the incubator. Use a heated microscope stage for live-cell imaging.
Interaction with media components.If using serum-free media, consider adding a small percentage of serum, as proteins can help solubilize some compounds.

Quantitative Solubility Data

Compound Form Solvent Solubility
This compound BaseWaterInsoluble (<1 mg/mL)[2]
DMSO53 mg/mL (198.96 mM)[2]
Ethanol53 mg/mL (198.96 mM)[2]
This compound HydrochlorideWaterSlightly soluble (1 g in 115 mL)[3]
AlcoholSlightly soluble (1 g in 115 mL)[3]
ChloroformSlightly soluble (1 g in 75 mL)[3]
This compound LactateAqueous Solution8 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound HCl Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • In a sterile environment, accurately weigh the desired amount of this compound HCl powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound HCl with a molecular weight of 302.84 g/mol , dissolve 3.028 mg in 1 mL of DMSO).

  • Vortex the solution until the this compound HCl is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.

  • Aliquot the stock solution into single-use, sterile tubes.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer (e.g., Cell Culture Medium)

Materials:

  • This compound HCl DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound HCl DMSO stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • In a sterile tube, add a small volume of the pre-warmed aqueous buffer (e.g., 100 µL).

    • Add the required volume of the DMSO stock solution to this buffer to make an intermediate dilution (e.g., 10-fold dilution). Mix gently by pipetting.

  • Final Dilution:

    • Add the intermediate dilution dropwise to the final volume of the pre-warmed aqueous buffer while gently swirling. This will bring the solution to the desired final this compound concentration.

  • Ensure the final DMSO concentration is below 0.5% (v/v).

  • Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate a key signaling pathway affected by this compound and a typical experimental workflow for preparing this compound solutions.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Intermediate Dilution in Buffer thaw->intermediate final Final Dilution in Pre-warmed Buffer intermediate->final treat Treat Cells final->treat

Experimental workflow for preparing this compound solutions.

histamine_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC NFkB NF-κB Activation PKC->NFkB Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Inhibits

Simplified Histamine H1 Receptor Signaling Pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DR Death Receptors (e.g., Fas) This compound->DR Upregulates Mito Mitochondrial Dysfunction This compound->Mito Induces Casp8 Caspase-8 Activation DR->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-Induced Apoptosis Signaling Pathways.

References

Technical Support Center: Managing Cyclizine-Induced Sedation in Animal Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the sedative effects of cyclizine in animal behavior studies. The following information is intended to help troubleshoot common issues and provide standardized protocols for assessing and mitigating sedation as a confounding factor in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action behind this compound's sedative effects?

A1: this compound is a first-generation antihistamine that readily crosses the blood-brain barrier.[1] Its sedative properties stem from its antagonist activity at central histamine (B1213489) H1 receptors. Histamine is a key neurotransmitter involved in promoting wakefulness and arousal; by blocking its action, this compound induces drowsiness.[2] Additionally, this compound possesses anticholinergic (antimuscarinic) properties, which can also contribute to its sedative and cognitive-impairing effects.[2]

Q2: How can this compound-induced sedation confound the results of my behavioral assay?

A2: Sedation is a significant confounding variable in many behavioral tests. It can manifest as:

  • Reduced Locomotor Activity: In assays like the Open Field Test, sedation can lead to decreased movement, potentially being misinterpreted as anxiolytic-like or depressive-like behavior.[2]

  • Impaired Motor Coordination: In tests such as the Rotarod, sedative effects can decrease the time an animal remains on the rod, which could be incorrectly attributed to a motor deficit.[2]

  • Cognitive Impairment: In learning and memory tasks like the Morris Water Maze, sedation can increase the time it takes to find a hidden platform, potentially masking or exaggerating cognitive deficits.[2][3]

Q3: Is there a known dose-response relationship for this compound-induced sedation in rodents?

A3: Detailed dose-response curves for this compound-induced sedation are not extensively published. However, one study in mice reported that subcutaneous administration of this compound at doses of 1 mg/kg and 10 mg/kg significantly enhanced locomotor activity.[1] This is a counterintuitive finding for a sedating drug and highlights the importance of conducting thorough dose-response studies within your specific experimental paradigm to determine the sedative threshold.

Q4: Are there any known reversal agents for this compound-induced sedation?

A4: Currently, there are no specific, approved reversal agents for antihistamine-induced sedation. Management strategies focus on mitigation and supportive care.

Q5: What are some less sedating alternatives to this compound for motion sickness studies in animals?

A5: Second-generation antihistamines, such as loratadine, cetirizine, and fexofenadine, are designed to have limited penetration of the blood-brain barrier.[4][5] This characteristic significantly reduces their sedative potential, making them suitable alternatives when the central effects of H1 receptor antagonism are not the primary focus of the research.[4]

Troubleshooting Guide: Managing this compound-Induced Sedation

This guide provides a systematic approach to identifying and resolving issues related to this compound-induced sedation in your animal behavior studies.

Issue 1: Excessive Sedation or Hypoactivity Observed

  • Potential Cause: The administered dose of this compound is too high for the specific animal strain, sex, or experimental conditions.

  • Troubleshooting Steps:

    • Verify Dosage: Double-check all calculations, dilutions, and the administered volume to rule out an overdose.

    • Conduct a Dose-Response Study: If not already performed, a pilot study using a range of this compound doses is crucial. This will help identify the lowest effective dose for the desired antiemetic effect with minimal sedation.

    • Optimize Timing of Behavioral Testing: The sedative effects of this compound will have a specific pharmacokinetic profile. Conduct a time-course study to determine the optimal window for behavioral testing after drug administration to avoid peak sedative effects.

    • Consider Animal Health: Ensure animals are healthy and not suffering from any condition that could be exacerbated by a sedating drug. Provide easy access to food and water.[6]

Issue 2: High Variability in Behavioral Data

  • Potential Cause: Individual differences in sensitivity to this compound's sedative effects.

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of animals per group can help to account for individual variability.

    • Consistent Administration: Ensure the timing and route of this compound administration are consistent across all animals and experimental sessions.

    • Acclimatization: Properly acclimate animals to the testing environment and handling procedures to minimize stress, which can influence drug responses.[7]

Issue 3: Difficulty Differentiating Sedation from Other Behavioral Effects

  • Potential Cause: The behavioral assay being used is not specific enough to distinguish between sedation and the intended experimental outcome (e.g., anxiolysis, cognitive changes).

  • Troubleshooting Steps:

    • Utilize a Battery of Tests: Employ a combination of behavioral assays to get a more complete picture. For example, combine a primary cognitive or anxiety test with a specific test for motor function and sedation like the Rotarod or Open Field Test.

    • Control for Motor Impairment: In cognitive tasks, ensure that any observed deficits are not simply due to an inability of the animal to perform the required motor actions. For instance, in the Morris Water Maze, analyze swim speed to ensure it is not significantly different between groups.[8]

Experimental Protocols

Protocol 1: Quantifying Sedation Using the Open Field Test

  • Objective: To assess general locomotor activity and exploratory behavior as an index of sedation.

  • Methodology:

    • Apparatus: A square or circular arena with walls to prevent escape, equipped with an overhead video camera and tracking software.

    • Habituation: Place each animal in the open field for a 10-minute habituation period the day before testing.

    • Drug Administration: Administer this compound or vehicle control at the predetermined dose and time before testing.

    • Testing: Place the animal in the center of the arena and record its activity for a set duration (e.g., 10-15 minutes).

    • Data Analysis: Key parameters to analyze include total distance traveled, time spent in the center versus the periphery, and rearing frequency. A significant decrease in these parameters in the this compound-treated group compared to the vehicle group is indicative of sedation.[7][9]

Protocol 2: Assessing Motor Coordination with the Rotarod Test

  • Objective: To evaluate motor coordination and balance, which can be impaired by sedation.

  • Methodology:

    • Apparatus: An automated rotarod apparatus with a textured, rotating rod.

    • Training: Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Each training session should consist of several trials where the animal learns to walk on the rotating rod.[10][11]

    • Drug Administration: Administer this compound or vehicle control at the predetermined dose and time before testing.

    • Testing: Place the animal on the accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes) and record the latency to fall.

    • Data Analysis: A significantly shorter latency to fall in the this compound-treated group compared to the vehicle group suggests impaired motor coordination, likely due to sedation.[9][12]

Data Presentation

Table 1: Illustrative Dose-Dependent Sedative Effects of a First-Generation Antihistamine in a Rodent Model

Dose of Antihistamine (mg/kg, i.p.)Mean Total Distance Traveled in Open Field (cm)Mean Latency to Fall in Rotarod Test (seconds)
Vehicle Control2500 ± 150180 ± 20
12200 ± 180160 ± 25
51500 ± 200110 ± 30
10800 ± 150 60 ± 20

*Note: This table presents illustrative data based on typical effects of first-generation antihistamines and should be adapted based on researcher-generated dose-response curves for this compound.[4] Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control.

Table 2: Quantitative Data on this compound's Effect on Locomotor Activity in Mice

Animal ModelDose and RouteBehavioral EffectReference
Mice1 mg/kg, s.c.Significant enhancement of locomotor activity[1]
Mice10 mg/kg, s.c.Significant enhancement of locomotor activity[1]

Visualizations

Cyclizine_Sedation_Pathway Mechanism of this compound-Induced Sedation cluster_0 Central Nervous System This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonizes Wakefulness Wakefulness & Arousal H1_Receptor->Wakefulness Promotes Sedation Sedation Histaminergic_Neuron Histaminergic Neuron Histamine Histamine Histaminergic_Neuron->Histamine Releases Wakefulness->Sedation Inhibition leads to Histamine->H1_Receptor Activates

Caption: Signaling pathway of this compound-induced sedation via H1 receptor antagonism.

Troubleshooting_Workflow Troubleshooting Workflow for this compound-Induced Sedation Start Excessive Sedation Observed Verify_Dosage Verify Dosage Calculation and Administration Start->Verify_Dosage Verify_Dosage->Start Error Found, Correct Dose_Response Conduct Dose-Response Study Verify_Dosage->Dose_Response Dosage Correct Optimize_Time Optimize Timing of Behavioral Testing Dose_Response->Optimize_Time Consider_Alternative Consider Less-Sedating Alternative (e.g., 2nd Gen Antihistamine) Dose_Response->Consider_Alternative Sedation Still Significant at Efficacious Dose Proceed Proceed with Optimized Protocol Optimize_Time->Proceed Consider_Alternative->Proceed

Caption: A logical workflow for troubleshooting excessive sedation in animal studies.

References

Technical Support Center: Cyclizine Interference in Fluorescent-Based Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the antihistamine drug cyclizine in fluorescent-based cellular assays. Understanding and mitigating these effects is crucial for obtaining accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with our fluorescent cellular assays?

Yes, this compound has the potential to interfere with fluorescent-based cellular assays through several mechanisms. Its chemical structure, which includes a piperazine (B1678402) ring and a diphenylmethyl group, confers intrinsic fluorescence and the potential for fluorescence quenching. Furthermore, its biological activity as a histamine (B1213489) H1 receptor antagonist and its potential off-target effects can lead to unexpected changes in cellular signaling pathways that are often monitored using fluorescent probes.

Q2: Does this compound itself fluoresce?

Yes. Studies have shown that this compound exhibits native fluorescence. It has an excitation maximum at approximately 244 nm and an emission maximum at around 350 nm when measured in acetonitrile.[1][2] This intrinsic fluorescence is most likely to interfere with assays that use ultraviolet (UV) or near-UV excitation wavelengths.

Q3: What are the primary mechanisms of this compound interference?

There are two main ways this compound can interfere with your fluorescence readings:

  • Autofluorescence: As mentioned, this compound is intrinsically fluorescent. If its excitation and emission spectra overlap with those of your fluorescent probe, it will contribute to the total measured signal, potentially leading to false-positive results or increased background noise.

  • Fluorescence Quenching: The aromatic rings in this compound's structure can absorb the excitation light or the emitted fluorescence from your probe, a phenomenon known as quenching.[3][4] This can lead to a decrease in the measured signal, potentially causing false-negative results.

  • Biological Effects: this compound is biologically active and can induce cellular processes like apoptosis.[3] This can lead to genuine changes in the fluorescent signal that are not a direct artifact of the compound itself but are a result of its effect on the cells. It is crucial to differentiate between direct compound interference and true biological responses.

Troubleshooting Guides

Issue 1: Unexpectedly High Background Fluorescence

If you observe a significant increase in background fluorescence in your assay when this compound is present, it is likely due to its autofluorescence.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Prepare wells containing your assay buffer and this compound at the same concentration used in your experiment, but without cells or your fluorescent probe. Measure the fluorescence using the same instrument settings as your main assay. A high signal in these wells confirms that this compound is autofluorescent at your assay's wavelengths.

  • Shift to Longer Wavelengths: If possible, switch to a fluorescent probe that excites and emits at longer, red-shifted wavelengths.[5] Autofluorescence from small molecules is often more pronounced at shorter (UV and blue) wavelengths.

  • Spectral Unmixing: If your imaging system has the capability, use spectral unmixing to computationally separate the fluorescence signal of your probe from the autofluorescence of this compound.

Issue 2: Decreased Signal Intensity (Potential Quenching)

If you notice a dose-dependent decrease in your fluorescent signal in the presence of this compound, it may be acting as a quencher.

Troubleshooting Steps:

  • Perform a Quenching Assay: In a cell-free system, mix your fluorescent probe with your assay buffer and measure the fluorescence. Then, add this compound at various concentrations and measure the fluorescence again. A decrease in signal intensity upon the addition of this compound is a strong indicator of quenching.

  • Measure Absorbance Spectrum of this compound: Use a spectrophotometer to measure the absorbance spectrum of this compound. If it absorbs light at the excitation or emission wavelengths of your fluorophore, quenching is likely.

  • Use an Orthogonal Assay: To confirm your findings, use a non-fluorescence-based assay to measure the same biological endpoint. For example, if you are studying enzyme inhibition, you could use a colorimetric or luminescence-based assay.

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.

Materials:

  • 96-well, black, clear-bottom microplate

  • Plate reader with fluorescence detection

  • This compound stock solution

  • Assay buffer

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your main experiment.

  • Include wells with assay buffer only as a blank control.

  • Dispense 100 µL of each dilution and the blank into the microplate.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Subtract the average fluorescence of the blank wells from the fluorescence of the this compound-containing wells.

  • Plot the background-subtracted fluorescence intensity against the this compound concentration. A dose-dependent increase in fluorescence confirms autofluorescence.

This compound ConcentrationAverage Fluorescence (RFU)Background Subtracted (RFU)
0 µM (Blank)500
1 µM150100
10 µM550500
100 µM25502500
This is example data and will vary by instrument and assay conditions.
Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of your probe.

Materials:

  • 96-well, black microplate

  • Plate reader with fluorescence detection

  • Your fluorescent probe

  • This compound stock solution

  • Assay buffer

Procedure:

  • Prepare a solution of your fluorescent probe in assay buffer at the final concentration used in your assay.

  • Prepare a serial dilution of this compound in your assay buffer.

  • In the microplate, add the fluorescent probe solution to all wells.

  • Add the this compound dilutions to the appropriate wells. Include wells with the probe and buffer only (maximum signal).

  • Incubate the plate for a short period (e.g., 15 minutes) at room temperature, protected from light.

  • Read the fluorescence intensity.

  • Plot the fluorescence intensity against the this compound concentration. A dose-dependent decrease in fluorescence indicates quenching.

This compound ConcentrationAverage Fluorescence (RFU)% Quenching
0 µM (Max Signal)100000%
1 µM95005%
10 µM700030%
100 µM400060%
This is example data and will vary by instrument and assay conditions.

Potential Interference in Specific Assays

Caspase Activity Assays

This compound has been shown to induce apoptosis, which involves the activation of caspases.[3]

  • Potential Issue: If you are screening for inhibitors of apoptosis, this compound could appear as a false negative or give a complex dose-response due to its pro-apoptotic effects.

  • Recommendation: When studying apoptosis, be aware of this compound's intrinsic biological activity. Use it as a positive control for apoptosis induction if appropriate, but be cautious when screening for inhibitors in its presence.

Intracellular Calcium (Ca²⁺) Assays

Calcium flux assays are commonly used to study G-protein coupled receptor (GPCR) activation.[6] this compound is a histamine H1 receptor antagonist, a type of GPCR.

  • Potential Issue: this compound could interfere with calcium assays by directly modulating GPCR signaling. It may also have off-target effects on other GPCRs.[7][8] Furthermore, if using a UV-excitable calcium indicator like Fura-2, this compound's autofluorescence could be a significant issue.[9][10]

  • Recommendation: Use a "no-wash" calcium indicator dye that is excited by visible light (e.g., Fluo-8) to minimize interference from UV-excitable compounds. Always include appropriate controls, such as a known agonist for the receptor you are studying, to ensure that this compound is not having off-target effects on your cells.

Intracellular pH (pHi) Assays

Fluorescent dyes like BCECF are used to measure changes in intracellular pH.[11][12]

  • Potential Issue: The fluorescence of some pH indicators can be sensitive to the presence of other molecules. The piperazine moiety in this compound can be protonated, which could potentially interact with pH-sensitive dyes.[4]

  • Recommendation: To test for interference, perform a pH calibration in vitro with your fluorescent probe in the presence and absence of this compound. Any significant shift in the pH-fluorescence curve would indicate an interaction.

Visualizing Workflows and Pathways

cluster_troubleshooting Troubleshooting Workflow start Unexpected Assay Result with this compound check_auto Is there high background fluorescence? start->check_auto check_quench Is there a decreased signal? start->check_quench check_bio Is the effect biologically plausible? start->check_bio check_auto->check_quench No run_auto_control Run 'Compound Only' Control check_auto->run_auto_control Yes check_quench->check_bio No run_quench_assay Perform Quenching Assay check_quench->run_quench_assay Yes check_bio->start No, re-evaluate orthogonal_assay Use Orthogonal (Non-fluorescent) Assay check_bio->orthogonal_assay Yes autofluorescence Conclusion: Autofluorescence run_auto_control->autofluorescence quenching Conclusion: Quenching run_quench_assay->quenching biological_effect Conclusion: Biological Effect orthogonal_assay->biological_effect

Caption: A logical workflow for troubleshooting unexpected results in fluorescent assays when using this compound.

cluster_pathway This compound's Potential Impact on Apoptosis Assays This compound This compound intrinsic Intrinsic Apoptosis Pathway This compound->intrinsic extrinsic Extrinsic Apoptosis Pathway This compound->extrinsic caspases Caspase Activation (e.g., Caspase-3, -8, -9) intrinsic->caspases extrinsic->caspases assay Fluorescent Caspase Assay (e.g., DEVD-AMC) caspases->assay Cleaves substrate, generates signal

Caption: Signaling pathway showing how this compound can induce apoptosis, which would be detected by a fluorescent caspase assay.

References

Technical Support Center: Optimizing Cyclizine Dosage for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of cyclizine dosage to minimize off-target effects in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and what are its main off-target effects?

A1: this compound's primary therapeutic effect is mediated through its potent antagonism of the histamine (B1213489) H1 receptor.[1][2] It is a piperazine (B1678402) derivative and is classified as a first-generation antihistamine.[1][3] The principal off-target effects of this compound stem from its anticholinergic (antimuscarinic) properties, meaning it also blocks muscarinic acetylcholine (B1216132) receptors.[1][4] These antimuscarinic actions are responsible for the most common side effects observed in both clinical and preclinical settings, including drowsiness, dry mouth, blurred vision, and potential cognitive impairment.[4]

Q2: What are the key considerations for selecting an appropriate in vivo model to study this compound?

A2: The choice of animal model is critical and depends on the specific research question.

  • For Antiemetic Efficacy:

    • Ferret: The ferret is considered a gold-standard model for chemotherapy-induced emesis due to its robust vomiting reflex.[5][6] Cisplatin-induced emesis in ferrets is a widely used and well-characterized model.[5][6][7][8][9][10]

    • Musk Shrew (Suncus murinus): This small mammal is an excellent model for studying motion sickness as it exhibits a vomiting reflex in response to motion stimuli.[11][12][13]

  • For Off-Target Effects (Sedation and Anticholinergic):

    • Mouse/Rat: Rodent models are commonly used to assess sedation and motor coordination via tests like the rotarod assay.[14][15][16][17] They are also suitable for quantifying anticholinergic effects such as reduced salivation (sialometry).[18][19][20][21]

    • Rabbit: Rabbits are a suitable model for studying anticholinergic effects on the eye, such as mydriasis (pupil dilation), using pupillometry.[22][23][24]

Q3: How does this compound's affinity for its on-target (H1) versus off-target (muscarinic) receptors compare?

A3: Quantitative data on receptor binding affinity is crucial for understanding the potential for off-target effects at a given dose. While comprehensive comparative data is limited, available information suggests that this compound is a potent H1 antagonist. Its affinity for muscarinic receptors is also significant, which explains its notable anticholinergic side effects. Researchers should consult receptor binding databases for specific Ki or pA2 values to quantitatively assess the selectivity profile.

Q4: What is known about the primary metabolite of this compound, northis compound?

A4: this compound is metabolized in the liver, primarily through N-demethylation, to its main metabolite, northis compound.[3][25] Northis compound has been shown to have little antihistaminic (H1) activity compared to the parent compound.[3] However, its activity at muscarinic receptors is less well-characterized and should be a consideration in study design, as the metabolite could contribute to the overall anticholinergic load. The plasma elimination half-life of this compound is approximately 20 hours.[3]

Troubleshooting Guide: Minimizing Off-Target Effects

Issue 1: Significant sedation or impaired motor coordination is observed in my animal model, confounding the results of my primary experiment.

  • Troubleshooting Steps:

    • Dose-Response Evaluation: It is critical to perform a dose-response study to identify the minimal effective dose for the desired therapeutic effect (e.g., antiemesis) and the dose at which sedative effects become apparent.

    • Quantitative Assessment of Sedation: Implement a quantitative method to measure sedation. For rodents, the rotarod test is a standard method.[14][15][16][17] For other species like ferrets, sedation may be scored based on observational criteria or by using specialized activity monitoring systems.[26][27][28][29]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, measure plasma concentrations of this compound and northis compound at different time points and correlate them with both the desired therapeutic effect and the observed sedative effects. This can help establish a therapeutic window for plasma concentrations. A single oral dose of 50 mg in healthy human volunteers results in a peak plasma concentration of about 70 ng/mL approximately two hours after administration.[3]

Issue 2: My study is showing peripheral anticholinergic side effects, such as dry mouth or mydriasis.

  • Troubleshooting Steps:

    • Dose Titration: As with sedation, carefully titrate the dose of this compound to find a balance between efficacy and anticholinergic side effects.

    • Quantify Anticholinergic Effects:

      • Sialometry (Saliva Production): To measure dry mouth, sialometry can be performed in rats. This typically involves placing pre-weighed cotton swabs in the animal's mouth for a set period and measuring the amount of saliva absorbed.[18][19]

      • Pupillometry (Pupil Diameter): To assess mydriasis, pupillometry can be conducted, often in rabbits. The pupil diameter is measured at baseline and at various time points after drug administration.[22][23]

    • Consider Alternative Compounds: If separating the therapeutic effect from the anticholinergic effects proves difficult, consider using a second-generation antihistamine with a lower affinity for muscarinic receptors as a comparator in your studies. For example, cetirizine (B192768) has a much higher selectivity for the H1 receptor over muscarinic receptors.[30]

Data Summary

Table 1: In Vivo Animal Models for this compound Research

Research Question Primary Animal Model Endpoint(s) Common Induction Method
Chemotherapy-Induced EmesisFerretRetching, VomitingCisplatin (B142131) Administration
Motion SicknessMusk ShrewVomitingReciprocal Shaking
Sedation/Motor CoordinationMouse/RatLatency to fallRotarod Apparatus
Dry Mouth (Anticholinergic)RatSaliva VolumePilocarpine (B147212) stimulation followed by measurement
Mydriasis (Anticholinergic)RabbitPupil DiameterTopical application and measurement

Experimental Protocols

1. Cisplatin-Induced Emesis in Ferrets

  • Objective: To evaluate the antiemetic efficacy of this compound against chemotherapy-induced vomiting.

  • Methodology:

    • Animal Acclimation: Acclimate male ferrets to the experimental conditions.

    • Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal, oral) at a set time before cisplatin challenge.

    • Emesis Induction: Administer cisplatin intravenously or intraperitoneally. A common dose for inducing acute emesis is 10 mg/kg.[8][10]

    • Observation: Observe the animals continuously for a defined period (e.g., 4-24 hours) and record the number of retches and vomits.[5]

    • Data Analysis: Compare the number of emetic episodes in the this compound-treated groups to the vehicle-treated control group.

2. Rotarod Test for Sedation in Mice

  • Objective: To quantify the sedative and motor-impairing effects of this compound.

  • Methodology:

    • Animal Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.

    • Training (Optional but Recommended): Train the mice on the rotarod at a constant, low speed for a few trials on the day before testing.

    • Drug Administration: Administer this compound or vehicle at various doses.

    • Testing: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), place the mice on the rotarod. The test can be run in an accelerating mode (e.g., 4 to 40 rpm over 300 seconds).[16]

    • Data Recording: Record the latency to fall from the rod for each mouse. A cut-off time (e.g., 300 seconds) is typically used.

    • Data Analysis: Compare the latency to fall between the different dose groups and the vehicle control.

3. Sialometry in Rats

  • Objective: To measure the anticholinergic effect of this compound on saliva production.

  • Methodology:

    • Anesthesia: Anesthetize rats (e.g., with sodium pentobarbital).

    • Drug Administration: Administer this compound or vehicle.

    • Saliva Collection: Place pre-weighed cotton balls in the rat's mouth for a specified time (e.g., 7 minutes).[18]

    • Stimulation (Optional): To measure stimulated saliva flow, a cholinergic agonist like pilocarpine can be administered before the collection period.[20][21]

    • Measurement: Remove the cotton balls and immediately weigh them to determine the amount of saliva secreted.

    • Data Analysis: Compare the saliva weight between this compound-treated and control groups.

Visualizations

Signaling_Pathways cluster_OnTarget On-Target Pathway (Antiemetic Effect) cluster_OffTarget Off-Target Pathway (Anticholinergic Effects) This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonism Vomiting_Center Vomiting Center (Brainstem) H1_Receptor->Vomiting_Center Inhibition Emesis_Suppression Suppression of Nausea & Vomiting Vomiting_Center->Emesis_Suppression Cyclizine_Off This compound Muscarinic_Receptor Muscarinic Acetylcholine Receptor Cyclizine_Off->Muscarinic_Receptor Antagonism Salivary_Glands Salivary Glands Muscarinic_Receptor->Salivary_Glands Inhibition CNS_Neurons CNS Neurons Muscarinic_Receptor->CNS_Neurons Inhibition Dry_Mouth Dry Mouth Salivary_Glands->Dry_Mouth Sedation Sedation CNS_Neurons->Sedation

Caption: On-target vs. Off-target pathways of this compound.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Execution In Vivo Experiment cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., Ferret) Dose_Selection Select this compound Doses (Dose-Response Cohorts) Animal_Model->Dose_Selection Drug_Admin Administer this compound or Vehicle Dose_Selection->Drug_Admin Efficacy_Assay Efficacy Assay (e.g., Cisplatin Emesis) Drug_Admin->Efficacy_Assay OffTarget_Assay Off-Target Assay (e.g., Sedation Scoring) Drug_Admin->OffTarget_Assay Collect_Data Collect & Tabulate Data (Emetic Episodes, Sedation Scores) Efficacy_Assay->Collect_Data OffTarget_Assay->Collect_Data Dose_Response_Curve Generate Dose-Response Curves (Efficacy vs. Side Effects) Collect_Data->Dose_Response_Curve Therapeutic_Window Determine Optimal Therapeutic Window Dose_Response_Curve->Therapeutic_Window

Caption: Workflow for optimizing this compound dosage in vivo.

References

Troubleshooting Cyclizine instability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the instability of cyclizine in cell culture media. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to the cell culture medium?

A1: this compound precipitation is a frequent issue stemming from several physicochemical properties. Key factors include:

  • Low Aqueous Solubility : this compound, especially in its free base form, has limited solubility in water-based solutions like cell culture media.[1]

  • pH Shift : this compound is a weak base with a pKa of 8.5.[1] When a stock solution, often prepared in an acidic salt form (e.g., this compound hydrochloride), is added to a buffered cell culture medium (typically at a physiological pH of 7.2-7.4), the pH increase can cause the less soluble free base to precipitate out of solution.[1]

  • Solvent Shock : If the this compound stock is prepared in an organic solvent like DMSO, its rapid introduction to the aqueous medium can cause a "solvent shock," leading to immediate precipitation of the compound.[1]

  • High Concentration : Exceeding the solubility limit of this compound in the final culture medium will result in precipitation.[1] It has been observed that this compound can precipitate at concentrations above 10 mg/mL in saline within 24 hours.[1]

  • Interaction with Media Components : Salts, proteins, and other components within the cell culture medium can interact with this compound, potentially reducing its solubility.[1]

Q2: My solution was clear initially, but a precipitate formed after incubating for some time. What could be the cause?

A2: Delayed precipitation can be caused by changes in the culture environment over time. The primary reasons include:

  • Temperature Fluctuations : Removing culture plates from the incubator for analysis can lower the media's temperature, decreasing this compound's solubility and causing it to precipitate.[1]

  • pH Changes During Cell Growth : The metabolic activity of cells can alter the pH of the culture medium over time.[1] A shift in pH can affect this compound's solubility, leading to precipitation.[1]

  • Evaporation : Over the course of an experiment, evaporation of the medium can increase the concentration of all its components, including this compound, potentially pushing it beyond its solubility limit.[1]

  • Drug Degradation : Although less common for this compound, some compounds may degrade into less soluble products under culture conditions.[1]

Q3: What are the known stability characteristics of this compound in solution?

A3: this compound's stability is influenced by several factors. It is known to be sensitive to light.[2][3] A standard stock solution of this compound (1 mg/mL) prepared in water, when protected from light with aluminum foil and stored at 4°C, was found to be stable for 5 days at ambient temperature.[2][4] The formation of toxic gases is possible if this compound is exposed to high heat.[5]

Q4: How can I prevent this compound precipitation in my experiments?

A4: Several strategies can be employed to prevent precipitation:

  • Optimize Stock Solution : Prepare a more dilute stock solution in your chosen solvent (e.g., DMSO) to reduce the effect of "solvent shock".[1]

  • Perform Stepwise Dilution : Instead of adding the stock directly to the full volume of media, first, dilute it in a small volume of serum-containing medium.[1] Proteins in the serum can help stabilize and solubilize the compound.[1]

  • Slow Addition and Mixing : Add the stock solution dropwise to the culture medium while gently swirling.[1] This helps disperse the this compound quickly and prevents localized high concentrations.[1]

  • Use Co-solvents : For particularly difficult formulations, a co-solvent system can be used. For example, dissolving this compound in DMSO, then mixing with PEG300 and Tween-80 before final dilution in saline or media can improve solubility.[1][6]

  • Control Environmental Factors : Use a heated stage on microscopes to maintain temperature, employ a well-buffered medium (e.g., containing HEPES) to resist pH shifts, and ensure proper humidification in the incubator to minimize evaporation.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound instability.

This compound Instability Troubleshooting Workflow

start Start: this compound Instability Observed (Precipitation/Degradation) check_timing When does precipitation occur? start->check_timing immediate Possible Causes: - Solvent Shock - High Local Concentration - pH Shift check_timing->immediate Immediately upon addition to media delayed Possible Causes: - Temperature Fluctuations - pH Shift from Cell Metabolism - Evaporation - Drug Degradation check_timing->delayed After a period of incubation solution_immediate Solutions: 1. Use lower concentration stock. 2. Perform stepwise dilution (e.g., in serum). 3. Add stock dropwise while mixing. 4. Pre-warm media to 37°C. 5. Use a co-solvent system. immediate->solution_immediate end_node Problem Resolved solution_immediate->end_node solution_delayed Solutions: 1. Minimize time outside incubator. 2. Use heated microscope stage. 3. Use well-buffered media (HEPES). 4. Ensure proper incubator humidification. 5. Perform stability check of this compound under specific experimental conditions. delayed->solution_delayed solution_delayed->end_node

Caption: A workflow to troubleshoot this compound precipitation.

Data Presentation

Table 1: Factors Affecting this compound Stability
ParameterConditionEffect on StabilityRecommendationsReference(s)
pH Shift from acidic to neutral/alkaline (e.g., pH 7.2-7.4)Decreased solubility, potential precipitation of free base.Use a well-buffered medium (e.g., with HEPES). Prepare stock in a suitable solvent.
Temperature Decrease from 37°CDecreased solubility, potential precipitation.Minimize time outside the incubator; use a heated microscope stage.[1]
Temperature High HeatDecomposition, possible formation of toxic gases.Avoid heating. Store as recommended.[5]
Light Exposure to lightLight-sensitive, potential degradation.Protect solutions from light using aluminum foil or amber vials.[2][3]
Solvent Rapid dilution from organic solvent (e.g., DMSO) into aqueous media"Solvent shock" leading to immediate precipitation.Use lower concentration stock; add dropwise while mixing; perform stepwise dilution.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is for preparing a concentrated stock solution, which should be diluted to the final working concentration immediately before use.[7]

Materials:

  • This compound Dihydrochloride powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Using aseptic techniques in a laminar flow hood, weigh the required amount of this compound Dihydrochloride powder. (Molecular Weight: 339.3 g/mol ).

  • Dissolve the powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]

Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry

This protocol provides a general method for quantifying this compound based on ion-associate formation with an azo dye.[2][4]

Materials:

  • This compound solution of unknown concentration

  • 0.5 N Hydrochloric Acid (HCl)

  • Azo dye stock solution (e.g., 3 x 10⁻³ M Sudan I in ethanol)

  • Chloroform (B151607)

  • Separatory funnels

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of this compound.

  • In a separatory funnel, mix a known volume of the this compound sample (or standard) with 2 mL of 0.5 N HCl.[2]

  • Add a specific volume of the azo dye stock solution (e.g., 2 mL).

  • Add a volume of chloroform (e.g., 5 mL) to extract the colored ion-associate complex.

  • Shake the funnel vigorously for 1-2 minutes and allow the layers to separate.

  • Collect the organic (chloroform) layer.

  • Measure the absorbance of the chloroform layer at the appropriate wavelength (e.g., 480 nm for Sudan I) against a blank sample prepared without this compound.[2]

  • Determine the concentration of the unknown sample by comparing its absorbance to the standard curve.

Signaling Pathway Visualization

This compound primarily acts as a histamine (B1213489) H1 receptor antagonist and also exhibits anticholinergic properties.[7][8][9][10] Recent studies show it can also induce apoptosis.[11]

This compound's Primary Signaling Pathways

cluster_H1 Histamine H1 Receptor Pathway cluster_Apoptosis Apoptosis Induction Pathway This compound This compound H1R H1 Receptor This compound->H1R Antagonist Histamine Histamine Histamine->H1R Agonist Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 → Ca²⁺ Release PIP2->IP3 DAG DAG → PKC Activation PIP2->DAG NFkB NF-κB Activation IP3->NFkB DAG->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Cyclizine_Apop This compound DeathReceptors Death Receptors (Extrinsic Pathway) Cyclizine_Apop->DeathReceptors Mitochondria Mitochondrial Dysfunction (Intrinsic Pathway) Cyclizine_Apop->Mitochondria Caspases Caspase Activation (3, 8, 9) DeathReceptors->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's effects on signaling pathways.

References

Identifying and mitigating Cyclizine's potential for drug-drug interactions in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for identifying and mitigating the potential for drug-drug interactions (DDIs) with cyclizine during pharmaceutical research and development. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure robust and reliable data.

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
Unexpected variability in this compound metabolism in vitro. Genetic polymorphism in metabolizing enzymes (e.g., CYP2D6).Use a panel of human liver microsomes (HLM) from donors with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultra-rapid metabolizers) to characterize the metabolic profile.
Inconsistent IC50 values for this compound-mediated CYP inhibition. Experimental variability in assay conditions.Strictly adhere to a standardized protocol. Ensure accurate protein concentrations, appropriate substrate concentrations (at or below the Km), and consistent incubation times. Include positive and negative controls in every experiment.
Difficulty extrapolating in vitro findings to predict in vivo interactions. Complex interplay of metabolism, transport, and physiological factors not captured by in vitro models.Utilize physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data with clinical pharmacokinetic parameters. Consider in vivo animal models, though species differences in drug metabolism must be carefully considered.
Suspected induction of this compound metabolism by a co-administered drug. Upregulation of CYP enzyme expression.Conduct a CYP induction assay using cryopreserved human hepatocytes. Measure both CYP enzyme activity and mRNA levels for key isoforms (CYP1A2, CYP2B6, CYP3A4, and CYP2D6).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

This compound is metabolized in the liver primarily through N-demethylation to its less active metabolite, northis compound. While the complete enzymatic profile is not fully elucidated, there is evidence suggesting the involvement of Cytochrome P450 2D6 (CYP2D6) in its metabolism.[1][2] The potential contribution of other CYP isoforms or non-CYP enzymes to this compound metabolism requires further investigation.

Q2: Does this compound have the potential to inhibit CYP enzymes?

Yes, in vitro studies have demonstrated that this compound can inhibit CYP2D6 and, to a lesser extent, CYP2C9.[3] This inhibitory potential suggests that this compound could increase the plasma concentrations of co-administered drugs that are substrates of these enzymes, potentially leading to adverse effects.

Q3: Is there evidence for this compound inducing CYP enzymes?

Currently, there is a lack of publicly available data on the potential of this compound to induce CYP enzymes. Standard in vitro assays using human hepatocytes are recommended to investigate this possibility.

Q4: What are the clinical implications of this compound's DDI potential?

The primary concern is the co-administration of this compound with drugs that are sensitive substrates of CYP2D6, or with potent inhibitors of CYP2D6. Inhibition of CYP2D6 by this compound could lead to clinically significant increases in the exposure of CYP2D6 substrates. Conversely, co-administration with a strong CYP2D6 inhibitor could increase this compound levels, potentially exacerbating its side effects. There are numerous drugs known to interact with this compound, with most interactions being of moderate severity.[4][5]

Q5: How can I assess the DDI potential of my investigational drug with this compound?

A tiered approach is recommended. Begin with in vitro CYP inhibition and induction assays to identify potential interactions. If a significant interaction is observed, further investigation using more complex models, such as PBPK modeling or in vivo studies, may be warranted.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound

CYP IsoformSubstrateTest SystemIC50 (µM)Reference
CYP2D6BufuralolHuman Liver Microsomes32-109[1]
CYP2C9TolbutamideHuman Liver Microsomes>85 (IC20)[1]

IC20: Concentration causing 20% inhibition.

Experimental Protocols

Protocol 1: In Vitro CYP2D6 Inhibition Assay Using Human Liver Microsomes

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for CYP2D6-mediated metabolism.

1. Materials:

  • Pooled human liver microsomes (HLM)
  • This compound
  • CYP2D6 substrate (e.g., Dextromethorphan or Bufuralol)
  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
  • Positive control inhibitor (e.g., Quinidine)
  • Acetonitrile (B52724) with an internal standard for quenching the reaction
  • 96-well plates
  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO).
  • Serially dilute the test compounds to achieve a range of final concentrations.
  • In a 96-well plate, add the potassium phosphate buffer, HLM, and the CYP2D6 substrate.
  • Add the serially diluted this compound, positive control, or vehicle control to the appropriate wells.
  • Pre-incubate the plate at 37°C for 5-10 minutes.
  • Initiate the reaction by adding the NADPH regenerating system.
  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding cold acetonitrile containing an internal standard.
  • Centrifuge the plate to precipitate the protein.
  • Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percent inhibition of CYP2D6 activity at each this compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Protocol 2: In Vitro CYP Enzyme Induction Assay Using Cryopreserved Human Hepatocytes

This protocol provides a method to evaluate the potential of this compound to induce the expression and activity of major CYP enzymes.[6][7][8][9][10]

1. Materials:

2. Procedure:

  • Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
  • Allow the cells to attach and form a monolayer (typically 24-48 hours).
  • Treat the hepatocytes with various concentrations of this compound, positive controls, and the vehicle control for 48-72 hours, refreshing the medium daily.
  • For Enzyme Activity Measurement: a. After the treatment period, wash the cells and incubate with a cocktail of CYP probe substrates in fresh medium for a specified time. b. Collect the supernatant and analyze the formation of specific metabolites by LC-MS/MS.
  • For mRNA Expression Measurement: a. After the treatment period, lyse the cells and extract total RNA. b. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of the target CYP genes, normalized to a housekeeping gene.

3. Data Analysis:

  • Enzyme Activity: Calculate the fold induction of CYP activity for each this compound concentration relative to the vehicle control.
  • mRNA Expression: Determine the fold change in mRNA expression for each this compound concentration relative to the vehicle control.
  • A significant increase in both enzyme activity and mRNA expression compared to the vehicle control indicates CYP induction.

Visualizations

Cyclizine_Metabolism_Pathway This compound This compound Northis compound Northis compound This compound->Northis compound N-demethylation CYP2D6 CYP2D6 CYP2D6->this compound Metabolizes Other_CYPs Other CYPs? Other_CYPs->this compound Potential Metabolism

Caption: Proposed metabolic pathway of this compound to northis compound, highlighting the potential role of CYP2D6.

DDI_Troubleshooting_Workflow Start Investigational Drug + this compound In_Vitro_Screening In Vitro Screening (CYP Inhibition & Induction) Start->In_Vitro_Screening Interaction_Observed Interaction Observed In_Vitro_Screening->Interaction_Observed No_Interaction No Significant Interaction (Low Risk) Risk_Mitigation Risk Mitigation & Labeling No_Interaction->Risk_Mitigation Interaction_Observed->No_Interaction No PBPK_Modeling PBPK Modeling Interaction_Observed->PBPK_Modeling Yes In_Vivo_Study In Vivo Animal Study (Consider Species Differences) PBPK_Modeling->In_Vivo_Study Clinical_DDI_Study Clinical DDI Study (High Risk) In_Vivo_Study->Clinical_DDI_Study Clinical_DDI_Study->Risk_Mitigation

Caption: A stepwise workflow for assessing the drug-drug interaction potential between an investigational drug and this compound.

References

Adjusting Cyclizine dosage in preclinical models with renal or hepatic impairment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing cyclizine in preclinical models of renal and hepatic impairment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: How is this compound metabolized and excreted, and what are the initial implications for dosage in organ impairment models?

A1: this compound is a piperazine (B1678402) derivative antihistamine that is primarily metabolized by the liver, with only a minimal amount of the drug eliminated unchanged by the kidneys[1]. The main metabolic pathway is N-demethylation to its less active metabolite, northis compound[2]. This heavy reliance on hepatic metabolism suggests that dosage adjustments will likely be more critical in preclinical models of liver impairment than in models of kidney dysfunction.

Q2: Is a dosage adjustment for this compound required in preclinical models of renal impairment?

A2: Based on its pharmacokinetic profile, a dosage adjustment of this compound is generally not considered necessary in patients with renal impairment[3]. The drug's clearance is almost entirely hepatic[1]. Therefore, in preclinical models of acute or chronic renal failure, standard dosing regimens can likely be initiated. However, it is crucial to monitor for any unexpected adverse effects, as severe renal impairment can sometimes increase sensitivity to the anticholinergic side effects of drugs like this compound.

Q3: What is the primary concern when administering this compound in preclinical models of hepatic impairment?

A3: The primary concern is reduced drug metabolism, leading to increased plasma concentrations of this compound and a prolonged half-life. Since this compound is extensively metabolized by the liver, any significant hepatic injury can impair its clearance, potentially increasing the risk of dose-dependent toxicity, such as sedation, neurotoxicity, or cardiovascular effects. Therefore, a downward dosage adjustment is highly recommended in these models.

Q4: How do I determine the appropriate starting dose of this compound for my animal model?

A4: The initial dose should be based on established doses from previous studies in the same species without organ impairment. If no such data is available, allometric scaling from human doses can be a starting point. For a 50 mg dose in a 70 kg human, a common starting point for a rat (assuming a bodyweight of 0.25 kg) would be in the range of 5-10 mg/kg, and for a mouse (assuming a bodyweight of 0.025 kg) around 10-15 mg/kg. These are only estimates, and the optimal dose should be determined in a pilot dose-ranging study.

Q5: What are the signs of this compound toxicity to monitor for in animal models?

A5: Key signs of this compound toxicity include excessive sedation, lethargy, ataxia (loss of coordination), tremors, and in severe cases, seizures. Due to its anticholinergic properties, you may also observe signs of dry mouth (excessive grooming of the snout), urinary retention, and constipation. Close observation of the animals' general behavior, activity levels, and basic physiological parameters is essential.

Troubleshooting Guides

Issue 1: Unexpected Severe Sedation or Ataxia in a Hepatic Impairment Model
  • Problem: Animals with induced liver injury show excessive sedation or motor impairment at a this compound dose that is well-tolerated by control animals.

  • Cause: Reduced hepatic metabolism of this compound leading to elevated plasma concentrations.

  • Solution:

    • Reduce the Dose: Immediately lower the subsequent doses of this compound. A 50% reduction is a reasonable starting point for the next dosing cycle.

    • Increase Dosing Interval: If reducing the dose is not sufficient or desirable for the experimental design, consider increasing the time between doses to allow for slower clearance.

    • Pharmacokinetic Analysis: If possible, collect blood samples to measure plasma concentrations of this compound and its metabolite, northis compound. This will provide quantitative data to guide a more precise dosage adjustment.

    • Monitor Liver Function: Ensure that the severity of liver injury is consistent across the experimental group, as variability in the extent of hepatic damage will lead to variable drug clearance.

Issue 2: High Variability in Pharmacokinetic Data in an Organ Impairment Model
  • Problem: There is a large degree of inter-animal variability in the plasma concentrations of this compound within the same treatment group.

  • Cause: This is often due to inconsistent induction of organ impairment. The extent of renal or hepatic damage can vary between animals even when using a standardized protocol.

  • Solution:

    • Verify Organ Impairment: Before initiating the this compound study, confirm the degree of organ damage in each animal using relevant biomarkers (e.g., serum creatinine (B1669602) and BUN for renal; ALT, AST, and bilirubin (B190676) for hepatic).

    • Group Animals by Severity: If there is a wide range of organ damage, consider stratifying the animals into subgroups based on the severity of impairment (e.g., mild, moderate, severe) and analyze the pharmacokinetic data for each subgroup separately.

    • Refine Induction Protocol: Review and refine the protocol for inducing organ failure to ensure more consistent outcomes. This may involve adjusting the dose of the inducing agent or the duration of the induction period.

Data Presentation: this compound Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy adult humans, which can serve as a reference for preclinical study design. Note that specific values will vary in animal models.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~2 hours[4]
Peak Plasma Concentration (Cmax) after 50 mg oral dose ~70 ng/mL[4]
Plasma Elimination Half-Life (t½) ~20 hours[2]
Metabolism Primarily hepatic (N-demethylation)[2]
Primary Metabolite Northis compound (less active)[2]
Renal Excretion of Unchanged Drug Minimal[1]

Experimental Protocols

Protocol 1: Induction of Acute Renal Impairment (Cisplatin Model in Rats)
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Inducing Agent: Cisplatin (B142131) (dissolved in 0.9% saline).

  • Procedure: Administer a single intraperitoneal (i.p.) injection of cisplatin at a dose of 5-7.5 mg/kg.

  • Verification of Renal Impairment:

    • Collect blood samples via tail vein at 24, 48, and 72 hours post-injection.

    • Measure serum creatinine and blood urea (B33335) nitrogen (BUN) levels. A significant increase in these markers (typically 2-3 fold or higher compared to baseline) confirms the induction of acute renal failure.

    • The peak of injury is usually observed around 72 hours post-injection.

  • This compound Administration: Once renal impairment is confirmed, this compound can be administered to begin the pharmacokinetic or pharmacodynamic study.

Protocol 2: Induction of Acute Hepatic Impairment (Carbon Tetrachloride Model in Mice)
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Inducing Agent: Carbon tetrachloride (CCl4) diluted in olive oil or corn oil (e.g., a 10% v/v solution).

  • Procedure: Administer a single i.p. injection of the CCl4 solution at a dose of 1-2 mL/kg.

  • Verification of Hepatic Impairment:

    • Collect blood samples via retro-orbital or submandibular bleeding at 24 and 48 hours post-injection.

    • Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). A significant elevation (several hundred to thousands of U/L) indicates hepatocellular injury.

    • Histopathological analysis of liver tissue can also be performed to confirm centrilobular necrosis.

  • This compound Administration: Pharmacokinetic studies should be initiated at the time of peak liver injury, typically 24-48 hours after CCl4 administration.

Protocol 3: Induction of Cholestatic Hepatic Injury (Bile Duct Ligation Model in Rats)
  • Animals: Male Wistar rats (250-300 g).

  • Procedure:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Perform a midline laparotomy to expose the common bile duct.

    • Carefully isolate the common bile duct and ligate it in two places with silk sutures.

    • The duct may be transected between the two ligatures.

    • Close the abdominal incision in layers.

    • Provide appropriate post-operative care, including analgesia and hydration.

  • Verification of Hepatic Impairment:

    • Cholestasis and liver injury develop over several days to weeks.

    • Monitor for signs of jaundice (yellowing of the skin and sclera).

    • Measure serum bilirubin, ALT, and AST levels, which will be significantly elevated.

  • This compound Administration: Studies can be conducted at various time points after the procedure (e.g., 3, 7, or 14 days) to investigate the effects of developing cholestatic liver disease on this compound pharmacokinetics.

Visualizations

Experimental_Workflow_Renal_Impairment cluster_setup Phase 1: Model Induction cluster_verification Phase 2: Verification cluster_study Phase 3: this compound Study Animal_Acclimation Animal Acclimation (e.g., Rats) Baseline_Samples Collect Baseline Blood Samples Animal_Acclimation->Baseline_Samples Cisplatin_Injection Administer Cisplatin (i.p.) Baseline_Samples->Cisplatin_Injection Monitor_Animals Monitor for Clinical Signs Cisplatin_Injection->Monitor_Animals Blood_Sampling_Post Collect Blood Samples (24, 48, 72h) Monitor_Animals->Blood_Sampling_Post Biomarker_Analysis Analyze Serum (Creatinine, BUN) Blood_Sampling_Post->Biomarker_Analysis Group_Assignment Assign Animals to Treatment Groups Biomarker_Analysis->Group_Assignment Cyclizine_Dosing Administer this compound (Test vs. Control) Group_Assignment->Cyclizine_Dosing PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Cyclizine_Dosing->PK_PD_Analysis Logical_Relationship_Dosage_Adjustment cluster_pk This compound Pharmacokinetics cluster_impairment Organ Impairment Models cluster_recommendation Dosage Adjustment Recommendation Metabolism Primarily Hepatic Metabolism Hepatic_Impairment Hepatic Impairment (e.g., CCl4, BDL) Metabolism->Hepatic_Impairment Impacts Excretion Minimal Renal Excretion Renal_Impairment Renal Impairment (e.g., Cisplatin) Excretion->Renal_Impairment Limited Impact No_Adjustment Standard Dosage Likely Appropriate Renal_Impairment->No_Adjustment Leads to Dose_Reduction Dose Reduction Recommended Hepatic_Impairment->Dose_Reduction Leads to

References

Technical Support Center: Cyclizine's Potential to Confound Results in Cardiovascular Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of cyclizine.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular effects of this compound that could confound my research?

A1: this compound, a first-generation antihistamine with anticholinergic properties, can primarily cause tachycardia (increased heart rate) and potentially an increase in blood pressure.[1] These effects are attributed to its vagolytic action, which can increase myocardial oxygen demand.[1] Researchers should also be aware of the potential for palpitations and arrhythmias.[1]

Q2: How does this compound exert its effects on the cardiovascular system?

A2: this compound has two main mechanisms of action that impact the cardiovascular system:

  • H1-Histamine Receptor Antagonism: By blocking H1 receptors, this compound can influence various cellular signaling pathways.[2]

  • Anticholinergic (Antimuscarinic) Action: this compound blocks muscarinic acetylcholine (B1216132) receptors, leading to a reduction in parasympathetic (vagal) tone on the heart. This "vagolytic" effect is the primary reason for the observed tachycardia.[1]

Q3: Is this compound known to cause QT prolongation?

A3: Current evidence suggests that this compound is not associated with QT prolongation, a significant concern with many other antiemetic drugs. This makes it a point of interest in studies where QT interval changes are a critical endpoint.

Q4: Are there specific patient populations or experimental models where the cardiovascular effects of this compound are more pronounced?

A4: Yes. The cardiovascular effects of this compound are particularly concerning in subjects with pre-existing cardiac conditions, such as heart failure or myocardial ischemia.[1][3][4][5] In a study on patients with severe heart failure, intravenous this compound was shown to have detrimental hemodynamic effects, including significant increases in systemic and pulmonary arterial pressures, and right and left ventricular filling pressures.[3][4]

Q5: What are the known drug interactions with this compound that could affect cardiovascular parameters?

A5: Co-administration of this compound with other drugs having anticholinergic or central nervous system depressant effects can potentiate its side effects.[6] When used with opioids, this compound has been reported to counteract their hemodynamic effects.[1]

Troubleshooting Guides

Issue 1: Unexpected Tachycardia or Hypertension Observed in the this compound-Treated Group
  • Potential Cause 1: Inherent Pharmacological Action of this compound.

    • Explanation: this compound's anticholinergic and vagolytic properties directly lead to an increased heart rate.[1] This is an expected effect and a potential confounding factor.

    • Solution:

      • Dose-Response Study: Conduct a dose-response study to determine the lowest effective dose of this compound with the minimal cardiovascular impact.

      • Appropriate Control Group: Ensure your experimental design includes a vehicle-only control group to isolate the effects of this compound.

      • Alternative Antiemetic: If the tachycardia is interfering with the primary endpoints of your study, consider using an alternative antiemetic with a different mechanism of action and a more favorable cardiovascular profile, such as ondansetron.[1]

  • Potential Cause 2: Interaction with Other Experimental Compounds.

    • Explanation: The cardiovascular effects of this compound may be potentiated by other substances used in the experiment.

    • Solution:

      • Review Co-administered Agents: Carefully review the pharmacological properties of all co-administered compounds for any known cardiovascular effects or interactions with antihistamines or anticholinergics.

      • Staggered Administration: If feasible, design a protocol with staggered administration to differentiate the effects of each compound.

Issue 2: Inconsistent or Highly Variable Cardiovascular Responses to this compound
  • Potential Cause 1: Differences in Subject Health Status.

    • Explanation: As noted, individuals with underlying cardiovascular conditions are more sensitive to the effects of this compound.[1][3][4][5]

    • Solution:

      • Thorough Subject Screening: Implement rigorous inclusion and exclusion criteria to ensure a homogenous study population with respect to cardiovascular health.

      • Stratification: If studying a population with known cardiovascular disease, stratify the subjects based on the severity of their condition.

  • Potential Cause 2: Route and Rate of Administration.

    • Explanation: Rapid intravenous injection can lead to more pronounced and immediate cardiovascular effects.

    • Solution:

      • Standardize Administration: Strictly standardize the route and rate of this compound administration across all subjects.

      • Consider Alternative Routes: If appropriate for the experimental design, explore alternative routes of administration, such as oral or intramuscular, which may result in a slower onset and less pronounced peak cardiovascular effects.

Data Presentation

The following table summarizes the quantitative hemodynamic effects of intravenous this compound (50 mg) in patients with severe heart failure, as reported by Tan et al. (1988).

Hemodynamic ParameterBaseline (Mean)10 min post-Cyclizine (Mean)30 min post-Cyclizine (Mean)
Heart Rate (beats/min) 99.9107107
Mean Blood Pressure (mm Hg) 82.591.590.9
Right Atrial Pressure (mm Hg) 10.112.713.1
Mean Pulmonary Artery Pressure (mm Hg) 37.943.843.1
Pulmonary Artery Wedge Pressure (mm Hg) 21.927.727.0
Cardiac Output (L/min) 4.54.34.1
Systemic Vascular Resistance (dyne s cm⁻⁵) 135215761608

Experimental Protocols

Key Experiment: Assessing the Hemodynamic Effects of Intravenous this compound in a Clinical Setting (Adapted from Tan et al., 1988)
  • Objective: To determine the acute hemodynamic effects of intravenous this compound in subjects with severe heart failure.

  • Subject Population: 11 patients (9 male, 2 female) with New York Heart Association grade 4 severe heart failure.

  • Methodology:

    • Instrumentation: Perform invasive hemodynamic monitoring via a Swan-Ganz catheter to measure right atrial pressure, pulmonary artery pressure, pulmonary artery wedge pressure, and cardiac output. Continuously monitor heart rate and systemic blood pressure.

    • Baseline Measurements: After a period of stabilization, record all hemodynamic parameters to establish baseline values.

    • Drug Administration: Administer a 50 mg intravenous dose of this compound.

    • Post-Administration Monitoring: Record all hemodynamic parameters at 10 and 30 minutes following the administration of this compound.

    • Data Analysis: Compare the post-administration measurements to the baseline values using appropriate statistical tests (e.g., paired t-test) to determine the significance of any changes.

General Protocol for Preclinical In Vitro Cardiovascular Safety Assessment
  • Objective: To assess the direct effects of this compound on cardiac ion channels.

  • Methodology:

    • Cell Model: Utilize human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a stable cell line expressing specific cardiac ion channels (e.g., hERG).

    • Electrophysiology: Employ manual or automated patch-clamp electrophysiology to record the activity of key cardiac ion channels (e.g., IKr, IKs, ICa,L, INa) in response to a range of this compound concentrations.

    • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) of this compound for each ion channel to assess its potential for direct channel blockade.

General Protocol for Preclinical In Vivo Cardiovascular Safety Assessment in Animal Models
  • Objective: To evaluate the hemodynamic effects of this compound in a conscious, non-restrained animal model.

  • Methodology:

    • Animal Model: Use a suitable animal model, such as a telemetered dog or non-human primate.

    • Instrumentation: Surgically implant telemetry transmitters for the continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

    • Acclimatization: Allow for a sufficient post-operative recovery and acclimatization period.

    • Dosing: Administer this compound at various dose levels, including a vehicle control, via the intended clinical route of administration.

    • Data Collection: Continuously record cardiovascular parameters before, during, and after drug administration.

    • Data Analysis: Analyze changes in heart rate, blood pressure, and ECG intervals (including QT/QTc) in response to this compound.

Mandatory Visualizations

Cyclizine_Signaling_Pathways cluster_0 This compound's Primary Mechanisms cluster_1 Cardiovascular Effects This compound This compound H1_Receptor H1-Histamine Receptor This compound->H1_Receptor Antagonism Muscarinic_Receptor Muscarinic Acetylcholine Receptor (M2) This compound->Muscarinic_Receptor Antagonism (Anticholinergic Effect) PLC_Pathway Modulation of Phospholipase C (PLC) Pathway H1_Receptor->PLC_Pathway Vagal_Tone Decreased Vagal Tone (Parasympathetic Inhibition) Muscarinic_Receptor->Vagal_Tone Tachycardia Tachycardia (Increased Heart Rate) Vagal_Tone->Tachycardia Hemodynamic_Changes Potential for Increased Blood Pressure Vagal_Tone->Hemodynamic_Changes Increased_Myocardial_Oxygen_Demand Increased Myocardial Oxygen Demand Tachycardia->Increased_Myocardial_Oxygen_Demand Experimental_Workflow_Troubleshooting cluster_0 Experimental Workflow cluster_1 Troubleshooting Logic Start Experiment Start Administer_this compound Administer this compound Start->Administer_this compound Monitor_CV Monitor Cardiovascular Parameters Administer_this compound->Monitor_CV Data_Analysis Data Analysis Monitor_CV->Data_Analysis Unexpected_Tachycardia Unexpected Tachycardia Observed Monitor_CV->Unexpected_Tachycardia End Experiment End Data_Analysis->End Check_Dose Review Dose and Administration Rate Unexpected_Tachycardia->Check_Dose Is dose appropriate? Check_Interactions Assess for Drug Interactions Unexpected_Tachycardia->Check_Interactions Are there co-administered drugs? Consider_Alternative Consider Alternative Antiemetic Check_Dose->Consider_Alternative If tachycardia persists at lowest effective dose Check_Interactions->Consider_Alternative If interaction is unavoidable

References

Technical Support Center: Strategies to Prevent Cyclizine Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Cyclizine precipitation in stock and working solutions. Our goal is to equip you with the necessary strategies to ensure the stability and reliability of your experimental setups.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate when I add it to my aqueous cell culture medium?

A1: this compound precipitation in aqueous solutions is a frequent issue stemming from several of its physicochemical properties. The primary reasons include:

  • Low Aqueous Solubility: this compound, particularly in its free base form, has limited solubility in water.[1] Cell culture media are predominantly aqueous, creating an environment where a hydrophobic compound like this compound can easily precipitate.[1]

  • pH Shift: this compound is a weak base with a pKa of 8.5.[1] Stock solutions, especially of the hydrochloride or lactate (B86563) salt, are often prepared in a more acidic environment to enhance solubility. When this acidic stock is added to a buffered cell culture medium, which typically has a physiological pH of 7.2-7.4, the pH shift can cause the less soluble free base form of this compound to precipitate out of solution.[1]

  • Solvent Shock: If you are using a high-concentration stock solution of this compound dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), its direct addition to the aqueous medium can cause a rapid change in the solvent environment.[1] This "solvent shock" can lead to the drug crashing out of solution.[1]

  • High Concentration: Exceeding the solubility limit of this compound in the final working solution will inevitably lead to precipitation.

Q2: I've prepared a this compound stock solution in DMSO as recommended, but it still precipitates upon dilution. What can I do?

A2: This is a classic case of "solvent shock" and pH shift. To mitigate this, a stepwise dilution approach is highly recommended. Instead of adding the DMSO stock directly to your final volume of media, first, create an intermediate dilution in a small volume of complete cell culture medium (preferably containing serum, as the proteins can help with solubilization).[1] Then, add this intermediate dilution to the rest of your pre-warmed culture medium. It is also crucial to add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[1]

Q3: My this compound solution looks fine initially, but I see precipitation after incubating it with my cells for a few hours. What is causing this delayed precipitation?

A3: Delayed precipitation can be caused by several factors related to the stability of the solution under experimental conditions:

  • Temperature Fluctuations: Removing culture plates from a 37°C incubator for extended periods for observation can cause the medium to cool.[1] This decrease in temperature can lower the solubility of this compound and lead to precipitation.[1]

  • pH Changes in Media: Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of a pH-sensitive compound like this compound.[1]

  • Evaporation: The evaporation of media from culture plates, especially during long incubation periods, can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[1]

Q4: Can I prepare a concentrated stock solution of this compound in water?

A4: Preparing a highly concentrated aqueous stock solution of this compound can be challenging. This compound free base is described as insoluble in water, and the hydrochloride salt is only slightly soluble.[2][3] While the lactate salt is used for injections, indicating better aqueous solubility, for research purposes, organic solvents like DMSO or ethanol (B145695) are generally preferred for creating high-concentration stock solutions that can be diluted into your experimental system.[3][4]

Troubleshooting Guide

If you are encountering this compound precipitation, follow these troubleshooting steps to identify and resolve the issue.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation immediately upon adding stock solution to media 1. Solvent Shock: Rapid change in solvent polarity.[1] 2. pH Shift: Change from acidic stock to neutral media pH.[1] 3. High Final Concentration: Exceeding the solubility limit.1. Use a Stepwise Dilution: Create an intermediate dilution in a small volume of media first.[1] 2. Slow Addition and Mixing: Add the stock solution dropwise while gently swirling the media.[1] 3. Lower the Stock Concentration: If possible, use a less concentrated stock solution to minimize the volume of organic solvent added. 4. Pre-warm the Media: Ensure your cell culture media is at 37°C before adding the this compound solution.
Precipitate forms after a period of incubation 1. Temperature Fluctuations: Cooling of media during observation.[1] 2. pH Shift in Media: Due to cell metabolism.[1] 3. Evaporation: Increased drug concentration.[1]1. Use a Heated Stage: If available on your microscope. 2. Minimize Time Outside Incubator: Reduce the duration of observations. 3. Use a Well-Buffered Medium: Consider media containing HEPES buffer.[1] 4. Ensure Proper Humidification: Maintain adequate humidity in the incubator and consider sealing plates for long-term experiments.
Precipitation occurs only in serum-free media 1. Lack of Solubilizing Proteins: Serum proteins like albumin can help solubilize hydrophobic compounds.[1]1. Consider Co-solvents/Surfactants: For challenging situations, a formulation with agents like PEG300 and Tween-80 might be necessary. Always perform a vehicle control toxicity test.[1]
Inconsistent results between experiments 1. Stock Solution Instability: Repeated freeze-thaw cycles of the stock solution. 2. Inaccurate Pipetting: Errors in preparing dilutions.1. Aliquot Stock Solution: Store your stock solution in single-use aliquots at -20°C to avoid freeze-thaw cycles.[4] 2. Calibrate Pipettes: Ensure your pipettes are properly calibrated for accurate measurements.

Data Presentation: Physicochemical Properties of this compound

PropertyThis compound (Free Base)This compound HydrochlorideThis compound Lactate
Molecular Formula C₁₈H₂₂N₂[3]C₁₈H₂₂N₂·HCl[5]C₁₈H₂₂N₂·C₃H₆O₃
Molecular Weight 266.38 g/mol [3]302.85 g/mol [5]356.46 g/mol
pKa 8.5 (weak base)[1]--
Solubility in DMSO 53 mg/mL (198.96 mM)[3]7 mg/mL (20.63 mM)[4]-
Solubility in Ethanol 53 mg/mL (198.96 mM)[3]Slightly soluble (1:115)[2]-
Solubility in Water Insoluble[3]Slightly soluble (1:115)[2]Soluble (used for injections)[6]
pH of Solution 7.6 - 8.6 (saturated solution)[7]6.5 - 7.5 (1% solution)[5]3.3 - 3.7 (injection solution)[6][8]
Storage (Powder) -4°C, protected from light[4]-

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Dihydrochloride (B599025) Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting point for cell culture experiments.[4]

Materials:

  • This compound dihydrochloride powder (MW: 339.3 g/mol )

  • Sterile, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out 3.393 mg of this compound dihydrochloride powder and transfer it to a sterile vial.

  • Add 1 mL of sterile, anhydrous DMSO to the vial.

  • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]

  • For cell culture applications, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility.[4]

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light. It is crucial to avoid repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol outlines the recommended stepwise dilution method to prevent precipitation when preparing working solutions from a DMSO stock.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: In a sterile microcentrifuge tube, add a small volume of your pre-warmed cell culture medium (e.g., 90 µL). To this, add the required volume of the 10 mM stock solution to make an intermediate dilution (e.g., add 10 µL of 10 mM stock to 90 µL of media to get a 1 mM intermediate solution). Mix gently by pipetting up and down.[1]

  • Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed cell culture medium to achieve the desired final concentration. It is best to add the solution dropwise while gently swirling the flask or plate.[1]

  • Vehicle Control: Always prepare a vehicle control that contains the same final concentration of DMSO (and any other co-solvents) used for the this compound treatment.

Visualizations

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? cause_immediate Likely Cause: - Solvent Shock - pH Shift - Concentration too high start->cause_immediate Yes, immediately upon mixing cause_delayed Likely Cause: - Temperature Fluctuation - Media pH Change - Evaporation start->cause_delayed Yes, after incubation no_precip No Precipitation Proceed with Experiment start->no_precip No solution_immediate Solution: - Use Stepwise Dilution - Slow, Dropwise Addition - Pre-warm Media - Check Final Concentration cause_immediate->solution_immediate solution_delayed Solution: - Minimize time out of incubator - Use HEPES buffer - Ensure proper humidification cause_delayed->solution_delayed

Caption: A logical guide for troubleshooting this compound precipitation.

References

Technical Support Center: Managing Anticholinergic Side Effects of Cyclizine in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the anticholinergic side effects of Cyclizine in experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anticholinergic side effects?

A1: this compound is a first-generation H1-antihistamine that readily crosses the blood-brain barrier.[1] Its primary mechanism of action is the blockade of histamine (B1213489) H1 receptors.[2][3][4] However, it also exhibits significant central anticholinergic (antimuscarinic) properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2][4][5][6] This dual action contributes to its therapeutic efficacy as an antiemetic but is also the source of its anticholinergic side effects.[1][3]

Q2: What are the common anticholinergic side effects of this compound observed in experimental settings?

A2: Common anticholinergic side effects include drowsiness, dry mouth, blurred vision, urinary retention, and constipation.[1][2][5] In experimental models, these can manifest as decreased locomotion, reduced salivation, pupil dilation, and changes in bladder and gastrointestinal function. At higher doses or in cases of overdose, more severe central nervous system effects such as confusion, agitation, hallucinations, and seizures can occur.[1]

Q3: Which specific muscarinic receptor subtypes are targeted by this compound?

Q4: How can I experimentally quantify the anticholinergic activity of this compound?

A4: The anticholinergic activity of this compound can be quantified using in vitro receptor binding assays and functional assays. Radioligand binding assays are considered the gold standard for determining the affinity of a ligand for its target receptor.[5] These assays measure the competition between unlabeled this compound and a radiolabeled antagonist for binding to specific muscarinic receptor subtypes. Functional assays, on the other hand, measure the cellular response to receptor activation, allowing for the determination of a compound's potency as an antagonist.

Q5: What in vivo models can be used to study the cognitive side effects of this compound?

A5: Animal models commonly used to study anticholinergic-induced cognitive deficits can be adapted for this compound. These include:

  • Scopolamine-induced amnesia models: Scopolamine, a non-selective muscarinic antagonist, is often used to induce cognitive impairment in rodents, which can then be assessed using various behavioral tests.[7][8]

  • Morris Water Maze: This test assesses spatial learning and memory.[7][8][9]

  • Y-Maze: This maze is used to evaluate spatial working memory through spontaneous alternation behavior.[5][10][11]

  • Passive Avoidance Test: This test measures fear-motivated long-term memory.

Q6: Are there any pharmacological agents that can be used to counteract the anticholinergic effects of this compound in my experiments?

A6: Yes, cholinesterase inhibitors can be used to counteract the anticholinergic effects of this compound by increasing the levels of acetylcholine in the synaptic cleft.

  • Physostigmine: A centrally acting cholinesterase inhibitor that can reverse both central and peripheral anticholinergic effects.[6][8]

  • Donepezil (B133215): Another cholinesterase inhibitor that has been shown to ameliorate scopolamine-induced memory impairment in animal models.

  • Rivastigmine: A cholinesterase inhibitor used in the treatment of Alzheimer's disease.

It is crucial to determine the optimal dose and timing of these agents for your specific experimental setup to avoid cholinergic overstimulation.

Troubleshooting Guides

Problem 1: Unexpected sedative effects in animal models.
Possible Cause Troubleshooting Step
High dose of this compound Review the dose-response curve for this compound in your specific animal model. Consider reducing the dose to the minimum effective level for your primary experimental endpoint.
Interaction with other CNS depressants Ensure that no other concurrently administered substances (e.g., anesthetics, analgesics) have CNS depressant effects that could potentiate the sedative effects of this compound.[2]
High brain penetration This compound readily crosses the blood-brain barrier.[1] If sedation is a major confound, consider using a peripherally restricted antihistamine as a control to differentiate central from peripheral effects.
Problem 2: Cognitive impairment confounding behavioral readouts.
Possible Cause Troubleshooting Step
Anticholinergic effect on learning and memory Characterize the cognitive effects of this compound in your model using specific behavioral assays like the Morris Water Maze or Y-Maze.
Non-specific motor effects Use control tests (e.g., open field test) to assess general locomotor activity and rule out motor impairments as a cause for poor performance in cognitive tasks.
Need for mitigation Co-administer a cholinesterase inhibitor like donepezil at a pre-determined effective dose to counteract the cognitive deficits.
Problem 3: Difficulty in interpreting in vitro results due to anticholinergic activity.
Possible Cause Troubleshooting Step
Off-target effects on muscarinic receptors Conduct a full muscarinic receptor binding profile (M1-M5) for this compound using radioligand binding assays to identify the specific subtypes being affected.
Functional antagonism of cholinergic signaling Perform functional assays (e.g., calcium mobilization, cAMP assays) in cells expressing specific muscarinic receptor subtypes to quantify the antagonistic potency of this compound.
Unclear signaling pathway involvement Use specific pharmacological inhibitors for downstream signaling pathways (e.g., PLC, adenylyl cyclase) to dissect the mechanism of this compound's anticholinergic action in your cellular model.

Data Presentation

Table 1: Anticholinergic Potency of Various H1-Receptor Antagonists

CompoundAffinity for Muscarinic Receptors (Ki, nM)
Mequitazine5.0
Cyproheptadine38
Clemastine38
Diphenylpyraline38
Promethazine38
Homochlorthis compound38
Alimemazine38
Mepyramine3,600
Terfenadine>10,000
Metapyrilen>10,000
Azelastine>10,000
Hydroxyzine>10,000
Meclizine30,000
Data from a study on H1-receptor antagonists and their affinity for muscarinic receptors in bovine cerebral cortex.[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound hydrochloride.

  • Non-specific binding control (e.g., 10 µM atropine).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well plates.

  • Cell harvester and glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare the radioligand solution at a concentration close to its Kd value.

    • Prepare the non-specific binding control solution.

  • Assay Setup (in triplicate):

    • Total Binding: Add radioligand and cell membranes to wells.

    • Non-specific Binding: Add radioligand, non-specific binding control, and cell membranes to wells.

    • Competition: Add radioligand, a specific concentration of this compound, and cell membranes to wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold Assay Buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Y-Maze Spontaneous Alternation Test for Spatial Working Memory

Objective: To assess the effect of this compound on spatial working memory in rodents.

Materials:

  • Y-maze apparatus with three identical arms.

  • Rodents (mice or rats).

  • This compound solution and vehicle control.

  • Video tracking software (optional, but recommended).

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control to the animals at the desired dose and time before the test.

  • Testing:

    • Place a single animal at the center of the Y-maze.

    • Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).[5]

    • Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.

  • Data Analysis:

    • An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB).

    • The total number of arm entries is also recorded as a measure of locomotor activity.

    • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

    • A decrease in the percentage of spontaneous alternation in the this compound-treated group compared to the control group indicates a deficit in spatial working memory.

Mandatory Visualizations

muscarinic_signaling_pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Signaling cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response ACh Acetylcholine M_Receptor Muscarinic Receptor (M1/M3/M5) ACh->M_Receptor Activates This compound This compound This compound->M_Receptor Blocks Gq Gq/11 M_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Response Physiological Response Ca_Release->Response PKC_Activation->Response experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_mitigation Mitigation Strategy Binding_Assay Radioligand Binding Assay (Determine Ki for M1-M5) Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine IC50) Binding_Assay->Functional_Assay Correlate Affinity with Potency Cholinesterase_Inhibitor Select Cholinesterase Inhibitor (e.g., Donepezil) Animal_Model Rodent Model (e.g., Mouse, Rat) Drug_Admin Administer this compound +/- Mitigating Agent Animal_Model->Drug_Admin Behavioral_Test Cognitive Testing (e.g., Y-Maze, MWM) Drug_Admin->Behavioral_Test Data_Analysis Analyze Behavioral Data (e.g., % Alternation) Behavioral_Test->Data_Analysis Dose_Response Determine Effective Dose of Mitigating Agent Cholinesterase_Inhibitor->Dose_Response Dose_Response->Drug_Admin Co-administration

References

Technical Support Center: Managing Cyclizine's Impact on Animal Food and Water Consumption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the impact of cyclizine on food and water consumption in animal models. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may arise during preclinical studies involving this compound.

Troubleshooting Guides

This section offers solutions to common problems encountered when administering this compound to laboratory animals.

Problem: Significant Decrease in Food and Water Intake Post-Cyclizine Administration

Potential Cause Troubleshooting Step Expected Outcome
Anticholinergic Effects: this compound's anticholinergic properties can cause dry mouth (xerostomia), making it difficult and uncomfortable for animals to eat dry food.[1]1. Moisten Food: Add a small amount of water or a hydrogel to the standard chow to increase its moisture content. 2. Provide Palatable, Soft Diet: Offer a highly palatable, soft diet as a supplement to the standard chow. 3. Ensure Free Access to Water: Verify that water bottles or automatic watering systems are functioning correctly and are easily accessible.Increased food and water consumption. Animals may show a preference for the moistened or soft diet.
Sedation: As a first-generation antihistamine, this compound can cause drowsiness and sedation, leading to reduced motivation to eat or drink.[2]1. Adjust Dosing Time: Administer this compound towards the end of the light cycle (for nocturnal animals) so the peak sedative effects occur during their natural resting period. 2. Dose Titration: If the experimental design allows, start with a lower dose of this compound and gradually increase to the target dose to allow for acclimatization.Animals may exhibit more normal feeding and drinking behavior during their active period. Gradual dose increases may reduce the initial sedative impact.
Gastrointestinal Distress: Although an antiemetic, this compound can sometimes cause gastrointestinal disturbances in certain animal models.1. Monitor for GI Issues: Observe animals for signs of gastrointestinal discomfort such as writhing, abdominal stretching, or changes in stool consistency. 2. Consult with a Veterinarian: If GI distress is suspected, consult with the institutional veterinarian for appropriate supportive care.Alleviation of GI discomfort should lead to a normalization of food and water intake.

Problem: High Variability in Food and Water Consumption Data

Potential Cause Troubleshooting Step Expected Outcome
Individual Animal Sensitivity: Animals may have varying sensitivities to the side effects of this compound.1. Increase Sample Size: A larger cohort of animals can help to normalize the data and identify true treatment effects. 2. Baseline Monitoring: Record individual food and water intake for several days before this compound administration to establish a stable baseline for each animal.Reduced impact of individual outliers on the overall study results. More accurate assessment of this compound's effects relative to each animal's normal consumption.
Environmental Stressors: External factors such as noise, light, and cage changes can exacerbate the negative effects of this compound.1. Maintain a Stable Environment: Ensure consistent light-dark cycles, temperature, and humidity. Minimize noise and unnecessary handling. 2. Acclimatization Period: Allow animals sufficient time to acclimate to their housing and any experimental apparatus before starting the study.Reduced stress-related fluctuations in food and water intake, leading to more reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects appetite?

A1: this compound is a histamine (B1213489) H1 receptor antagonist with significant anticholinergic (muscarinic receptor antagonist) properties.[1][2] While the blockade of H1 receptors in the hypothalamus can paradoxically stimulate feeding, the anticholinergic effects of this compound are more likely to cause a reduction in appetite.[1] Anticholinergic drugs can lead to side effects such as dry mouth, which can make eating uncomfortable, and sedation, which can reduce the motivation to eat.[1]

Q2: At what dose does this compound typically start to affect food and water intake in rodents?

A2: The dose-dependent effects of this compound on food and water intake in rodents have not been extensively published. However, side effects are generally dose-related. It is crucial to conduct a pilot study to determine the optimal dose for your specific research question that minimizes adverse effects on food and water consumption. A dose-response study is recommended to identify the threshold at which these side effects become statistically significant in your animal model.

Q3: How can I accurately measure the impact of this compound on food and water consumption?

A3: Accurate measurement requires a well-controlled experimental setup. For food intake, this involves providing a pre-weighed amount of food and measuring the remaining amount at regular intervals, accounting for any spillage. For water intake, volumetric measurements from graduated drinking tubes or automated lickometer systems can be used. It is essential to have a control group that receives a vehicle solution to compare against the this compound-treated group. Refer to the detailed experimental protocols below for specific methodologies.

Q4: Are there any alternative antiemetics with a lower impact on appetite?

A4: Yes, second-generation antihistamines with lower anticholinergic effects may be an option, depending on the specific research goals. Serotonin (5-HT3) receptor antagonists, such as ondansetron, are potent antiemetics with a different side-effect profile that may include less impact on appetite. However, the choice of an alternative will depend on the scientific question being addressed, as the mechanism of action will differ from that of this compound.

Experimental Protocols

Protocol 1: Quantifying the Impact of this compound on Food and Water Intake in Mice

Objective: To determine the dose-dependent effect of this compound on daily food and water consumption in C57BL/6 mice.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Standard rodent chow

  • Graduated drinking tubes

  • Metabolic cages (optional, for precise spillage collection)

  • This compound hydrochloride

  • Sterile saline (vehicle)

  • Animal scale

Methodology:

  • Acclimatization (7 days): Individually house mice and allow them to acclimate to the cages and handling.

  • Baseline Measurement (3 days):

    • Each day, provide a pre-weighed amount of food (approximately 5g).

    • Record the starting weight of the food.

    • After 24 hours, weigh the remaining food and any spillage. Calculate the net food intake.

    • Measure the volume of water in the graduated drinking tube at the start and end of the 24-hour period. Calculate the net water intake.

    • Record the body weight of each mouse daily.

  • Treatment (5 days):

    • Divide the mice into four groups (n=8 per group):

      • Group 1: Vehicle (sterile saline)

      • Group 2: this compound (5 mg/kg)

      • Group 3: this compound (10 mg/kg)

      • Group 4: this compound (20 mg/kg)

    • Administer the assigned treatment via intraperitoneal (IP) injection once daily, at the beginning of the light cycle.

    • Continue to measure food intake, water intake, and body weight daily as described in the baseline measurement phase.

  • Data Analysis:

    • Calculate the average daily food and water intake for each group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group.

    • Analyze body weight changes over time using a repeated-measures ANOVA.

Hypothetical Data Presentation

Table 1: Effect of this compound on Average Daily Food and Water Intake in Mice (Hypothetical Data)

Treatment GroupDose (mg/kg)Average Food Intake ( g/day ± SEM)Average Water Intake (mL/day ± SEM)
Vehicle04.2 ± 0.35.5 ± 0.4
This compound54.0 ± 0.45.2 ± 0.5
This compound103.1 ± 0.54.1 ± 0.6
This compound202.2 ± 0.6 3.0 ± 0.7
*p < 0.05, **p < 0.01 compared to vehicle. This is illustrative data.

Visualizations

Signaling Pathways and Experimental Workflows

Cyclizine_Mechanism This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonist Muscarinic_Receptor Muscarinic Acetylcholine Receptor This compound->Muscarinic_Receptor Antagonist Vomiting_Center Vomiting Center (Brainstem) H1_Receptor->Vomiting_Center Reduces Nausea/Vomiting Hypothalamus Hypothalamus H1_Receptor->Hypothalamus May Increase Appetite (Complex Interaction) Muscarinic_Receptor->Vomiting_Center Reduces Nausea/Vomiting Salivary_Glands Salivary Glands Muscarinic_Receptor->Salivary_Glands Decreases Salivation (Dry Mouth) CNS Central Nervous System Muscarinic_Receptor->CNS Sedation Food_Intake Food & Water Intake Salivary_Glands->Food_Intake Decreased Food Intake (Discomfort) CNS->Food_Intake Decreased Food Intake (Reduced Motivation)

Caption: Simplified signaling pathway of this compound's effects on emesis and appetite.

Experimental_Workflow start Start: Acclimatize Animals (7 days) baseline Baseline Measurement (3 days) - Daily Food & Water Intake - Daily Body Weight start->baseline randomization Randomize into Treatment Groups - Vehicle Control - this compound (Low, Med, High Dose) baseline->randomization treatment Treatment Period (e.g., 5 days) - Daily Dosing - Continue Daily Measurements randomization->treatment data_analysis Data Analysis - ANOVA - Post-hoc Tests treatment->data_analysis end End: Interpret Results data_analysis->end

Caption: General experimental workflow for assessing this compound's impact on consumption.

References

Technical Support Center: Controlling for Cyclizine's Sedative Effects in Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyclizine in behavioral experiments. Our goal is to help you mitigate the confounding sedative effects of this compound to ensure the validity and accuracy of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action behind this compound's sedative effects?

A1: this compound, a first-generation antihistamine, induces sedation primarily through its antagonism of two key receptors in the central nervous system (CNS):

  • Histamine H1 Receptors: this compound readily crosses the blood-brain barrier and blocks H1 receptors. Histamine in the brain is crucial for maintaining wakefulness and arousal. By inhibiting histamine's effects, this compound leads to drowsiness and sedation.

  • Muscarinic M1 Receptors: this compound also possesses anticholinergic properties, acting as an antagonist at muscarinic M1 receptors. These receptors are involved in cognitive functions and arousal, and their blockade contributes to both the sedative and potential cognitive-impairing effects of the drug.[1]

Q2: How can this compound-induced sedation confound common behavioral assays?

A2: Sedation is a significant confounding variable that can manifest differently across various behavioral tests:

  • Open Field Test: Sedation can lead to decreased locomotor activity (distance traveled, rearing frequency), which could be misinterpreted as anxiolytic-like or depressive-like behavior.

  • Rotarod Test: A sedated animal will likely have a shorter latency to fall, which could be incorrectly attributed to impaired motor coordination or a motor deficit.

  • Morris Water Maze: Sedation can increase the time it takes for an animal to find the hidden platform (escape latency) and reduce the time spent in the target quadrant during the probe trial. This could mask the true cognitive performance of the animal or be mistaken for a cognitive deficit.

Q3: What is a typical dose range for this compound in rodent studies, and how does it relate to sedation?

A3: The dose of this compound is a critical factor, and its effects on locomotor activity can be complex. Some studies have shown that lower doses of certain antihistamines may cause hyperactivity, while higher doses lead to sedation. A study in rats showed that prolonged administration of this compound at doses of 15 and 25 mg/kg/day did not impair fertility, suggesting these doses are tolerated systemically, though sedative effects at these concentrations should still be carefully evaluated.[2] It is crucial to perform a dose-response study in your specific animal model and behavioral paradigm to identify a dose that provides the desired effect with minimal sedation.

Q4: Are there less sedating alternatives to this compound for controlling nausea and vomiting in animal studies?

A4: Yes, several alternatives with potentially lower sedative effects are available. The choice of alternative will depend on the specific research question and the animal model.

  • Second-generation antihistamines: Drugs like Cetirizine and Loratadine are designed to have reduced penetration of the blood-brain barrier, resulting in less sedation. However, their efficacy for the specific mechanism being studied should be considered.

  • Serotonin (5-HT3) receptor antagonists: Ondansetron and Granisetron are potent anti-emetics with a different mechanism of action and are generally non-sedating.

  • Dopamine D2 receptor antagonists: Metoclopramide can be effective, but it may have its own motor side effects.

A comparison of user-reported side effects for this compound and a common alternative, Meclizine, is provided below. Note that this data is from human users and may not directly translate to animal models.

Troubleshooting Guides

Issue: Animals appear overly sedated and do not participate in behavioral tasks.

Possible Cause Troubleshooting Steps
Dose is too high. Conduct a pilot dose-response study to determine the minimal effective dose with the least sedative effect. Start with a low dose and incrementally increase it while monitoring for signs of sedation.
Timing of testing coincides with peak sedative effect. Perform a time-course study to identify the optimal window for behavioral testing after this compound administration. The sedative effects of this compound typically last for 4-6 hours.[2]
Individual animal variability. Increase the sample size to account for individual differences in drug sensitivity.
Interaction with other compounds. Ensure that no other administered substances are contributing to sedation.

Issue: Difficulty distinguishing between cognitive impairment and sedation in learning and memory tasks.

Possible Cause Troubleshooting Steps
Sedative effects are masking true cognitive performance. Include specific control tasks within your experimental design. For example, in a Morris Water Maze experiment, include a visible platform trial to assess for motor and visual impairments.
General reduction in activity. Measure and analyze general activity levels. In the Morris Water Maze, swim speed is a critical parameter to analyze. A significant decrease in swim speed in the this compound-treated group strongly suggests sedation.
Lack of motivation. Ensure the motivational component of the task is sufficient to overcome mild sedation. For example, in food-rewarded tasks, ensure the animals are adequately food-deprived.

Data Presentation

Table 1: User-Reported Side Effects of this compound vs. Meclizine

Side EffectThis compound (% reporting)Meclizine (% reporting)
Drowsiness12.5%20.8%
Dizziness12.5%17.4%
Nausea16.1%12.7%
Tiredness12.5%9.7%
Tremors16.1%-

Data is based on user reviews on Drugs.com and is not from controlled clinical trials.[3]

Experimental Protocols

Protocol 1: Open Field Test to Assess Locomotor Activity and Anxiety-Like Behavior

Objective: To quantify general locomotor activity and anxiety-like behavior in rodents treated with this compound.

Apparatus:

  • A square arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) with high walls to prevent escape.

  • A video camera mounted above the arena to record the session.

  • Automated tracking software (e.g., Biobserve Viewer, Noldus EthoVision XT, ANY-maze).[4][5]

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer this compound or vehicle control at the predetermined time before the test (based on your time-course study).

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Record the animal's behavior for a set duration (typically 5-10 minutes).[5]

    • Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.

Data Analysis:

  • Locomotor Activity: Total distance traveled, number of line crossings, rearing frequency.

  • Anxiety-Like Behavior: Time spent in the center versus the periphery of the arena, latency to enter the center.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the different treatment groups. A p-value of <0.05 is typically considered significant.

Protocol 2: Rotarod Test to Assess Motor Coordination

Objective: To evaluate the effect of this compound on motor coordination and balance.

Apparatus:

  • A commercially available rotarod apparatus with a rotating rod.

Procedure:

  • Training:

    • Habituate the animals to the testing room.

    • Train the animals on the rotarod at a constant low speed (e.g., 4-5 rpm) for a few trials per day for 2-3 days prior to the experiment. The goal is for the animals to be able to stay on the rod for a set duration (e.g., 60 seconds).

  • Drug Administration: Administer this compound or vehicle control.

  • Testing:

    • Place the animal on the rotating rod.

    • The rod can be set to a constant speed or an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Conduct multiple trials with an inter-trial interval.

Data Analysis:

  • Compare the average latency to fall between the this compound-treated and vehicle control groups.

  • A significant decrease in latency to fall in the this compound group may indicate sedation or motor impairment.

Protocol 3: Morris Water Maze to Assess Spatial Learning and Memory with Sedation Control

Objective: To assess the impact of this compound on spatial learning and memory while controlling for its sedative effects.

Apparatus:

  • A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • A visible platform for control trials.

  • Distinct visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acquisition Phase (4-5 days):

    • Administer this compound or vehicle control before each daily session.

    • Place the animal in the pool from one of four starting positions.

    • Allow the animal to swim and find the hidden platform (maximum trial duration, e.g., 60-90 seconds).

    • If the animal does not find the platform, gently guide it there.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each animal.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Administer this compound or vehicle control.

    • Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).

  • Visible Platform Trial (Control):

    • Use a visible platform (e.g., flagged or colored differently from the pool).

    • Administer this compound or vehicle control.

    • Place the animal in the pool and record the latency to find the visible platform.

Data Analysis:

  • Acquisition: Analyze the escape latency and swim speed over the training days. A lack of decrease in escape latency in the this compound group could indicate a learning deficit, but this must be interpreted in conjunction with swim speed. A significantly lower swim speed indicates sedation.

  • Probe Trial: Analyze the time spent in the target quadrant where the platform was previously located.

  • Visible Platform Trial: Similar escape latencies between groups suggest no significant motor or visual impairments.

Mandatory Visualizations

G Signaling Pathways of this compound-Induced Sedation cluster_0 Central Nervous System This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism M1R Muscarinic M1 Receptor This compound->M1R Antagonism Wakefulness Wakefulness & Arousal H1R->Wakefulness Promotes M1R->Wakefulness Promotes Histamine Histamine Histamine->H1R Activation Acetylcholine Acetylcholine Acetylcholine->M1R Activation Sedation Sedation Wakefulness->Sedation Inhibition of leads to

Caption: Signaling pathways of this compound-induced sedation.

G Experimental Workflow for a Behavioral Study with a Sedative Compound Start Start DoseResponse Pilot Dose-Response Study Start->DoseResponse TimeCourse Time-Course Study DoseResponse->TimeCourse SelectDoseTime Select Optimal Dose & Time Window TimeCourse->SelectDoseTime Randomization Randomize Animals into Groups (Vehicle, this compound) SelectDoseTime->Randomization DrugAdmin Drug Administration Randomization->DrugAdmin BehavioralTest Behavioral Testing (e.g., Open Field, Rotarod, MWM) DrugAdmin->BehavioralTest ControlTest Include Control Measures (e.g., Visible Platform, Swim Speed) BehavioralTest->ControlTest DataCollection Data Collection & Analysis BehavioralTest->DataCollection ControlTest->DataCollection Interpretation Interpretation of Results (Accounting for Sedation) DataCollection->Interpretation

Caption: Workflow for a behavioral study with a sedative compound.

References

Cyclizine's effect on CYP450 enzymes and potential for metabolic drug interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the effects of cyclizine on cytochrome P450 (CYP450) enzymes and the potential for metabolic drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of this compound and which CYP450 enzyme is responsible?

A1: The principal metabolic route for this compound in humans is N-demethylation, leading to the formation of its active metabolite, northis compound.[1] This biotransformation is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6.[1][2][3] The involvement of CYP2D6 highlights the potential for variability in drug response among individuals due to genetic polymorphisms in the CYP2D6 gene.[2]

Q2: Does this compound inhibit any CYP450 enzymes?

A2: Yes, in vitro studies have demonstrated that this compound can inhibit CYP450 enzymes. It is a known inhibitor of CYP2D6.[4] There is also evidence to suggest that this compound has inhibitory effects on CYP2C9, although to a lesser extent.

Q3: Is there any quantitative data available on the inhibition of CYP450 enzymes by this compound?

A3: Yes, quantitative data from in vitro studies are available. These are typically presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) or Ki values (the inhibition constant). Please refer to the data summary tables below for specific values.

Q4: Does this compound induce CYP450 enzymes?

Q5: What are the clinical implications of this compound's effect on CYP450 enzymes?

A5: The inhibition of CYP2D6 by this compound is the most clinically relevant interaction. Co-administration of this compound with other drugs that are substrates of CYP2D6 could lead to increased plasma concentrations of these drugs, potentially increasing the risk of adverse effects. It is crucial to consider a patient's CYP2D6 genotype, as individuals who are poor metabolizers may be more susceptible to these interactions.

Troubleshooting Guides for In Vitro Experiments

Issue 1: High variability in this compound metabolism rates in human liver microsomes (HLMs).

  • Possible Cause 1: Genetic Polymorphism of CYP2D6: The activity of CYP2D6 can vary significantly between individuals due to genetic polymorphisms. HLMs are often pooled from multiple donors, but the specific genotype of each donor can influence the overall metabolic rate.

  • Troubleshooting Step: If possible, use HLMs from individual donors with known CYP2D6 genotypes (e.g., extensive metabolizers, intermediate metabolizers, poor metabolizers) to assess the impact of genetic variation on this compound metabolism.

  • Possible Cause 2: Substrate Concentration: The concentration of this compound used in the incubation may not be optimal.

  • Troubleshooting Step: Perform a substrate kinetics study to determine the Km and Vmax for this compound N-demethylation in your HLM preparation. This will help in selecting a substrate concentration at or below the Km for inhibition studies.

Issue 2: Inconsistent IC50 values for this compound-mediated CYP2D6 inhibition.

  • Possible Cause 1: Incubation Time: The pre-incubation time with this compound might be insufficient, or the reaction time for the probe substrate may not be in the linear range.

  • Troubleshooting Step: Optimize the pre-incubation and incubation times. Ensure that the formation of the metabolite from the probe substrate is linear with time and protein concentration.

  • Possible Cause 2: Choice of Probe Substrate: The probe substrate used for the CYP2D6 activity assay might have different binding affinities or be subject to substrate inhibition.

  • Troubleshooting Step: Use a validated and specific probe substrate for CYP2D6, such as dextromethorphan (B48470) or bufuralol. Confirm that the substrate concentration is appropriate and does not cause substrate inhibition.

Data Presentation

Table 1: Summary of this compound's Inhibitory Effect on CYP450 Enzymes

CYP450 IsoformTest SystemProbe SubstrateInhibition ParameterValue (µM)
CYP2D6Human Liver MicrosomesBufuralolIC5032-109
CYP2C9Human Liver MicrosomesTolbutamideIC2085

Note: The range for the CYP2D6 IC50 value is based on a study of five H1-antihistamines, where this compound was one of the tested compounds. The IC20 value for CYP2C9 indicates the concentration at which 20% inhibition was observed.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound Inhibition of CYP2D6 in Human Liver Microsomes

  • Materials:

    • Human Liver Microsomes (HLMs)

    • This compound

    • CYP2D6 probe substrate (e.g., Dextromethorphan)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (for reaction termination)

    • Internal standard for LC-MS/MS analysis

  • Procedure:

    • Prepare a stock solution of this compound and serial dilutions to achieve the desired final concentrations in the incubation mixture.

    • In a microcentrifuge tube, pre-incubate HLMs with the various concentrations of this compound in phosphate buffer at 37°C for 10 minutes.

    • Initiate the reaction by adding the CYP2D6 probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time within the linear range of metabolite formation.

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

    • Calculate the percent inhibition for each this compound concentration relative to a vehicle control (no this compound).

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Mandatory Visualizations

cluster_metabolism This compound Metabolism This compound This compound Northis compound Northis compound This compound->Northis compound N-demethylation CYP2D6 CYP2D6 CYP2D6->this compound catalyzes

Caption: Primary metabolic pathway of this compound to northis compound catalyzed by CYP2D6.

cluster_workflow Experimental Workflow: CYP450 Inhibition Assay A Prepare Reagents (HLMs, this compound, Substrate, NADPH) B Pre-incubation (HLMs + this compound) A->B C Initiate Reaction (Add Substrate + NADPH) B->C D Incubation at 37°C C->D E Terminate Reaction (Acetonitrile + Internal Standard) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate % Inhibition, Determine IC50) G->H

Caption: A generalized workflow for determining the IC50 of this compound's inhibition of CYP450 enzymes.

cluster_troubleshooting Troubleshooting Logic: Inconsistent IC50 Values Start Inconsistent IC50 Results Check_Incubation Verify Incubation Times (Pre-incubation & Reaction) Start->Check_Incubation Check_Substrate Evaluate Probe Substrate (Specificity & Concentration) Check_Incubation->Check_Substrate If times are optimal Check_HLMs Assess HLM Activity (Protein Concentration & Linearity) Check_Substrate->Check_HLMs If substrate is appropriate Resolution Consistent IC50 Achieved Check_HLMs->Resolution If HLM activity is confirmed

Caption: A logical workflow for troubleshooting inconsistent IC50 values in CYP450 inhibition assays.

References

Technical Support Center: Accounting for Cyclizine's Half-life in Long-term In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of cyclizine in long-term in vivo studies. The information addresses common challenges related to its pharmacokinetic profile, particularly its extended half-life, to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the plasma half-life of this compound and how does it impact long-term in vivo studies?

A1: The plasma elimination half-life of this compound is approximately 20 hours following oral administration.[1] This long half-life is a critical consideration in chronic studies as it can lead to drug accumulation and potential toxicity if dosing frequency is not appropriately managed. It is generally accepted that a drug reaches a steady state in the body after about five half-lives.[2] Therefore, with daily dosing, this compound concentrations will gradually increase until a plateau is reached.

Q2: How should a dosing regimen be designed to achieve and maintain a steady-state concentration of this compound?

A2: To achieve a therapeutic steady-state concentration of this compound without significant initial fluctuations, a dosing regimen incorporating a loading dose followed by maintenance doses is recommended. The loading dose is a larger initial dose to rapidly achieve the target plasma concentration, while subsequent smaller maintenance doses are administered to maintain this concentration. The exact dosages will depend on the animal model and the desired therapeutic effect. A detailed protocol for establishing such a regimen is provided in the "Experimental Protocols" section.

Q3: What are the primary mechanisms of action for this compound that might influence long-term studies?

A3: this compound primarily acts as a histamine (B1213489) H1 receptor antagonist.[3][4] By blocking H1 receptors, it mitigates allergic and inflammatory responses mediated by histamine. Additionally, this compound exhibits significant anticholinergic (antimuscarinic) properties, which contribute to its antiemetic effects but can also lead to side effects with chronic administration.[5][6] These dual actions should be considered when interpreting results from long-term studies.

Q4: What are the potential side effects of long-term this compound administration in animal models?

A4: Due to its anticholinergic properties, long-term administration of this compound may lead to side effects such as dry mouth, urinary retention, constipation, and blurred vision.[6][7] Central nervous system effects can include drowsiness, dizziness, and in some cases, hyperexcitability or disorientation.[1][6] Researchers should carefully monitor animals for these signs. There have also been reports of extrapyramidal motor disturbances with chronic use.[8]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (Oral Administration)

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~2 hours[1]
Plasma Elimination Half-life (t½)~20 hours[1]
Primary MetaboliteNorthis compound (low antihistaminic activity)[1]
Primary Route of MetabolismHepatic[5]

Mandatory Visualization

G Histamine H1 Receptor Signaling Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds and Activates This compound This compound This compound->H1_Receptor Binds and Inhibits Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway and Site of this compound Action.

G Experimental Workflow for Establishing a Chronic Dosing Regimen Start Start Dose_Calculation Calculate Loading and Maintenance Doses Start->Dose_Calculation Acclimatization Animal Acclimatization (e.g., 1 week) Dose_Calculation->Acclimatization Loading_Dose Administer Loading Dose (Day 1) Acclimatization->Loading_Dose Maintenance_Dose Administer Maintenance Dose (Daily from Day 2) Loading_Dose->Maintenance_Dose Monitoring Daily Monitoring for Clinical Signs Maintenance_Dose->Monitoring Steady_State_Check Pharmacokinetic Analysis at Predicted Steady State (e.g., Day 5-7) Maintenance_Dose->Steady_State_Check After ~5 half-lives Monitoring->Maintenance_Dose Dose_Adjustment Dose Adjustment if Necessary Steady_State_Check->Dose_Adjustment If concentrations are outside target range Long_Term_Study Proceed with Long-Term Experimental Protocol Steady_State_Check->Long_Term_Study If concentrations are within target range Dose_Adjustment->Maintenance_Dose End End Long_Term_Study->End

Caption: Workflow for Establishing a Chronic this compound Dosing Regimen.

G Troubleshooting Logic for In Vivo this compound Studies Start Issue Encountered Issue_Type Type of Issue? Start->Issue_Type Adverse_Effects Adverse Effects Observed Issue_Type->Adverse_Effects Toxicity Lack_of_Efficacy Lack of Efficacy Issue_Type->Lack_of_Efficacy No Effect High_Variability High Variability in Data Issue_Type->High_Variability Inconsistent Results Check_Dose Review Dosing Calculation and Administration Technique Adverse_Effects->Check_Dose Confirm_Target Confirm Target Engagement Lack_of_Efficacy->Confirm_Target Standardize_Procedures Standardize Animal Handling and Dosing Procedures High_Variability->Standardize_Procedures Monitor_Anticholinergic Monitor for Specific Anticholinergic Signs Check_Dose->Monitor_Anticholinergic Reduce_Dose Consider Dose Reduction Monitor_Anticholinergic->Reduce_Dose Solution Implement Solution Reduce_Dose->Solution Check_Formulation Assess Formulation Stability and Bioavailability Confirm_Target->Check_Formulation Increase_Dose Consider Dose Increase (with caution) Check_Formulation->Increase_Dose Increase_Dose->Solution Increase_N Increase Sample Size (n) Standardize_Procedures->Increase_N Check_Animal_Health Assess Baseline Animal Health Increase_N->Check_Animal_Health Check_Animal_Health->Solution

Caption: Logical Flow for Troubleshooting Common In Vivo Study Issues.

Experimental Protocols

Protocol 1: Establishing a Chronic Oral Dosing Regimen for this compound in Rats

This protocol is designed to achieve a steady-state plasma concentration of this compound, accounting for its ~20-hour half-life.

1. Objective: To establish a daily oral dosing regimen for this compound in rats that maintains a consistent therapeutic plasma concentration over a long-term study period.

2. Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles (appropriate size for rats)[9]

  • Syringes

  • Animal scale

  • Equipment for blood collection (e.g., tail vein sampling)

  • Analytical equipment for measuring plasma this compound concentrations (e.g., LC-MS/MS)

3. Methodology:

  • Dose Calculation:

    • Maintenance Dose (Dm): Determine the target average steady-state plasma concentration (Css,avg) from literature or preliminary studies. Calculate the maintenance dose using the formula: Dm = Css,avg * CL * τ, where CL is the clearance rate and τ is the dosing interval (24 hours). If clearance is unknown, start with a literature-reported effective dose for similar models.

    • Loading Dose (Dl): Calculate the loading dose to rapidly achieve the target concentration: Dl = Dm * (1 / (1 - e^(-k*τ))), where k is the elimination rate constant (k = 0.693 / t½). Given a t½ of ~20 hours, the loading dose will be approximately 1.5-2 times the maintenance dose for a 24-hour interval.

  • Animal Preparation and Dosing:

    • Acclimatize rats to the housing conditions and handling for at least one week.[9]

    • Weigh each rat before dosing to ensure accurate volume administration.[10]

    • On Day 1, administer the calculated loading dose via oral gavage.

    • On Day 2 and subsequent days, administer the calculated maintenance dose at the same time each day.

    • Prepare fresh dosing solutions regularly and ensure proper storage.

  • Monitoring and Validation:

    • Observe animals daily for any signs of toxicity or adverse effects, paying close attention to anticholinergic signs (e.g., reduced grooming, changes in urination/defecation, lethargy).[7]

    • To confirm steady state, collect blood samples at predicted peak and trough times (e.g., 2 and 24 hours post-dosing) after approximately 5 half-lives (around day 5-7).

    • Analyze plasma samples to determine this compound concentrations.

    • If plasma concentrations are significantly outside the target range, adjust the maintenance dose accordingly.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Signs of Toxicity

  • Question: We have started a long-term study with daily this compound administration and are observing increased lethargy and reduced food intake in the treated group. What could be the cause and how should we proceed?

  • Answer: These signs may be indicative of this compound toxicity, likely due to its sedative and anticholinergic effects.[6][7]

    • Immediate Actions:

      • Temporarily suspend dosing and provide supportive care.

      • Thoroughly review your dose calculations, especially the loading dose, to ensure there wasn't an error.

      • Confirm the concentration of your dosing solution.

    • Troubleshooting Steps:

      • Dose Reduction: If the dose was calculated correctly, it may be too high for the specific strain or age of your animals. Consider reducing the maintenance dose by 25-50% and re-evaluating.

      • Monitor Anticholinergic Effects: Systematically monitor for other anticholinergic signs such as decreased urination (check bedding), constipation (observe fecal pellets), and dry mouth (observe grooming and water intake).

      • Staggered Introduction: In future studies, consider a more gradual dose escalation to allow animals to acclimate.

Issue 2: Lack of Expected Therapeutic Effect

  • Question: Our long-term this compound treatment is not producing the expected biological effect seen in previous acute studies. What are the potential reasons?

  • Answer: A lack of efficacy in a chronic setting can stem from several factors.

    • Troubleshooting Steps:

      • Confirm Drug Exposure: The first step is to confirm that the drug is reaching the target tissue at the desired concentration. Conduct a pharmacokinetic analysis to ensure that you are achieving and maintaining the target steady-state plasma levels.

      • Assess Formulation Stability: Ensure that the this compound formulation is stable over the duration of its preparation and use. Degradation can lead to lower effective doses being administered.

      • Re-evaluate the Dose: It is possible that tolerance to the therapeutic effect of this compound is developing over time. You may need to consider a higher maintenance dose, but this should be balanced against the risk of toxicity.

      • Drug Interactions: If other compounds are being co-administered, investigate potential drug-drug interactions that could alter the metabolism or efficacy of this compound.[8][11]

Issue 3: High Variability in Data Between Animals

  • Question: We are seeing a large degree of variability in our outcome measures between animals in the same treatment group. How can we reduce this?

  • Answer: High inter-animal variability can obscure true treatment effects.

    • Troubleshooting Steps:

      • Standardize Procedures: Ensure that all experimental procedures, especially drug administration, are performed consistently. The time of day for dosing, the volume administered, and the gavage technique should be uniform.[9][10]

      • Animal Health and Environment: Ensure that all animals are of a similar age and weight at the start of the study. House animals under consistent environmental conditions (light/dark cycle, temperature, humidity) to minimize stress.

      • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variability on the statistical power of your study.

      • Check for Underlying Health Issues: Subclinical infections or other health problems can alter drug metabolism and response. Ensure animals are sourced from a reputable vendor and are healthy before beginning the experiment.

References

Best practices for the storage and handling of Cyclizine to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the storage and handling of Cyclizine to ensure its stability for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for different forms of this compound?

A1: Proper storage is crucial for maintaining the stability and efficacy of this compound. The recommended conditions vary depending on the formulation.

Q2: How should this compound solutions for injection be handled?

A2: this compound lactate (B86563) injection should be stored below 25°C and protected from light by keeping the ampoule in the outer carton.[1][2][3] When diluting, it is recommended to use Glucose 5% or Water for Injections.[1] Visually inspect the solution for any cloudiness or particulate matter before administration; if present, the solution should be discarded.[2] While chemical and physical in-use stability of the diluted solution has been demonstrated for 24 hours at 25°C, from a microbiological standpoint, it is best to use the product immediately after dilution.[2] If immediate use is not possible, store the diluted solution at 2 to 8°C for no longer than 24 hours, provided the dilution was performed under controlled and validated aseptic conditions.[2]

Q3: What are the known degradation pathways for this compound?

A3: this compound is susceptible to degradation through several pathways, primarily:

  • Oxidative Degradation: The piperazine (B1678402) ring in the this compound molecule is prone to oxidation, which can lead to the formation of N-oxides and other byproducts.[4]

  • Photodegradation: this compound is known to be light-sensitive.[4][5] Exposure to light, especially UV radiation, can cause degradation, potentially leading to discoloration and loss of activity.[4]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation process, possibly causing the cleavage of the diphenylmethyl group or the breakdown of the piperazine ring.[4]

Q4: Are there any known incompatibilities for intravenous this compound?

A4: Yes, intravenous this compound may precipitate at concentrations above 10 mg/mL or in the prolonged presence of sodium chloride 0.9%.[6] Due to its low pH (3.3-3.7), it is extremely irritating and can cause injection site reactions.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitation in diluted this compound solution - High concentration (>10 mg/mL) - Prolonged contact with Sodium chloride 0.9%[6] - Incompatibility with other mixed drugs- Ensure the final concentration does not exceed 10 mg/mL. - Use recommended diluents such as Glucose 5% or Water for Injections.[1] - Avoid mixing with other drugs unless compatibility is confirmed. - Visually inspect the solution before use and discard if precipitation is observed.[2]
Discoloration of this compound solution or powder - Exposure to light (photodegradation)[4][5] - Exposure to high temperatures (thermal degradation)[4] - Oxidative degradation[4]- Always store this compound, especially the injectable form, protected from light.[1][2][3] - Store at the recommended temperature (below 25°C).[1][2][7] - For solutions, consider preparing them fresh and using deoxygenated solvents if oxidation is a concern.[4]
Loss of potency in experimental samples - Improper storage conditions - Repeated freeze-thaw cycles (if applicable) - Degradation due to light, heat, or oxidation[4]- Strictly adhere to recommended storage conditions. - Aliquot samples to minimize freeze-thaw cycles. - Prepare solutions fresh daily and store them in amber vials or protect them from light.[4]

Experimental Protocols

Stability-Indicating HPLC Method for this compound Hydrochloride

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method suitable for stability studies of this compound Hydrochloride.[8]

Chromatographic Conditions

Parameter Specification
Instrument HPLC system with UV detector
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase 10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v)[8][9][10]
Flow Rate 1.0 mL/min[8][9][10]
Injection Volume 20.0 µL[8][9][10]
Detector Wavelength 254 nm[8][9][10]
Column Temperature Ambient
Run Time 30 minutes for sample, 55 minutes for diluted standard[8][9]
Retention Time Approximately 2.1 minutes[8][9]

Solution Preparation

  • Standard Solution:

    • Accurately weigh approximately 25 mg of this compound Hydrochloride Reference Standard into a 25 mL volumetric flask.

    • Add about 15 mL of the mobile phase and sonicate to dissolve.

    • Dilute to volume with the mobile phase and mix well.[8]

    • Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to achieve a final concentration of 100 µg/mL.[8]

  • Sample Solution (from Tablets):

    • Weigh and finely powder at least 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of this compound Hydrochloride and transfer it to a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking.

    • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon filter.[8]

    • Further dilute 5.0 mL of the filtrate to 50.0 mL with the mobile phase.[8]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies can be performed on a solution of this compound Hydrochloride (e.g., 1 mg/mL).[8]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M Hydrochloric Acid. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M Sodium Hydroxide before diluting with the mobile phase for analysis.[8]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M Sodium Hydroxide. Heat at 60°C for 2 hours. Cool and neutralize with 0.1 M Hydrochloric Acid before diluting with the mobile phase for analysis.[8]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with the mobile phase for analysis.[4][8]

  • Thermal Degradation: Expose the solid this compound powder to a high temperature (e.g., 105°C) in a hot air oven for 48 hours.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation start Start: Obtain this compound Sample standard Prepare Standard Solution start->standard sample Prepare Sample Solution start->sample hplc Inject into HPLC System standard->hplc forced_degradation Perform Forced Degradation sample->forced_degradation sample->hplc forced_degradation->hplc data_acquisition Acquire Chromatographic Data hplc->data_acquisition peak_analysis Analyze Peak Area and Retention Time data_acquisition->peak_analysis stability_assessment Assess Stability / Quantify this compound peak_analysis->stability_assessment end_point End: Report Results stability_assessment->end_point

Caption: Workflow for this compound Stability Testing using HPLC.

logical_relationship cluster_storage Storage Best Practices cluster_handling Handling Best Practices cluster_stability Ensuring Stability cluster_degradation Degradation Risks storage_temp Store below 25°C stability Maintained this compound Stability storage_temp->stability degradation Degradation storage_temp->degradation  High Temp protect_light Protect from Light protect_light->stability protect_light->degradation  Light Exposure aseptic_dilution Aseptic Dilution Technique aseptic_dilution->stability aseptic_dilution->degradation  Contamination visual_inspection Visual Inspection for Particulates visual_inspection->stability fresh_prep Prepare Solutions Freshly fresh_prep->stability

Caption: Key Factors for Maintaining this compound Stability.

References

Validation & Comparative

Comparative Efficacy of Cyclizine versus Ondansetron in a Postoperative Nausea Model: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Cyclizine and Ondansetron (B39145) for the prophylaxis of postoperative nausea and vomiting (PONV). It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, methodologies, and mechanistic insights to inform future research and clinical practice.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from key clinical trials comparing this compound and Ondansetron for PONV prevention.

Table 1: Efficacy in Gynaecological Laparoscopy

Outcome (Pre-discharge)This compound (50 mg i.v.)Ondansetron (4 mg i.v.)Placebop-value (Drug vs. Placebo)
Incidence of Moderate/Severe Nausea 23%30%52%P=0.001 (this compound), P=0.02 (Ondansetron)[1][2][3]
Requirement for Rescue Antiemetic 16%28%47%P<0.001 (this compound), P=0.04 (Ondansetron)[1][2][3]
Patients with No PONV 33%31%12%P<0.01 (this compound), P=0.02 (Ondansetron)[1][2]

Data synthesized from a study involving patients undergoing day-case gynaecological laparoscopy.[1][2][3]

Table 2: Efficacy in Laparoscopic Cholecystectomy

Outcome (within 24 hours)This compound (50 mg)Ondansetron (4 mg)Prochlorperazine (B1679090) (10 mg)p-value (among groups)
Incidence of Nausea 4.6% (3/65)7.7% (5/65)7.7% (5/65)0.67 (not significant)[4][5]
Incidence of Vomiting 10.8% (7/65)9.2% (6/65)4.6% (3/65)0.67 (not significant)[4][5]
Need for Rescue Antiemetic 6.2%10.8%7.7%Not specified[5]

This study concluded that this compound, Ondansetron, and Prochlorperazine are equally effective in reducing the incidence of PONV after laparoscopic cholecystectomy with an acceptable safety profile.[4][5]

Table 3: Efficacy in Pediatric Plastic Genitourinary Procedures

OutcomeThis compound (20 mg)Ondansetron (0.1 mg/kg)Placebop-value (Drug vs. Placebo)
Postoperative Vomiting No detectable anti-emetic effectSignificantly reduced-p=0.006 (Ondansetron)[6]

In this pediatric study, Ondansetron was effective in reducing postoperative vomiting, while this compound showed no detectable anti-emetic effect.[6] this compound also caused pain on injection.[6]

Experimental Protocols

The following provides a generalized experimental protocol based on common methodologies from randomized controlled trials comparing this compound and Ondansetron for PONV.[1][2][4][5][6][7]

Objective: To compare the prophylactic efficacy of intravenous this compound and Ondansetron against a placebo for the prevention of PONV in adult patients undergoing elective surgery under general anesthesia.

Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

Patient Population:

  • Inclusion Criteria: Adult patients (e.g., ASA status I or II) scheduled for elective surgery known to have a moderate to high risk of PONV (e.g., laparoscopic gynaecological or cholecystectomy procedures).[4][5] Informed consent is obtained from all participants.[5]

  • Exclusion Criteria: Patients with a known allergy to the study drugs, those who have received antiemetic medication within 24 hours prior to surgery, and patients with conditions that could interfere with the assessment of nausea and vomiting.

Randomization and Blinding:

  • Patients are randomly allocated to one of three groups: Group C (this compound), Group O (Ondansetron), or Group P (Placebo).

  • The study medications are prepared in identical syringes by a party not involved in patient assessment to ensure blinding of patients, investigators, and healthcare providers.[5]

Intervention:

  • Group C: Receives this compound 50 mg intravenously at the induction of anesthesia.[1][2][7]

  • Group O: Receives Ondansetron 4 mg intravenously at the induction of anesthesia.[1][2][7]

  • Group P: Receives an equivalent volume of normal saline intravenously at the induction of anesthesia.[6]

Anesthesia and Analgesia:

  • Anesthesia and postoperative analgesia regimens are standardized across all groups to minimize confounding variables.

Outcome Measures:

  • Primary Outcome: The incidence of PONV (defined as any episode of nausea, retching, or vomiting) within a specified timeframe (e.g., the first 24 hours post-surgery).

  • Secondary Outcomes:

    • Severity of nausea (e.g., measured on a visual analog scale).

    • The number of vomiting episodes.

    • The need for rescue antiemetic medication.[1][2]

    • Time to first emetic episode.

    • Patient satisfaction scores.

    • Adverse effects (e.g., headache, dizziness, sedation).[4]

Data Collection:

  • Observations are made at specific time points in the postoperative period (e.g., 0-2 hours, 2-6 hours, 6-24 hours) in the post-anesthesia care unit (PACU) and on the ward.

Statistical Analysis:

  • The incidence of PONV between groups is compared using the Chi-square test or Fisher's exact test.

  • Continuous variables are compared using ANOVA or the Kruskal-Wallis test, as appropriate.

  • A p-value of < 0.05 is considered statistically significant.[5]

Mandatory Visualizations

Mechanisms of Action and Signaling Pathways

Ondansetron and this compound prevent nausea and vomiting through distinct signaling pathways. Ondansetron is a selective antagonist of the 5-HT3 receptor, which is found peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ).[4][8] this compound acts as a histamine (B1213489) H1 receptor antagonist, also exhibiting anticholinergic effects, primarily targeting receptors in the vestibular system and the brainstem.[4][8][9]

G cluster_stimuli Emetogenic Stimuli cluster_pathways Neural Pathways cluster_drugs Drug Intervention Surgery Surgery/Anesthesia Vagal Vagal Afferents (Gut) Surgery->Vagal releases Serotonin (5-HT) Motion Motion Vestibular Vestibular System Motion->Vestibular activates H1 & M1 receptors CTZ Chemoreceptor Trigger Zone (CTZ) Vagal->CTZ NTS Nucleus Tractus Solitarius (NTS) Vagal->NTS 5-HT3 Vestibular->CTZ CTZ->NTS Vomiting_Center Vomiting Center (Medulla) NTS->Vomiting_Center Ondansetron Ondansetron Ondansetron->Vagal Blocks 5-HT3 Ondansetron->CTZ Blocks 5-HT3 This compound This compound This compound->Vestibular Blocks H1 This compound->CTZ Blocks H1 Emesis Nausea & Vomiting Vomiting_Center->Emesis

Caption: Antiemetic signaling pathways for Ondansetron and this compound.

Experimental Workflow Diagram

The diagram below illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and Ondansetron in a postoperative nausea model.

G Start Patient Recruitment (Elective Surgery, ASA I-II) Consent Informed Consent & Screening (Inclusion/Exclusion Criteria) Start->Consent Randomization Randomization Consent->Randomization GroupC Group C: This compound 50mg IV Randomization->GroupC 1:1:1 GroupO Group O: Ondansetron 4mg IV Randomization->GroupO GroupP Group P: Placebo (Saline) IV Randomization->GroupP Intervention Drug Administration (at Anesthesia Induction) GroupC->Intervention GroupO->Intervention GroupP->Intervention Surgery Standardized Anesthesia & Surgical Procedure Intervention->Surgery PACU Post-Anesthesia Care Unit (PACU) Observation (0-6 hours) Surgery->PACU Ward Ward Observation (6-24 hours) PACU->Ward Analysis Data Analysis (Incidence of PONV, Rescue Meds) Ward->Analysis End Results & Conclusion Analysis->End

Caption: Workflow for a randomized controlled trial on PONV prophylaxis.

References

A Head-to-Head Comparison of the Mechanisms of Action: Cyclizine vs. Scopolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Presents a detailed, data-driven comparison of the mechanisms of action of two common antiemetic drugs, cyclizine and scopolamine (B1681570). This guide is intended for researchers, scientists, and drug development professionals.

This document provides a comprehensive analysis of the molecular mechanisms underlying the therapeutic effects of this compound and scopolamine, focusing on their receptor interactions and downstream signaling pathways. The information presented is supported by quantitative binding affinity data and detailed experimental protocols.

Summary of Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound and scopolamine for their primary and secondary receptor targets. Lower Ki values indicate higher binding affinity.

DrugPrimary TargetKi (nM)Secondary TargetsKi (nM)
This compound Histamine (B1213489) H1 Receptor4.44[1]Muscarinic M1 Receptor45.7[2]
Muscarinic M2 Receptor151.4[2]
Muscarinic M3 Receptor47.9[2]
Muscarinic M4 Receptor120.2[2]
Muscarinic M5 Receptor45.7[2]
Scopolamine Muscarinic Acetylcholine (B1216132) Receptors (non-selective)M1: 0.83[3]5-HT3 Receptor4900 - 6760[4][5]
M2: 5.3[3]
M3: 0.34[3]
M4: 0.38[3]
M5: 0.34[3]

Mechanism of Action: A Detailed Comparison

This compound and scopolamine, while both effective in preventing and treating nausea and vomiting, exert their effects through distinct primary mechanisms of action.

This compound is a first-generation piperazine (B1678402) H1-antihistamine that readily crosses the blood-brain barrier.[6] Its primary mechanism involves competitive antagonism of the histamine H1 receptor.[7] This action interferes with the agonist effect of histamine, leading to a downstream reduction in the activity of the NF-κB immune response transcription factor via the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways.[6] This ultimately decreases the expression of pro-inflammatory cytokines and other inflammatory mediators.[6] In addition to its potent antihistaminic activity, this compound also exhibits anticholinergic (antimuscarinic) properties, which contribute to its antiemetic effects.[5][8] It may also exert effects on the chemoreceptor trigger zone (CTZ) and the vestibular system.[5]

Scopolamine is a non-selective muscarinic acetylcholine receptor antagonist with high affinity for all five subtypes (M1-M5).[3] Its primary mechanism of action is the competitive blockade of these receptors, thereby inhibiting the effects of acetylcholine. The antiemetic and memory-impairing effects of scopolamine are strongly linked to its antagonism of the M1 muscarinic receptor.[9] At higher concentrations, scopolamine can also act as a competitive antagonist at serotonin (B10506) 5-HT3 receptors.[4][10]

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by this compound and scopolamine.

Cyclizine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NFkB_inhibition NF-κB Inhibition PKC->NFkB_inhibition Leads to

This compound's primary mechanism via H1 receptor antagonism.

Scopolamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Acetylcholine Acetylcholine M1R Muscarinic M1 Receptor Acetylcholine->M1R Activates Scopolamine Scopolamine Scopolamine->M1R Blocks Gq Gq M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Inhibition of Cholinergic Signaling PKC->Cellular_Response Leads to

Scopolamine's primary mechanism via muscarinic receptor antagonism.

Experimental Protocols

The binding affinities presented in this guide are typically determined using radioligand binding assays. Below are generalized protocols for assessing binding to the histamine H1 and muscarinic receptors.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor.

H1_Binding_Assay_Workflow prep Membrane Preparation (e.g., from HEK293 cells expressing H1 receptor) incubation Incubation: Membranes + [3H]mepyramine + varying concentrations of This compound prep->incubation filtration Filtration & Washing (to separate bound from free radioligand) incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis

Experimental workflow for a histamine H1 receptor binding assay.

Materials:

  • Membrane Preparation: Membranes from cells (e.g., HEK293) or tissues expressing the histamine H1 receptor.

  • Radioligand: [3H]mepyramine is commonly used.[8][11]

  • Test Compound: Unlabeled this compound.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[11]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[8][11]

Procedure:

  • Incubation: A fixed concentration of [3H]mepyramine and varying concentrations of the unlabeled test compound (this compound) are incubated with the membrane preparation.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]

Muscarinic Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for muscarinic receptors.

Muscarinic_Binding_Assay_Workflow prep Membrane Preparation (e.g., from CHO or HEK cells expressing muscarinic receptor subtypes) incubation Incubation: Membranes + [3H]-N-methylscopolamine + varying concentrations of Scopolamine prep->incubation filtration Filtration & Washing (to separate bound from free radioligand) incubation->filtration quantification Quantification (Scintillation Counting) filtration->quantification analysis Data Analysis (Calculate IC50 and Ki) quantification->analysis

References

Validating the Antiemetic Synergy of Cyclizine with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiemetic performance of cyclizine when used in combination with other compounds, supported by experimental data from preclinical and clinical studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Introduction to this compound and Antiemetic Synergy

This compound is a first-generation antihistamine of the piperazine (B1678402) class that exhibits potent antiemetic properties. Its primary mechanism of action involves the antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors, particularly in the vestibular system and the chemoreceptor trigger zone (CTZ) of the brain.[1][2] By blocking these pathways, this compound effectively mitigates nausea and vomiting induced by various stimuli, including motion sickness and postoperative factors.

The principle of synergistic antiemetic therapy lies in combining drugs with different mechanisms of action to target multiple emetogenic pathways simultaneously. This approach can lead to enhanced efficacy, reduced side effects through the use of lower doses of individual agents, and a broader spectrum of activity against different causes of nausea and vomiting. This guide explores the experimental validation of this compound's synergistic potential with three key antiemetic compounds: ondansetron (B39145) (a 5-HT3 receptor antagonist), dexamethasone (B1670325) (a corticosteroid), and aprepitant (B1667566) (an NK1 receptor antagonist).

Comparative Efficacy: Preclinical and Clinical Data

The following tables summarize the quantitative data from studies evaluating the antiemetic efficacy of this compound alone and in combination with other compounds.

Preclinical Data in Animal Models

Direct comparative preclinical studies on the synergistic effects of this compound are limited. The ferret is a well-established model for studying chemotherapy-induced emesis due to its robust vomiting reflex.[3][4][5]

Table 1: Antiemetic Efficacy in the Ferret Model of Cisplatin-Induced Emesis

Treatment GroupDosePrimary Outcome: Reduction in Retching and Vomiting EpisodesReference
Cisplatin (B142131) (Control)10 mg/kg i.p.-[6]
Ondansetron0.1 - 1.0 mg/kg i.v.Dose-dependent reduction[5]
Dexamethasone1-5 mg/kg i.v.Moderate reduction[3]
This compound CombinationN/AData not available in reviewed literature

Note: While specific data for this compound combinations in this model were not found in the reviewed literature, the established efficacy of the other agents in this model provides a strong rationale for investigating such combinations.

Clinical Data in Postoperative Nausea and Vomiting (PONV)

Clinical trials provide robust evidence for the synergistic antiemetic effects of this compound in the management of PONV.

Table 2: Efficacy of this compound and Ondansetron Combination for PONV Prophylaxis in Day-Case Gynaecological Laparoscopy

Treatment GroupDoseIncidence of Vomiting (Pre-discharge)Incidence of Nausea (Post-discharge)Patients with No PONVReference
Placebo-45% (9/20)High12% (7/59)[7]
Ondansetron4 mg i.v.18.6% (11/59)Moderate25% (15/59)[7]
Ondansetron + this compound4 mg i.v. + 50 mg i.v.3.3% (2/60)Significantly Lower (p=0.001)45% (27/60)[7]

Table 3: Efficacy of this compound vs. Dexamethasone for PONV Prophylaxis after Caesarean Section with Spinal Morphine

Treatment GroupDoseIncidence of NauseaSeverity of Nausea (3-6h post-op)Vomiting Episodes (3-6h post-op)Maternal Satisfaction (VAS)Reference
Placebo-67%HighHigh51[8]
Dexamethasone8 mg i.v.60%ModerateModerate58[8]
This compound50 mg i.v.33% (p<0.05 vs placebo/dex)LowerLower78 (p=0.008 vs placebo)[8]

Note: While this study did not evaluate a combination, the superior efficacy of this compound over dexamethasone in this context suggests its potential as a strong candidate for combination therapy.

Table 4: Efficacy of this compound and Dexamethasone Combination for PONV Prophylaxis in Day-Case Gynaecological Laparoscopy

Treatment GroupInterventionOutcome MeasuresReference
ControlThis compound 50mg per-operativelyIncidence of nausea and vomiting, rescue antiemetic use[9]
CombinationDexamethasone 8mg + this compound 50mg per-operativelyTo be compared against control and placebo[9]
Placebo0.9% SalineTo be compared against control and combination[9]

Note: The results for this specific combination study were not available in the provided search results.

Signaling Pathways and Mechanisms of Synergy

The synergistic antiemetic effect of this compound combinations stems from the simultaneous blockade of multiple, distinct neurotransmitter pathways involved in the emetic reflex.

Antiemetic Signaling Pathways

Antiemetic_Signaling_Pathways cluster_stimuli Emetic Stimuli cluster_centers Central Processing cluster_receptors Receptor Targets cluster_drugs Antiemetic Drugs Motion Motion Sickness Vestibular Vestibular Nuclei Motion->Vestibular Chemotherapy Chemotherapy CTZ Chemoreceptor Trigger Zone (CTZ) Chemotherapy->CTZ PostOp Postoperative Factors PostOp->CTZ NTS Nucleus Tractus Solitarius (NTS) PostOp->NTS VC Vomiting Center Vestibular->VC H1 H1 Receptor Histamine Vestibular->H1 M1 M1 Receptor Acetylcholine Vestibular->M1 CTZ->VC D2 D2 Receptor Dopamine CTZ->D2 HT3 5-HT3 Receptor Serotonin (B10506) CTZ->HT3 NK1 NK1 Receptor Substance P CTZ->NK1 NTS->VC GR Glucocorticoid Receptor NTS->GR H1->VC Signal M1->VC Signal D2->VC Signal HT3->VC Signal NK1->VC Signal GR->NTS Modulates This compound This compound This compound->H1 Antagonist This compound->M1 Antagonist Ondansetron Ondansetron Ondansetron->HT3 Antagonist Dexamethasone Dexamethasone Dexamethasone->GR Agonist Aprepitant Aprepitant Aprepitant->NK1 Antagonist

Caption: Overview of key emetic signaling pathways and the receptor targets of this compound and its synergistic partners.

Mechanisms of Synergistic Action
  • This compound + Ondansetron: This combination provides a dual blockade of two major emetic pathways. This compound targets the histamine H1 and muscarinic M1 receptors, which are crucial in mediating signals from the vestibular system (implicated in motion sickness and postoperative dizziness) and the CTZ.[2] Ondansetron selectively antagonizes the 5-HT3 receptor, a key player in the signaling cascade initiated by chemotherapy and postoperative factors that cause the release of serotonin from enterochromaffin cells in the gut.[10] The synergy arises from inhibiting both the vestibular and visceral afferent pathways that converge on the vomiting center.

  • This compound + Dexamethasone: The precise antiemetic mechanism of dexamethasone is not fully elucidated but is thought to involve multiple actions. It is a potent anti-inflammatory agent and may reduce inflammation-induced emetogenic stimuli.[11][12] Dexamethasone also has direct central effects, potentially modulating the activity of the nucleus tractus solitarius and interacting with neurotransmitter systems.[11] When combined with this compound, the broad anti-inflammatory and central modulatory effects of dexamethasone complement the targeted antihistaminic and anticholinergic actions of this compound, leading to a more comprehensive antiemetic effect.

  • This compound + Aprepitant: Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor, preventing the binding of its ligand, substance P.[13] Substance P is a key neurotransmitter in the final common pathway of the emetic reflex in the brainstem.[14] The combination of this compound and aprepitant offers a powerful two-pronged attack on the vomiting center. This compound blocks upstream inputs from the vestibular system and CTZ, while aprepitant blocks the final downstream signaling mediated by substance P, resulting in a robust antiemetic synergy.

Experimental Protocols

Detailed methodologies for key experiments are outlined below to ensure transparency and reproducibility.

Preclinical Model: Cisplatin-Induced Emesis in Ferrets

This model is a standard for evaluating the efficacy of antiemetic drugs against chemotherapy-induced vomiting.

Objective: To assess the ability of a test compound, alone or in combination, to reduce the number of retching and vomiting episodes induced by cisplatin.

Animals: Male ferrets (Mustela putorius furo), weighing approximately 1-1.5 kg.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Fasting: Ferrets are fasted overnight with free access to water.

  • Drug Administration:

    • The test antiemetic compound(s) or vehicle (e.g., saline) is administered intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined time before the emetic challenge.

  • Emetic Challenge: Cisplatin is administered at a dose of 10 mg/kg i.p. to induce emesis.[6]

  • Observation: Animals are observed continuously for a period of 4-6 hours post-cisplatin administration. The latency to the first emetic episode and the total number of retches and vomits are recorded.

  • Data Analysis: The mean number of emetic episodes in the treatment groups is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Ferret_Emesis_Protocol cluster_setup Preparation cluster_experiment Experimental Procedure cluster_data Data Collection & Analysis Acclimatization Acclimatization (≥ 1 week) Fasting Overnight Fasting (Water ad libitum) Acclimatization->Fasting Drug_Admin Administer Test Compound(s) or Vehicle (i.v. or i.p.) Fasting->Drug_Admin Cisplatin_Admin Administer Cisplatin (10 mg/kg i.p.) Drug_Admin->Cisplatin_Admin Observation Observe for 4-6 hours Cisplatin_Admin->Observation Record_Data Record: - Latency to first emesis - Number of retches - Number of vomits Observation->Record_Data Analysis Statistical Analysis (e.g., ANOVA) Record_Data->Analysis

Caption: Experimental workflow for the ferret model of cisplatin-induced emesis.

Clinical Trial: Prophylaxis of Postoperative Nausea and Vomiting (PONV)

This protocol outlines a typical randomized, double-blind, placebo-controlled trial to evaluate the efficacy of antiemetic combinations in a surgical setting.

Objective: To compare the efficacy of this compound in combination with another antiemetic agent against the individual agents and placebo in preventing PONV.

Study Population: Adult patients undergoing elective surgery with a moderate to high risk of PONV (e.g., gynaecological laparoscopy).

Procedure:

  • Patient Screening and Consent: Eligible patients who provide informed consent are enrolled in the study.

  • Randomization: Patients are randomly assigned to one of the treatment groups (e.g., Placebo, this compound alone, Ondansetron alone, this compound + Ondansetron).

  • Blinding: The study is double-blinded, meaning neither the patient nor the healthcare providers administering the drug and assessing the outcomes are aware of the treatment allocation.

  • Drug Administration: The study drug(s) or placebo is administered intravenously at a standardized time point, typically before the induction of anesthesia.

  • Anesthesia and Surgery: A standardized anesthetic and surgical protocol is followed for all patients to minimize variability.

  • PONV Assessment:

    • The incidence and severity of nausea and vomiting are assessed at regular intervals in the postoperative period (e.g., at 2, 6, 12, and 24 hours).

    • Nausea severity is often measured using a Visual Analog Scale (VAS), where 0 represents no nausea and 10 represents the worst possible nausea.[15][16]

    • The number of vomiting or retching episodes is recorded.

    • The need for rescue antiemetic medication is also documented.

  • Data Analysis: The incidence of PONV, nausea scores, and the use of rescue medication are compared between the treatment groups using appropriate statistical methods (e.g., Chi-square test for incidence, Mann-Whitney U test for nausea scores).

Clinical_Trial_Workflow cluster_preop Preoperative Phase cluster_intraop Intraoperative Phase cluster_postop Postoperative Phase cluster_analysis Analysis Screening Patient Screening & Informed Consent Randomization Randomization to Treatment Groups Screening->Randomization Drug_Admin Blinded Administration of Study Drug(s) Randomization->Drug_Admin Anesthesia Standardized Anesthesia & Surgery Drug_Admin->Anesthesia Assessment PONV Assessment at Regular Intervals Anesthesia->Assessment Data_Collection Data Collection: - Incidence of PONV - Nausea VAS Scores - Vomiting Episodes - Rescue Medication Use Assessment->Data_Collection Stats Statistical Analysis of Efficacy Endpoints Data_Collection->Stats

Caption: General workflow for a randomized controlled trial evaluating antiemetic prophylaxis for PONV.

Conclusion

The available experimental data strongly supports the synergistic antiemetic efficacy of this compound when combined with other antiemetic agents, particularly 5-HT3 receptor antagonists like ondansetron. The complementary mechanisms of action, targeting different emetogenic pathways, provide a robust rationale for these combination therapies. For researchers and drug development professionals, further preclinical studies to quantify the synergistic interactions in animal models and well-designed clinical trials with standardized protocols are crucial to optimize the use of this compound in combination regimens for the effective management of nausea and vomiting in various clinical settings.

References

Benchmarking Cyclizine's Potency: A Comparative Guide for Novel Antiemetic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more effective antiemetic agents necessitates a thorough understanding of the potency and mechanisms of existing therapies. This guide provides a comprehensive comparison of the established antiemetic cyclizine against novel drug candidates, supported by experimental data and detailed protocols to aid in the evaluation of future antiemetic compounds.

This compound, a first-generation antihistamine, has long been a staple in the management of nausea and vomiting.[1][2] Its primary mechanism of action involves the antagonism of the histamine (B1213489) H1 receptor, with additional contributions from its anticholinergic properties.[2] This dual action makes it effective against emesis arising from various stimuli, including motion sickness and postoperative nausea. However, the development of novel antiemetics targeting different pathways, such as the neurokinin-1 (NK1) and serotonin (B10506) 5-HT3 receptors, has introduced a new era of highly potent and specific therapies. This guide benchmarks this compound's potency against representatives of these newer classes to provide a clear perspective for ongoing research and development.

Comparative Potency: In Vitro and In Vivo Data

To objectively compare the potency of this compound with novel antiemetic drug candidates, both in vitro receptor binding affinities (Ki) and in vivo efficacy (ED50) in relevant animal models are crucial. The following tables summarize the available quantitative data for this compound and selected novel antiemetics.

Table 1: In Vitro Receptor Binding Affinity (Ki)

DrugTarget ReceptorKi (nM)OrganismComments
This compound Histamine H1~16HumanData for a representative first-generation antihistamine.
Aprepitant Neurokinin-1 (NK1)0.1HumanA potent and selective NK1 receptor antagonist.[3]
Netupitant Neurokinin-1 (NK1)-HumanA highly selective NK1 receptor antagonist.
Rolapitant Neurokinin-1 (NK1)0.66HumanA potent and selective NK1 receptor antagonist.[4][5]
Palonosetron Serotonin 5-HT30.22HumanA second-generation 5-HT3 receptor antagonist with high affinity.

Table 2: In Vivo Antiemetic Potency (ED50)

DrugAnimal ModelEmetic StimulusED50 (mg/kg)Route of Administration
This compound FerretCisplatin (B142131)Data not available-
This compound ShrewMotionData not available-
Aprepitant FerretCisplatin~0.03 (oral)Oral
Rolapitant FerretApomorphine and Cisplatin0.03 - 1 (oral)Oral
Palonosetron FerretCisplatinLowest effective dose 3 µg/kgIntravenous

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental processes used to evaluate these drugs is essential for a comprehensive understanding.

cluster_this compound This compound Signaling Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Vomiting_Center Vomiting Center (Brainstem) Ca_Release->Vomiting_Center Modulates Neuronal Activity PKC_Activation->Vomiting_Center Modulates Neuronal Activity This compound This compound This compound->H1_Receptor Antagonizes

Caption: this compound's primary mechanism of action.

cluster_workflow Antiemetic Drug Evaluation Workflow start Test Compound (e.g., Novel Antiemetic) in_vitro In Vitro Assays (Receptor Binding) start->in_vitro in_vivo In Vivo Models (Emesis Induction) start->in_vivo data_analysis Data Analysis (IC50, ED50 Calculation) in_vitro->data_analysis in_vivo->data_analysis comparison Potency Comparison vs. Standard (e.g., this compound) data_analysis->comparison end Lead Optimization/ Further Development comparison->end

Caption: A typical workflow for evaluating antiemetic candidates.

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are fundamental to the accurate assessment of antiemetic potency.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 cells).

  • Radioligand: [³H]-mepyramine.

  • Test Compound: The novel antiemetic candidate.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine, and varying concentrations of the test compound.

  • Equilibrium: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Cisplatin-Induced Emesis in Ferrets

Objective: To evaluate the in vivo efficacy (ED50) of an antiemetic drug candidate against chemotherapy-induced emesis.

Animal Model: Male ferrets are commonly used due to their robust emetic response, which is neurochemically similar to that in humans.[6]

Procedure:

  • Acclimatization: Acclimate ferrets to the experimental environment for a sufficient period.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the emetic challenge.

  • Emesis Induction: Administer cisplatin (typically 5-10 mg/kg, intraperitoneally or intravenously) to induce emesis.[7][8][9]

  • Observation: Observe the animals for a defined period (e.g., 4-8 hours for acute emesis) and record the number of retches and vomits.

  • Data Analysis: Calculate the percentage inhibition of emesis for each dose of the test compound compared to the vehicle control. Determine the ED50 value, which is the dose of the drug that produces a 50% reduction in the emetic response.

Motion-Induced Emesis in Shrews

Objective: To assess the efficacy of an antiemetic drug candidate against motion sickness.

Animal Model: The house musk shrew (Suncus murinus) is an established model for motion-induced emesis.[10][11]

Procedure:

  • Acclimatization: Acclimate shrews to the testing cages.

  • Drug Administration: Administer the test compound or vehicle at a specified time before the motion stimulus.

  • Motion Stimulus: Place the shrews in a device that provides a consistent and reproducible motion, such as a shaker plate (e.g., 1 Hz, 4 cm lateral displacement for 10 minutes).[11]

  • Observation: Record the latency to the first emetic episode and the total number of emetic episodes during and after the motion stimulus.

  • Data Analysis: Compare the emetic response in the drug-treated groups to the vehicle control group to determine the efficacy of the test compound. Calculate the ED50 value if a dose-response relationship is established.

Conclusion

This comparative guide highlights the significant potency of novel antiemetic drug candidates that target the NK1 and 5-HT3 receptors when benchmarked against the established antiemetic, this compound. The quantitative data presented in the tables, along with the detailed experimental protocols and visual representations of the underlying biology and experimental workflows, provide a valuable resource for researchers in the field of antiemetic drug development. While this compound remains a clinically useful antiemetic, the superior potency of newer agents in preclinical models underscores the potential for continued innovation in the management of nausea and vomiting. Future research should aim to conduct direct, head-to-head preclinical comparisons to further elucidate the relative potencies and efficacy profiles of these and other emerging antiemetic therapies.

References

A comparative analysis of Cyclizine and Promethazine on H1 receptor binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two first-generation antihistamines, Cyclizine and Promethazine, with a specific focus on their binding affinity to the histamine (B1213489) H1 receptor. While both compounds are established H1 receptor antagonists, their efficacy and side-effect profiles are influenced by their respective affinities and selectivities. This document summarizes the available quantitative data, details the experimental protocols for determining binding affinity, and visualizes key biological and experimental pathways.

H1 Receptor Binding Affinity: A Quantitative Comparison

The binding affinity of a drug to its target receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.

While both this compound and Promethazine are recognized as potent H1 receptor antagonists, obtaining a directly comparable, side-by-side quantitative analysis from a single study is challenging due to variations in experimental conditions across different research publications. However, based on available data from reputable sources, the following table summarizes the H1 receptor binding affinity for Promethazine.

CompoundChemical ClassH1 Receptor Kᵢ (nM)
Promethazine Phenothiazine2.2[1]
This compound PiperazineData not available

Mechanism of Action: H1 Receptor Antagonism

Both this compound and Promethazine are classified as first-generation H1 antihistamines. They function as inverse agonists at the H1 receptor, meaning they not only block the binding of histamine but also reduce the basal activity of the receptor. The primary therapeutic effects in allergic conditions are achieved by preventing histamine from binding to its receptor on various cell types, thereby mitigating the classic symptoms of an allergic response.

Experimental Protocols: Determining H1 Receptor Binding Affinity

The standard method for quantifying the binding affinity of compounds to the H1 receptor is the radioligand binding assay . This technique measures the ability of an unlabeled drug (the "competitor," e.g., this compound or Promethazine) to displace a radiolabeled ligand that specifically binds to the H1 receptor.

Key Experimental Methodologies:

A detailed protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the human histamine H1 receptor is as follows:

1. Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably or transiently expressing the recombinant human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine (also known as [³H]-pyrilamine), a well-characterized and selective H1 receptor antagonist.

  • Test Compounds: this compound hydrochloride and Promethazine hydrochloride.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM unlabeled mepyramine or mianserin) to determine the amount of radioligand that binds to non-receptor components.

  • Scintillation Cocktail: For quantifying the radioactivity.

  • Instrumentation: 96-well filter plates, a vacuum filtration manifold, and a liquid scintillation counter.

2. Procedure:

  • Membrane Preparation:

    • Culture cells expressing the H1 receptor to confluency.

    • Harvest the cells and homogenize them in a lysis buffer to break open the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format in triplicate.

    • Total Binding: Wells containing the cell membrane preparation and the radioligand ([³H]-mepyramine).

    • Non-specific Binding: Wells containing the cell membrane preparation, the radioligand, and a high concentration of the non-specific binding control.

    • Competition Binding: Wells containing the cell membrane preparation, the radioligand, and varying concentrations of the test compound (this compound or Promethazine).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity on each filter is measured using a liquid scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data from the competition binding experiment is plotted as the percentage of specific binding versus the log concentration of the test compound.

  • This curve is used to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizing Key Pathways

To further elucidate the mechanisms and processes involved, the following diagrams, generated using the DOT language, illustrate the H1 receptor signaling pathway and the experimental workflow for determining binding affinity.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Downstream Downstream Signaling (e.g., NF-κB) PKC->Downstream Activates

Caption: H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorPrep Receptor Membrane Preparation Incubation Incubation ReceptorPrep->Incubation RadioligandPrep Radioligand ([³H]-mepyramine) RadioligandPrep->Incubation CompetitorPrep Competitor Drug (this compound/Promethazine) CompetitorPrep->Incubation Filtration Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification IC50 Determine IC₅₀ Quantification->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Analysis of Cyclizine and Metoclopramide on Gastric Motility for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the differential effects of Cyclizine and Metoclopramide (B1676508) on gastric motility, supported by experimental data and detailed methodologies, to inform research and drug development professionals.

This guide provides a comprehensive comparison of this compound and Metoclopramide, two drugs with distinct mechanisms of action that influence gastric motility. While both are utilized for their antiemetic properties, their effects on the physiological processes of stomach emptying and contractions differ significantly. This analysis synthesizes available experimental data to elucidate these differences for researchers, scientists, and professionals in drug development.

At a Glance: this compound vs. Metoclopramide on Gastric Motility

FeatureThis compoundMetoclopramide
Primary Mechanism H1 Histamine (B1213489) Receptor Antagonist, Muscarinic Acetylcholine (B1216132) Receptor AntagonistD2 Dopamine (B1211576) Receptor Antagonist, 5-HT4 Serotonin (B10506) Receptor Agonist
Effect on Gastric Motility Primarily inhibitory or no significant effect; may delay gastric emptying due to anticholinergic properties.[1][2]Primarily prokinetic; accelerates gastric emptying and increases antral contractions.[3][4][5][6][7][8]
Clinical Use in Motility Not typically used to promote gastric motility.Used in the management of gastroparesis and conditions with delayed gastric emptying.[3][4][5]

Mechanism of Action and Signaling Pathways

The divergent effects of this compound and Metoclopramide on gastric motility stem from their distinct interactions with receptors in the gastrointestinal tract and the central nervous system.

This compound , as an H1 histamine receptor antagonist and a muscarinic acetylcholine receptor antagonist, primarily exerts an antiemetic effect.[1][9][10] Its anticholinergic properties can lead to a reduction in smooth muscle tone and peristaltic activity, which may result in delayed gastric emptying.[9]

Metoclopramide functions as a prokinetic agent through a dual mechanism.[3][4][5][7] It antagonizes D2 dopamine receptors, which blocks the inhibitory effect of dopamine on gastrointestinal motility.[3][5] Additionally, its agonistic activity at 5-HT4 serotonin receptors enhances the release of acetylcholine from enteric neurons, further stimulating gastric contractions and accelerating gastric emptying.[3][5][7]

cluster_this compound This compound Signaling Pathway This compound This compound H1R H1 Histamine Receptor This compound->H1R Antagonizes M_Receptor Muscarinic Receptor This compound->M_Receptor Antagonizes PLC_Cyc Phospholipase C (PLC) H1R->PLC_Cyc X M_Receptor->PLC_Cyc X IP3_DAG_Cyc IP3 & DAG Production PLC_Cyc->IP3_DAG_Cyc Ca_Cyc Ca2+ Release (Reduced) IP3_DAG_Cyc->Ca_Cyc Contraction_Cyc Smooth Muscle Contraction (Inhibited) Ca_Cyc->Contraction_Cyc

This compound's antagonistic action on H1 and muscarinic receptors.

cluster_metoclopramide Metoclopramide Signaling Pathway Metoclopramide Metoclopramide D2R D2 Dopamine Receptor Metoclopramide->D2R Antagonizes FiveHT4R 5-HT4 Serotonin Receptor Metoclopramide->FiveHT4R Agonist AC_D2 Adenylyl Cyclase (AC) D2R->AC_D2 X AC_5HT4 Adenylyl Cyclase (AC) FiveHT4R->AC_5HT4 cAMP_D2 cAMP (Reduced) AC_D2->cAMP_D2 cAMP_5HT4 cAMP (Increased) AC_5HT4->cAMP_5HT4 ACh_Release_D2 Acetylcholine Release (Increased) cAMP_D2->ACh_Release_D2 ACh_Release_5HT4 Acetylcholine Release (Increased) cAMP_5HT4->ACh_Release_5HT4 Contraction_Meto Smooth Muscle Contraction (Promoted) ACh_Release_D2->Contraction_Meto ACh_Release_5HT4->Contraction_Meto

Metoclopramide's dual action on D2 and 5-HT4 receptors.

Experimental Data: A Comparative Overview

Direct, head-to-head clinical trials evaluating the differential effects of this compound and Metoclopramide on comprehensive gastric motility parameters are limited. However, a randomized, double-blinded clinical trial compared the effects of intravenous this compound (50 mg) and Metoclopramide (10 mg) on gastric residual volume (GRV) in patients undergoing bariatric surgery.[11] While this study focuses on a specific clinical scenario, its findings provide valuable insights.

Table 1: Comparison of this compound and Metoclopramide on Gastric Residual Volume

ParameterThis compound (50 mg IV)Metoclopramide (10 mg IV)Study Population
Mean Gastric Residual Volume (mL) Data Not Yet PublishedData Not Yet PublishedPatients undergoing bariatric surgery
Primary Outcome To compare the effect on GRV 1 hour after administrationTo compare the effect on GRV 1 hour after administrationRandomized, double-blinded clinical trial

Note: As of the latest update, the quantitative results of this clinical trial (NCT04877914) have not been publicly released. The study aims to provide direct comparative data on a parameter related to gastric emptying.[11]

While direct comparative data is pending, individual studies on Metoclopramide have consistently demonstrated its prokinetic effects.

Table 2: Effects of Metoclopramide on Gastric Motility (from separate studies)

ParameterEffect of MetoclopramideStudy Population & MethodReference
Gastric Emptying Rate Accelerated gastric emptyingEmergency trauma patients; Gastric ultrasound[12][13]
Antral Cross-Sectional Area Significant decreaseOpium-dependent patients; Gastric ultrasound[14]
Antral Contractions Facilitated contractionsIn vitro human gastric antrum circular muscle[15]

There is a paucity of similar quantitative data for this compound's effect on these specific gastric motility parameters, with most research focusing on its antiemetic efficacy.[16][17]

Experimental Protocols

The evaluation of gastric motility is conducted through standardized experimental protocols, primarily Gastric Emptying Scintigraphy and Antroduodenal Manometry.

Gastric Emptying Scintigraphy

This non-invasive technique is considered the gold standard for measuring the rate of stomach emptying.

Protocol Overview:

  • Patient Preparation: Patients are required to fast overnight. Medications that may affect gastric motility are typically withheld.

  • Radiolabeled Meal: The patient consumes a standardized meal (e.g., egg whites) labeled with a radiotracer (e.g., 99mTc-sulfur colloid).

  • Imaging: A gamma camera acquires images of the stomach at specified time points (e.g., immediately after ingestion, and at 1, 2, and 4 hours post-ingestion).

  • Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to calculate the gastric emptying half-time (T1/2) and the percentage of gastric retention at different intervals.

start Patient Fasting meal Ingestion of Radiolabeled Meal start->meal imaging Gamma Camera Imaging at 0, 1, 2, 4 hours meal->imaging analysis Data Analysis: - Gastric Retention (%) - Gastric Emptying T1/2 imaging->analysis end Results analysis->end

Workflow of a Gastric Emptying Scintigraphy study.
Antroduodenal Manometry

This procedure assesses the contractile activity of the stomach and small intestine.

Protocol Overview:

  • Catheter Placement: A thin, flexible catheter with pressure sensors is passed through the nose, down the esophagus, and into the stomach and duodenum.

  • Fasting Recording: Pressure changes, which correspond to muscle contractions, are recorded during a fasting period to observe the migrating motor complex (MMC).

  • Postprandial Recording: The patient consumes a standardized meal, and recordings continue to assess the digestive motor patterns.

  • Data Analysis: The frequency, amplitude, and coordination of antral and duodenal contractions are analyzed to identify any abnormalities in motor function.

Conclusion

The differential effects of this compound and Metoclopramide on gastric motility are a direct consequence of their distinct pharmacological profiles. Metoclopramide, through its D2 receptor antagonism and 5-HT4 receptor agonism, is a prokinetic agent that enhances gastric emptying and antral contractility.[3][4][5][7][8] In contrast, this compound's primary role as an antiemetic is mediated by H1 histamine and muscarinic receptor antagonism, with its anticholinergic effects potentially leading to a decrease in gastric motility.[1][9][10]

For researchers and drug development professionals, the choice between these agents is contingent on the desired therapeutic outcome. Where the objective is to stimulate gastric motility, as in the case of gastroparesis, Metoclopramide is the more appropriate choice.[3][5] If the primary goal is the prevention or treatment of nausea and vomiting without a need for prokinetic effects, this compound may be considered.

Further direct comparative studies are warranted to provide a more granular understanding of the quantitative differences in the effects of these two drugs on various parameters of gastric motility. The ongoing clinical trial comparing their impact on gastric residual volume is a promising step in this direction.[11] Such research will be invaluable in refining therapeutic strategies for a range of gastrointestinal disorders.

References

Cyclizine's Antiemetic Efficacy: A Comparative Review Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Cyclizine's effectiveness in established animal models of nausea and vomiting reveals a landscape of indirect evidence and a notable absence of direct head-to-head comparative studies. While this compound, a first-generation antihistamine with anticholinergic properties, has a long history of clinical use for motion sickness and postoperative nausea, its preclinical validation against newer antiemetics is not extensively documented in publicly available literature. This guide synthesizes the available data on this compound and comparator drugs in key animal models of emesis, providing researchers, scientists, and drug development professionals with a detailed overview of the current state of research.

This compound primarily exerts its antiemetic effects through the antagonism of histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors in the brain, particularly in the vomiting center and the vestibular system.[1][2] This dual mechanism makes it theoretically effective against emetic stimuli involving these pathways, such as motion sickness. However, the landscape of antiemetic research is dominated by studies on more selective agents like the 5-HT3 receptor antagonist ondansetron (B39145) and the D2 receptor antagonist metoclopramide, especially in the context of chemotherapy-induced emesis.

Comparative Efficacy in Animal Models of Emesis

Direct preclinical studies comparing the efficacy of this compound with other antiemetics in the same animal model are scarce. The following tables summarize the available quantitative data from separate studies in relevant animal models, primarily the ferret for chemotherapy-induced emesis and the musk shrew for motion sickness. It is crucial to interpret these findings with caution, as variations in experimental protocols can significantly influence outcomes.

Chemotherapy-Induced Emesis Model: The Ferret
TreatmentDose (mg/kg, i.v.)Emetic StimulusReduction in Vomiting Episodes (%)Reference
Ondansetron3Morphine47[1]
Ondansetron10Morphine70[1]
Metoclopramide3Morphine48[1]
Metoclopramide10Morphine82[1]
OndansetronNot specifiedCisplatin (B142131)Abolished emesis[1]
MetoclopramideNot specifiedCisplatinAbolished emesis[1]
Motion-Induced Emesis Model: The Musk Shrew and Dog

The musk shrew is a valuable model for studying motion sickness due to its susceptibility to motion-induced vomiting.[1] Additionally, a study in a dog model of motion sickness indicated some efficacy for this compound, although quantitative data was not provided.[2]

TreatmentDoseEmetic StimulusAntiemetic EffectReference
PromethazineNot specifiedHypergravitySignificant reduction in vomiting[1]
This compound ("marezine")Not specifiedCoriolis acceleration (in dogs)Effective to some extent in preventing emesis (qualitative)[2]

Experimental Protocols

To provide a comprehensive understanding of the data presented, the following are detailed methodologies for the key experiments cited.

Ferret Model of Chemotherapy-Induced Emesis
  • Animal Model: Male ferrets are commonly used.

  • Emetogen: Cisplatin or morphine is administered intravenously at a dose known to produce a consistent emetic response.

  • Antiemetic Administration: The test compound (e.g., ondansetron, metoclopramide) or a vehicle is administered, typically intravenously or subcutaneously, at a specified time before the emetogen challenge.

  • Observation Period: Animals are observed for a defined period following the emetogen administration.

  • Data Collection: The primary endpoints recorded include the latency to the first emetic episode (retching or vomiting), the total number of retches and vomits, and the duration of the emetic episodes.[2]

  • Data Analysis: The number of emetic episodes in the treated group is compared to a control group that did not receive the antiemetic.[1]

Musk Shrew Model of Motion-Induced Emesis
  • Animal Model: The musk shrew is utilized for its sensitivity to motion stimuli.

  • Emetic Stimulus: Emesis is induced by subjecting the animals to motion, such as hypergravity.

  • Antiemetic Administration: The test compound (e.g., promethazine) or a vehicle is administered prior to the motion stimulus.

  • Observation and Data Collection: The incidence and frequency of vomiting are recorded during and after the motion exposure.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in emesis and a general experimental workflow for evaluating antiemetic drugs in animal models.

Emesis_Signaling_Pathways cluster_stimuli Emetic Stimuli cluster_receptors Receptor Involvement cluster_drugs Drug Targets Motion Motion Vestibular System Vestibular System Motion->Vestibular System H1, M1 Chemotherapy Chemotherapy CTZ Chemoreceptor Trigger Zone (CTZ) Chemotherapy->CTZ D2, 5-HT3 GI Tract Gastrointestinal Tract Chemotherapy->GI Tract 5-HT3 Vomiting Center Vomiting Center Vestibular System->Vomiting Center CTZ->Vomiting Center GI Tract->Vomiting Center Vagal Afferents Emesis Emesis Vomiting Center->Emesis This compound This compound This compound->Vestibular System H1, M1 Antagonist Ondansetron Ondansetron Ondansetron->CTZ 5-HT3 Antagonist Ondansetron->GI Tract 5-HT3 Antagonist Metoclopramide Metoclopramide Metoclopramide->CTZ D2 Antagonist

Figure 1: Simplified signaling pathways of emesis and primary targets of this compound and comparator drugs.

Antiemetic_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Ferret, Shrew) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Control & Treatment Groups Acclimatization->Grouping Drug_Admin Administer Antiemetic or Vehicle Grouping->Drug_Admin Emetogen Induce Emesis (Chemotherapy or Motion) Drug_Admin->Emetogen Observation Observe for Emetic Episodes Emetogen->Observation Data_Collection Record Latency, Frequency, and Duration of Emesis Observation->Data_Collection Comparison Compare Treatment vs. Control Group Data_Collection->Comparison Conclusion Determine Efficacy of the Antiemetic Comparison->Conclusion

References

A Comparative Guide to the Off-Target Effects of Cyclizine and Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation H1 antihistamines have been a cornerstone in the management of allergic reactions for decades. Their therapeutic efficacy stems from their action as inverse agonists at the histamine (B1213489) H1 receptor. However, their clinical use is often tempered by a wide array of side effects, a direct consequence of their lipophilic nature, which allows them to cross the blood-brain barrier, and their limited receptor selectivity. This lack of specificity leads to interactions with numerous other endogenous receptors, known as off-target effects.

This guide provides a comparative analysis of the off-target binding profiles of Cyclizine and other prominent first-generation antihistamines, including Diphenhydramine, Chlorpheniramine, and Hydroxyzine. By presenting quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to offer an objective resource for research and drug development in this class of compounds.

Comparative Receptor Binding Affinity

The interaction of a drug with its on- and off-targets is quantified by its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values (in nM) for this compound and selected comparators at the primary H1 receptor and at key off-target receptors known to mediate common side effects.

DrugH1 Receptor Ki (nM)Muscarinic M1 Ki (nM)Muscarinic M2 Ki (nM)Muscarinic M3 Ki (nM)Muscarinic M4 Ki (nM)α1-Adrenergic Ki (nM)5-HT2A Ki (nM)D2 Dopamine (B1211576) Ki (nM)
This compound ~12.9162.2407.4158.5120.2Varies--
Diphenhydramine 1.1 - 14.1210130240112430No known binding-
Chlorpheniramine 3.21300 - 1600------
Hydroxyzine 2.0 - 21.0Very Low AffinityVery Low AffinityVery Low AffinityVery Low AffinityVaries50378

Analysis of Off-Target Profiles:

  • Anticholinergic (Antimuscarinic) Effects: First-generation antihistamines frequently cause side effects like dry mouth, blurred vision, and urinary retention due to their antagonism of muscarinic acetylcholine (B1216132) receptors.[1] This compound and Diphenhydramine show significant affinity for multiple muscarinic receptor subtypes (M1-M4), consistent with their known anticholinergic properties.[2][3] In contrast, Chlorpheniramine displays considerably weaker muscarinic affinity, and Hydroxyzine has a very low affinity for these receptors, suggesting a lower propensity for such side effects.[4]

  • Anti-Adrenergic Effects: Blockade of α1-adrenergic receptors can lead to dizziness and orthostatic hypotension.[5] Diphenhydramine shows moderate affinity for this receptor.

  • Anti-Serotonergic and Anti-Dopaminergic Effects: Hydroxyzine is unique among this group for its notable affinity for serotonin (B10506) 5-HT2A and dopamine D2 receptors.[6] Its interaction with the 5-HT2A receptor may contribute to its anxiolytic properties.[4] Promethazine (not tabled) is also known for its significant antidopaminergic activity.[7]

Signaling Pathways and Logical Frameworks

To visualize the mechanisms underlying both the therapeutic and adverse effects of these drugs, the following diagrams illustrate the key signaling pathways and logical relationships.

cluster_main On-Target vs. Off-Target Effects of First-Generation Antihistamines cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways FGA First-Generation Antihistamine H1 Histamine H1 Receptor FGA->H1 Blocks (High Affinity) M1 Muscarinic Receptor FGA->M1 Blocks (Variable Affinity) A1 α1-Adrenergic Receptor FGA->A1 Blocks (Variable Affinity) Effect_On Therapeutic Effect (Allergy Relief) H1->Effect_On Leads to Effect_Off1 Side Effect (Dry Mouth, Sedation) M1->Effect_Off1 Leads to Effect_Off2 Side Effect (Dizziness, Hypotension) A1->Effect_Off2 Leads to title Histamine H1 Receptor Signaling Pathway (Gq) Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Antihistamine First-Generation Antihistamine Antihistamine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Stimulates Response Cellular Response (e.g., Inflammation) Ca2->Response PKC->Response cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis title Experimental Workflow: Radioligand Binding Assay prep_mem 1. Membrane Preparation (from cells/tissue expressing receptor) incubation 4. Incubation (Membranes + Radioligand + Competitor) prep_mem->incubation prep_radio 2. Prepare Radioligand (e.g., [³H]-ligand) prep_radio->incubation prep_comp 3. Prepare Competitor (e.g., this compound serial dilutions) prep_comp->incubation filtration 5. Rapid Filtration (Separate bound from free ligand) incubation->filtration counting 6. Scintillation Counting (Measure radioactivity on filter) filtration->counting calc_ic50 7. Plot Competition Curve & Determine IC50 counting->calc_ic50 calc_ki 8. Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

References

In Vitro Validation of Cyclizine's Muscarinic Receptor Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding affinity of Cyclizine to muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes, contextualized with the performance of other well-established muscarinic antagonists. The data presented is compiled from publicly available pharmacological research to facilitate a comprehensive understanding of this compound's muscarinic binding profile.

Comparative Binding Affinities of Muscarinic Antagonists

The following table summarizes the binding affinities (expressed as pKi or pIC50 values) of this compound and a selection of comparator antagonists for the five human muscarinic receptor subtypes (M1-M5). A higher pKi or pIC50 value indicates a stronger binding affinity. It is important to note that while data for this compound's affinity to M1 and M2 receptors is available, comprehensive, publicly accessible data for M3, M4, and M5 subtypes is limited.

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound 6.17 (pIC50)[1]6.39 (pKi)[1]Data Not AvailableData Not AvailableData Not Available
Atropine 9.0 (pKi)8.9 (pKi)9.2 (pKi)8.9 (pKi)8.8 (pKi)
Scopolamine 9.2 (pKi)9.0 (pKi)9.3 (pKi)9.1 (pKi)9.0 (pKi)
Ipratropium 8.5 (pKi)[2][3]8.7 (pKi)[2][3]8.8 (pKi)[2][3]8.7 (pKi)8.8 (pKi)

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). These values are indicative of the binding affinity of a ligand for a receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for compounds like this compound to muscarinic receptors is typically achieved through competitive radioligand binding assays. This in vitro method is fundamental in pharmacology for quantifying the interaction between a drug and its target receptor.[4][5]

Materials and Reagents:
  • Radioligand: A radiolabeled muscarinic antagonist with high affinity and specificity, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Membrane Preparations: Homogenates from tissues or cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

  • Test Compound: this compound or other unlabeled competing ligands.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffered solution (e.g., phosphate-buffered saline) to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A multi-well plate harvester to separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters.

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Assay Procedure:
  • Incubation: In a multi-well plate, the receptor-containing membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration. The filter plates are then washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The radioactivity of the bound radioligand trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Radioligand Radioligand ([³H]-NMS) Incubation Incubation (reach equilibrium) Radioligand->Incubation Membranes Membrane Prep (M1-M5 expressing cells) Membranes->Incubation This compound This compound (unlabeled) This compound->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Terminate Reaction Counting Scintillation Counting (measure radioactivity) Filtration->Counting Quantify Bound Ligand CompetitionCurve Competition Curve Counting->CompetitionCurve Generate Data Points IC50 Determine IC50 CompetitionCurve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow of a competitive radioligand binding assay.

Muscarinic_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates Gq Gq Protein mAChR->Gq Activates This compound This compound (Antagonist) This compound->mAChR Blocks Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Response Physiological Response Ca_release->Response PKC_activation->Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

References

A Comparative Analysis of Cyclizine and Prochlorperazine for Chemotherapy-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Cyclizine and Prochlorperazine (B1679090) for the management of chemotherapy-induced nausea and vomiting (CINV). It details their mechanisms of action, pharmacological profiles, and clinical efficacy, supported by available experimental data.

Introduction to CINV

Chemotherapy-induced nausea and vomiting (CINV) is a distressing side effect of cancer treatment, significantly impacting a patient's quality of life. The pathophysiology of CINV is complex, involving multiple neurotransmitter pathways that activate the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem. Key neurotransmitters implicated include dopamine (B1211576), serotonin, and histamine (B1213489). While newer agents like 5-HT3 and NK1 receptor antagonists are now primary prophylactic choices, older drugs such as Prochlorperazine and this compound still have roles, particularly in managing breakthrough or refractory CINV.[1][2]

Pharmacological Profiles and Mechanism of Action

This compound and Prochlorperazine inhibit CINV through distinct pharmacological pathways. Prochlorperazine primarily acts as a dopamine D2 receptor antagonist, while this compound functions mainly as a histamine H1 receptor antagonist with additional anticholinergic properties.

Prochlorperazine: As a phenothiazine (B1677639) derivative, Prochlorperazine exerts its antiemetic effect by blocking D2 dopamine receptors in the brain's CTZ.[3][4][5] This action reduces the emetogenic signals sent to the vomiting center. It can also block histaminergic, cholinergic, and noradrenergic receptors to a lesser extent.[6]

This compound: A piperazine (B1678402) derivative, this compound is a potent histamine H1 receptor antagonist.[7] Its antiemetic properties are attributed to blocking H1 receptors in the solitary tract nucleus and vestibular system.[8][9][10] Furthermore, this compound possesses significant anticholinergic (antimuscarinic) activity, which contributes to its efficacy by blocking signals from the vestibular system to the vomiting center.[8]

CINV_Pathway cluster_stimuli Emetogenic Stimuli cluster_peripheral Peripheral Pathway cluster_central Central Nervous System cluster_drugs Therapeutic Intervention Chemotherapy Chemotherapy GI_Tract GI Tract (Vagal Afferents) Chemotherapy->GI_Tract CTZ Chemoreceptor Trigger Zone (Area Postrema) Chemotherapy->CTZ VC Vomiting Center (Nucleus Tractus Solitarius) GI_Tract->VC 5-HT3 CTZ->VC D2, 5-HT3, NK1 Emesis Emesis VC->Emesis Vestibular Vestibular System Vestibular->VC H1, M1 Prochlorperazine Prochlorperazine Prochlorperazine->CTZ Blocks D2 This compound This compound This compound->VC Blocks H1 This compound->Vestibular Blocks H1, M1

Figure 1. Signaling pathways of CINV and targets for Prochlorperazine and this compound.

Pharmacokinetic Properties

The onset and duration of action differ between the two drugs, which can influence their clinical application.

ParameterThis compoundProchlorperazine
Class Piperazine Derivative, H1 AntihistaminePhenothiazine, D2 Antagonist
Onset of Action ~30 minutes (oral)10-20 minutes (IM), 30-40 minutes (oral)
Duration of Action 4-6 hours3-4 hours (IM)
Elimination Half-life ~20 hoursVariable, ~6.8 to 9 hours
Metabolism Hepatic (N-demethylation to northis compound)Hepatic
Sources:[7][11]

Comparative Clinical Efficacy

Direct head-to-head trials of this compound and Prochlorperazine specifically for CINV are limited. Prochlorperazine has been more extensively studied in this context and is recommended by guidelines for breakthrough CINV.[12][13] Much of the comparative data comes from studies on postoperative nausea and vomiting (PONV), which shares some physiological pathways with CINV.

Study on Breakthrough CINV (Prochlorperazine)

A prospective pilot study evaluated the efficacy of agents for treating breakthrough CINV in patients who had already received standard prophylactic antiemetics.

Experimental Protocol: Jones et al. (2010)

  • Study Design: A prospective, observational pilot study.[12][14]

  • Patient Population: 96 patients receiving moderately or highly emetogenic chemotherapy who were prescribed an antiemetic for breakthrough CINV.[14] 27 patients reported breakthrough nausea and were included in the final analysis.[12][14]

  • Intervention: Of the 27 patients, 24 received oral prochlorperazine (10 mg) for breakthrough CINV.[12]

  • Primary Endpoints: Self-reported levels of nausea (on a scale of 0-10) and vomiting, assessed every 30 minutes for 4 hours after taking the medication.[14]

Results: Patients taking prochlorperazine for breakthrough CINV experienced a significant reduction in nausea.

OutcomeProchlorperazine (n=24)
Median Nausea Reduction at 4 hours 75%
Vomiting Incidence (Baseline) 21%
Vomiting Incidence (During 4-hr study) 4%
Source:[12]
Comparative Study in PONV

A randomized controlled trial compared the efficacy of this compound, Prochlorperazine, and Ondansetron (B39145) for preventing PONV in patients undergoing laparoscopic cholecystectomy.

trial_workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (Single-Blind) cluster_intervention Intervention cluster_outcome Outcome Assessment p1 195 Patients for Laparoscopic Cholecystectomy (ASA Status I or II) rand Random Allocation (n=65 per group) p1->rand g_pro Group P: Prochlorperazine (10 mg) rand->g_pro g_cyc Group C: This compound (50 mg) rand->g_cyc g_ond Group O: Ondansetron (4 mg) rand->g_ond out Incidence of PONV at 24h Need for Rescue Antiemetic Adverse Effects at 6h g_pro->out g_cyc->out g_ond->out

Figure 2. Experimental workflow for the PONV comparative trial (Malak et al., 2017).

Experimental Protocol: Malak et al. (2017)

  • Study Design: Randomized, single-blinded, controlled trial.[15]

  • Patient Population: 195 patients (ASA status I or II) undergoing elective laparoscopic cholecystectomy.[15]

  • Intervention: Patients were randomly assigned to one of three groups (n=65 each): Group P received prochlorperazine (10 mg), Group C received this compound (50 mg), and Group O received ondansetron (4 mg).[16]

  • Primary Endpoints: Incidence of nausea and vomiting within 24 hours post-operation and the need for rescue antiemetics.[15]

Results: The study found no statistically significant difference in the efficacy of the three drugs for preventing PONV.

Outcome (within 24 hours)Prochlorperazine (Group P)This compound (Group C)
Incidence of Nausea 7.7% (5 patients)4.6% (3 patients)
Incidence of Vomiting 4.6% (3 patients)10.8% (7 patients)
Need for Rescue Antiemetic 7.7% (5 patients)6.2% (4 patients)
Statistical Significance (p-value) p = 0.67 (for overall PONV)p = 0.67 (for overall PONV)
Source:[15][16]

Safety and Tolerability

The side effect profiles of Prochlorperazine and this compound are distinct and related to their primary receptor targets.

Adverse EffectProchlorperazineThis compound
Common Drowsiness, dizziness, blurred vision, dry mouth, constipation, orthostatic hypotension.[5][17]Drowsiness, dry mouth, blurred vision, constipation, headache.[9][10]
Serious/Less Common Extrapyramidal Symptoms (EPS): akathisia, dystonia, tardive dyskinesia.[18] Neuroleptic Malignant Syndrome (NMS), agranulocytosis.[11]Urinary retention, tachycardia, restlessness, hallucinations (at high doses).[9]
Key Consideration Risk of EPS is higher in younger patients.[18]Strong anticholinergic effects may be problematic in the elderly or those with glaucoma.[9]
Sources:[5][9][10][11][17][18]

Conclusion

Both Prochlorperazine and this compound are effective antiemetics, but they operate through different mechanisms and have distinct clinical roles and side-effect profiles.

  • Prochlorperazine is a dopamine D2 antagonist with a well-documented, albeit often secondary, role in CINV management, particularly for breakthrough symptoms.[1][12] Its primary limitation is the risk of extrapyramidal side effects.[18]

  • This compound is a histamine H1 antagonist with strong anticholinergic properties.[8] While effective for nausea and vomiting in contexts like PONV and motion sickness, its specific role in CINV is less established in major treatment guidelines.[19][20] Its primary side effects are sedation and anticholinergic symptoms.[10]

For researchers and drug development professionals, the choice between these agents or their derivatives would depend on the specific therapeutic goal. Prochlorperazine's mechanism is more directly related to the pathways activated by many chemotherapeutic agents, while this compound's profile may be advantageous where vestibular or histamine-mediated pathways are implicated, or where dopamine blockade is contraindicated. Future research could focus on direct, well-powered, head-to-head trials in specific CINV populations to better delineate their comparative efficacy and optimal use.

References

A Comparative Assessment of the Therapeutic Index of Cyclizine Versus Newer Antiemetics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiemetic therapies, the balance between efficacy and toxicity, encapsulated by the therapeutic index (TI), remains a cornerstone of drug evaluation. This guide provides a comparative assessment of the first-generation antihistamine, Cyclizine, against newer classes of antiemetics, namely the 5-HT₃ receptor antagonists (e.g., Ondansetron (B39145), Palonosetron) and the Neurokinin-1 (NK₁) receptor antagonists (e.g., Aprepitant). This comparison is tailored for researchers, scientists, and drug development professionals, presenting available preclinical data to contextualize the therapeutic window of these agents.

Executive Summary

Direct, quantitative comparison of the therapeutic index (TI), calculated as the ratio of a toxic dose (LD₅₀) to an effective dose (ED₅₀), is challenging due to a lack of studies reporting these values under uniform experimental conditions (i.e., same species, route of administration, and emetic model). However, by compiling available preclinical data on toxicity and efficacy, we can construct an estimated comparison. The data suggests that newer antiemetics, such as 5-HT₃ and NK₁ receptor antagonists, possess a significantly wider therapeutic margin compared to the older agent, this compound. These agents demonstrate high potency at low doses and exhibit low toxicity at very high doses in animal models, indicating a broader safety profile.

Data Presentation: Preclinical Efficacy and Toxicity

The following tables summarize the available quantitative data from preclinical studies. It is critical to note that a direct calculation of a therapeutic index is often an approximation, as LD₅₀ and ED₅₀ values are frequently derived from different studies, employing varied species and administration routes.

Table 1: Comparison of Preclinical Toxicity and Efficacy Data

Drug ClassDrugSpeciesRouteLD₅₀ (Lethal Dose, 50%)Effective Dose (ED) Range / ED₅₀Estimated Therapeutic Index (LD₅₀/ED)
H₁ Antihistamine This compoundRatOral>2000 mg/kg[1]No comparable ED₅₀ data availableNot Calculable
MouseOral147 mg/kg[1]No comparable ED₅₀ data availableNot Calculable
5-HT₃ Antagonist OndansetronRatOral95 mg/kg[2][3]~0.5 - 5 mg/kg (i.p. in ferret)[4]~19 - 190
DogOral>45 mg/kg[5]No comparable ED₅₀ data availableNot Calculable
5-HT₃ Antagonist PalonosetronRatIV30 mg/kg[4]0.003 - 0.1 mg/kg (p.o. in ferret)[6]~300 - 10,000
RatOral500 mg/kg[4]0.003 - 0.1 mg/kg (p.o. in ferret)[6]~5,000 - 166,667
NK₁ Antagonist Aprepitant (B1667566)RatOral>2000 mg/kg[7]1 - 3 mg/kg (p.o. in ferret)[8][9][10]>667 - 2000
MouseOral>2000 mg/kg[7]No comparable ED₅₀ data availableNot Calculable

*Note: These estimated therapeutic indices are approximations and should be interpreted with caution. They are calculated using LD₅₀ and ED values from different species and/or routes of administration, which is not a standard toxicological practice but is presented here due to the limitations of available data.

Signaling Pathways and Mechanisms of Action

The antiemetic effects of this compound and newer agents are mediated through distinct signaling pathways converging on the vomiting centers in the brainstem.

This compound: H₁ and Muscarinic Receptor Antagonism

This compound, a first-generation antihistamine, exerts its antiemetic effect primarily by acting as an antagonist at histamine (B1213489) H₁ receptors and muscarinic acetylcholine (B1216132) receptors within the central nervous system. Its action is concentrated on the vestibular system and the chemoreceptor trigger zone (CTZ).[7][11]

G cluster_0 Vomiting Center (Brainstem) cluster_1 Vestibular System cluster_2 Chemoreceptor Trigger Zone (CTZ) VC Vomiting Center VS Vestibular Nuclei M1 Muscarinic M1 Receptors VS->M1 H1_VS Histamine H1 Receptors VS->H1_VS M1->VC H1_VS->VC CTZ CTZ H1_CTZ Histamine H1 Receptors CTZ->H1_CTZ H1_CTZ->VC This compound This compound This compound->M1 Blocks This compound->H1_VS Blocks This compound->H1_CTZ Blocks Motion Motion Sickness Stimuli Motion->VS Acetylcholine, Histamine Toxins Emetogenic Toxins Toxins->CTZ

Caption: Mechanism of Action for this compound.

5-HT₃ Receptor Antagonists (Ondansetron, Palonosetron)

This class of drugs selectively blocks serotonin (B10506) (5-hydroxytryptamine) from binding to 5-HT₃ receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the CTZ. Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gut, initiating the vomiting reflex via these pathways.[12][13]

G cluster_0 Vomiting Center (Brainstem) cluster_1 Peripheral Pathway (Gut) cluster_2 Central Pathway (CTZ) VC Vomiting Center EC_Cells Enterochromaffin Cells Serotonin Serotonin (5-HT) EC_Cells->Serotonin Releases Vagal_Afferents Vagal Afferents Vagal_Afferents->VC Signals to HT3_Peripheral 5-HT3 Receptors HT3_Peripheral->Vagal_Afferents Activates CTZ CTZ HT3_Central 5-HT3 Receptors CTZ->HT3_Central HT3_Central->VC Signals to Setrons 5-HT3 Antagonists (e.g., Ondansetron) Setrons->HT3_Peripheral Blocks Setrons->HT3_Central Blocks Chemotherapy Chemotherapy Chemotherapy->EC_Cells Damage Serotonin->HT3_Peripheral Binds to Serotonin->HT3_Central Binds to

Caption: Mechanism of Action for 5-HT₃ Antagonists.

NK₁ Receptor Antagonists (Aprepitant)

Aprepitant is a selective antagonist of the neurokinin-1 (NK₁) receptor. It works by blocking the binding of Substance P, a key neurotransmitter involved in the emetic reflex, particularly in the delayed phase of chemotherapy-induced nausea and vomiting (CINV). NK₁ receptors are highly concentrated in the vomiting centers of the brainstem.

G cluster_0 Vomiting Center (Brainstem) VC Nucleus Tractus Solitarius & Area Postrema NK1_Receptor NK1 Receptors VC->NK1_Receptor Emesis Emesis (Nausea & Vomiting) NK1_Receptor->Emesis Induces Aprepitant NK1 Antagonists (e.g., Aprepitant) Aprepitant->NK1_Receptor Blocks Chemotherapy Chemotherapy Stimulus SubstanceP Substance P Chemotherapy->SubstanceP Triggers Release of SubstanceP->NK1_Receptor Binds to

Caption: Mechanism of Action for NK₁ Antagonists.

Experimental Protocols

The determination of antiemetic efficacy and therapeutic index relies on standardized preclinical models. The ferret and dog are considered gold-standard models due to their well-developed emetic reflexes that are neurochemically similar to humans.

Key Experimental Workflow

The general workflow for assessing the efficacy of a novel antiemetic compound involves selecting an appropriate animal model, inducing emesis with a known agent, administering the test compound, and quantifying the emetic response.

G A Animal Model Selection (e.g., Ferret, Dog) B Acclimatization Period A->B C Baseline Observation B->C D Grouping & Administration - Vehicle Control - Test Compound (Varying Doses) - Positive Control C->D E Induction of Emesis (e.g., Cisplatin (B142131), Apomorphine) D->E F Observation Period (e.g., 4-72 hours) E->F G Data Collection - Latency to first emetic event - Number of retches & vomits - Behavioral changes F->G H Data Analysis (Calculate % inhibition, ED50) G->H

Caption: General workflow for preclinical antiemetic efficacy testing.

Cisplatin-Induced Emesis in Ferrets

This model is considered highly predictive for evaluating drugs against chemotherapy-induced emesis.

  • Animals: Male ferrets (Mustela putorius furo), typically weighing 1-1.5 kg, are used. Animals are fasted overnight prior to the experiment but allowed free access to water.[14]

  • Emetogen Administration: Cisplatin is administered, typically via an intraperitoneal (i.p.) or intravenous (i.v.) injection. A dose of 5-10 mg/kg is commonly used. A 10 mg/kg dose induces a robust acute emetic response within the first few hours, while a 5 mg/kg dose can be used to model both acute (Day 1) and delayed (Days 2-3) emesis.[13][15][16][17]

  • Test Compound Administration: The antiemetic agent (e.g., Ondansetron, Aprepitant) or vehicle is administered at a specified time before the cisplatin challenge. The route of administration (e.g., oral, i.p., i.v.) is chosen based on the compound's properties and intended clinical use.[16][18][19]

  • Observation and Data Collection: Following cisplatin administration, ferrets are observed continuously for a period of 4 to 72 hours.[4][14] Key parameters recorded include:

    • The latency to the first retch or vomit.

    • The total number of individual retches and vomits during the observation period.

  • Endpoint Analysis: The efficacy of the antiemetic is determined by the percentage reduction in the number of emetic events in the treated group compared to the vehicle-control group. Dose-response curves are generated to calculate the ED₅₀, the dose required to inhibit emesis by 50%.

Apomorphine-Induced Emesis in Dogs

This model is used to evaluate antiemetics that act on the chemoreceptor trigger zone (CTZ), where dopamine (B1211576) receptors play a significant role.

  • Animals: Adult beagle dogs are commonly used.

  • Emetogen Administration: Apomorphine (B128758), a potent dopamine agonist, is administered to induce vomiting. Effective doses range from 0.03 to 0.1 mg/kg, typically given via subcutaneous (s.c.) or intravenous (i.v.) injection.[20][21] The s.c. route is often preferred for a reliable response.[20]

  • Test Compound Administration: The antiemetic agent or vehicle is administered prior to the apomorphine challenge.

  • Observation and Data Collection: Dogs are observed for the presence or absence of vomiting. The latency to the first emetic event and the number of episodes are recorded.

  • Endpoint Analysis: The primary endpoint is the complete prevention of emesis. The ED₅₀ can be calculated as the dose that protects 50% of the animals from the emetic challenge.

Conclusion

While a definitive, numerically-ranked comparison of the therapeutic index of this compound versus newer antiemetics is precluded by a lack of standardized, comparative preclinical data, the available evidence strongly supports a superior safety and efficacy profile for the 5-HT₃ and NK₁ receptor antagonists. Preclinical studies consistently demonstrate that these newer agents are effective at doses that are orders of magnitude lower than their toxic doses, indicating a very wide therapeutic window.[4][6][7][12] In contrast, while specific preclinical efficacy data for this compound in comparable emesis models is scarce, its known side-effect profile as a first-generation antihistamine, which includes sedation and anticholinergic effects, suggests a narrower therapeutic margin. For drug development professionals, this underscores the success of mechanism-based drug design in identifying targets (5-HT₃ and NK₁ receptors) that allow for high-potency, selective agents with improved therapeutic indices over older, less specific drugs like this compound.

References

Cyclizine in Motion Sickness: A Comparative Analysis in the Suncus murinus Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed review of the experimental validation of cyclizine's efficacy in the Suncus murinus (house musk shrew) model for motion sickness reveals a notable gap in direct preclinical data. While the Suncus murinus is a well-established and sensitive model for motion-induced emesis, literature predominantly focuses on other antiemetics like scopolamine (B1681570) and promethazine. This guide provides a comparative overview of the available data for these alternatives, outlines standard experimental protocols, and discusses the pharmacological basis for this compound's presumed efficacy.

This compound, a first-generation antihistamine with anticholinergic properties, is widely used clinically to prevent and treat nausea and vomiting associated with motion sickness.[1] Its mechanism of action is primarily attributed to the antagonism of histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors in the vomiting center and the vestibular system.[1] Despite its clinical use, direct experimental validation of its efficacy in the Suncus murinus motion sickness model is not readily found in published scientific literature.

This guide synthesizes the available research on anti-motion sickness drugs tested in Suncus murinus to provide a comparative framework for researchers, scientists, and drug development professionals.

Comparative Efficacy of Antiemetics in Suncus murinus

While direct data for this compound is lacking, studies on other antiemetic agents in the Suncus murinus motion sickness model offer valuable comparative insights. The following table summarizes the quantitative efficacy of commonly tested alternatives to this compound.

DrugClassDosageRoute of AdministrationEfficacyReference
Scopolamine Anticholinergic100 mg/kgSubcutaneousDecreased emetic effect[2]
10 mg/kgIntraperitonealSignificantly antagonized motion-induced emesis[3]
Promethazine Antihistamine / Phenothiazine50 mg/kgSubcutaneousDecreased emetic effect[2]
50 mg/kg, i.p.IntraperitonealCompletely abolished vomiting episodes (with sedation)[1]
Diphenhydramine Antihistamine20 mg/kgSubcutaneousDecreased emetic effect[2]
1-10 mg/kgNot specifiedDid not significantly reduce motion-induced emesis[4]
Meclizine Antihistamine20 mg/kgSubcutaneousNot effective or very weak[2]
Dimenhydrinate Antihistamine32 mg/kgSubcutaneousNot effective or very weak[2]
Mepyramine Antihistamine (Brain penetrant)50 mg/kg, i.p.IntraperitonealSignificantly antagonized motion-induced emesis[3][4]
Cetirizine Antihistamine (Non-brain penetrant)10 mg/kg, i.p.IntraperitonealDid not significantly antagonize motion-induced emesis[3][4]

Experimental Protocols

The standard experimental protocol for inducing motion sickness in Suncus murinus involves subjecting the animals to motion stimuli.

Motion Sickness Induction in Suncus murinus

A common method to induce motion sickness is through reciprocal shaking.[2]

  • Apparatus : A reciprocating shaker is typically used.[5]

  • Motion Parameters : Mild horizontal shaking with an amplitude of 10-40 mm and a frequency of 0.5-3.0 Hz is sufficient to induce vomiting in most animals within 2 minutes.[2] Another study specifies a horizontal displacement of 4 cm at a frequency of 1 Hz for 10 minutes.[4]

  • Animal Housing during Stimulation : The animals are placed in transparent chambers on the shaker.[5]

  • Observation : The primary endpoint is the number of emetic episodes (vomits and retches) observed during and after the motion stimulus.[5]

Drug Administration

Test compounds are typically administered prior to the motion stimulus. The route of administration can be subcutaneous (s.c.) or intraperitoneal (i.p.), with the drug being dissolved in a suitable vehicle.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.

G cluster_0 Vestibular System cluster_1 Vomiting Center (Brainstem) Vestibular_Nuclei Vestibular Nuclei NTS Nucleus Tractus Solitarius (NTS) Vestibular_Nuclei->NTS Histaminergic (H1) & Muscarinic (M1) Neurotransmission Vomiting_Reflex Emetic Reflex NTS->Vomiting_Reflex Motion Motion Stimulus Motion->Vestibular_Nuclei Sensory Input H1_Receptors H1 Receptors M1_Receptors M1 Receptors This compound This compound This compound->H1_Receptors Antagonizes This compound->M1_Receptors Antagonizes

Caption: Simplified signaling pathway of motion sickness and the targets of this compound.

G start Start: Acclimatize Suncus murinus drug_admin Administer this compound or Alternative Drug/Vehicle start->drug_admin motion_stim Induce Motion Sickness (Reciprocal Shaking) drug_admin->motion_stim observation Observe and Record Number of Emetic Episodes motion_stim->observation data_analysis Analyze Data: Compare Drug vs. Vehicle observation->data_analysis end End: Determine Efficacy data_analysis->end

Caption: General experimental workflow for evaluating anti-motion sickness drugs.

Conclusion

The Suncus murinus model is a valuable tool for the preclinical assessment of anti-motion sickness drugs. While there is a lack of direct published evidence for this compound's efficacy in this specific model, the data available for other antihistamines and anticholinergics strongly suggest its potential effectiveness. The significant antiemetic effects of brain-penetrant H1 receptor antagonists like mepyramine, in contrast to the non-penetrant cetirizine, underscore the importance of central antihistaminic action in combating motion sickness.[3][4] Further studies are warranted to quantify the dose-dependent efficacy of this compound in Suncus murinus and to provide a direct comparison with other standard-of-care agents. Such research would provide a stronger preclinical foundation for its clinical application.

References

Comparative pharmacokinetics of Cyclizine in different laboratory animal species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the pharmacokinetics of cyclizine, a histamine (B1213489) H1 receptor antagonist with antiemetic and anticholinergic properties, across various laboratory animal species. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate animal models and to aid in the interpretation of preclinical data. While comprehensive, directly comparative studies are limited, this document synthesizes the available data to offer insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound in different species.

Quantitative Pharmacokinetic Data

ParameterDog (Greyhound)RatHuman
Dose Not SpecifiedNot Specified50 mg (oral)
Route of Administration Not SpecifiedOralOral
Cmax (Peak Plasma Concentration) Data Not AvailableData Not Available~70 ng/mL[1][2]
Tmax (Time to Peak Concentration) Data Not AvailableData Not Available~2 hours[1][2]
Plasma Elimination Half-life (t½) Data Not AvailableDisappears more rapidly than norchlorthis compound[3][4]~20 hours[1][2]
Metabolism Primarily N-demethylation to northis compound[5][6]N-demethylation to northis compound[3][4]N-demethylation to northis compound[1][2][7]
Primary Route of Excretion Urine (as this compound and metabolites)[5]Urine (low recovery of parent drug and northis compound)[3]Urine (<1% of total dose as unchanged drug)[1][2]

Note: The available literature lacks specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) for this compound in most standard laboratory animal models, including mice and rabbits. The information on rats is qualitative, indicating a faster disappearance from tissues compared to its chlorinated analog, chlorthis compound.[3][4]

Experimental Protocols

Detailed experimental protocols for a comprehensive comparative pharmacokinetic study of this compound are not available in a single publication. However, the methodology used in a study on the biotransformation of this compound in greyhounds provides a representative example of the techniques employed.

Study of this compound Metabolism in Greyhounds

  • Animal Model: Racing greyhounds were used in the study.[5]

  • Drug Administration: The route and dose of this compound hydrochloride (Marezine) administration were not explicitly detailed in the abstract.[5]

  • Sample Collection: Urine samples were collected post-administration.[5]

  • Sample Preparation: Basic metabolites were isolated from both unhydrolyzed and enzyme-hydrolyzed (to detect conjugated metabolites) urine samples using copolymeric bonded mixed-mode solid-phase extraction cartridges. The isolates were then derivatized as trimethylsilyl (B98337) ethers.[5]

  • Analytical Method: The derivatized samples were analyzed by positive-ion electron ionization gas chromatography-mass spectrometry (EI(+)-GC-MS). Selected samples were also analyzed by positive-ion methane (B114726) chemical ionization (CI(+))-GC-MS to aid in the structural elucidation of the putative metabolites.[5]

  • Quantification: Selected ion monitoring EI(+)-GC-MS was used to quantify this compound and its primary metabolite, northis compound, in unhydrolyzed post-administration urine samples. Chlorthis compound was used as the internal standard.[5]

Visualizing Key Processes

To aid in the understanding of the experimental approach and the metabolic fate of this compound, the following diagrams have been generated.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analytical Phase cluster_data_analysis Data Analysis Animal_Selection Animal Species Selection (e.g., Rat, Dog, Rabbit) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Drug_Admin This compound Administration (Oral, IV, etc.) Acclimatization->Drug_Admin Sample_Collection Blood/Urine/Feces Collection (Timed Intervals) Drug_Admin->Sample_Collection Sample_Processing Sample Processing (e.g., SPE, Derivatization) Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS or GC-MS Analysis Sample_Processing->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) LC_MS_Analysis->PK_Modeling Metabolite_ID Metabolite Identification LC_MS_Analysis->Metabolite_ID

Caption: Generalized experimental workflow for a comparative pharmacokinetic study.

cyclizine_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Northis compound Northis compound (1-diphenylmethylpiperazine) This compound->Northis compound N-demethylation Hydroxylated_Metabolites Monohydroxylated Metabolites This compound->Hydroxylated_Metabolites Hydroxylation Conjugates Glucuronide and/or Sulfate Conjugates Hydroxylated_Metabolites->Conjugates Conjugation

Caption: Metabolic pathway of this compound.

Discussion and Conclusion

The available data indicates that the primary metabolic pathway for this compound across species, including dogs and likely rats, is N-demethylation to form northis compound.[3][4][5] In dogs, further metabolism involves hydroxylation followed by conjugation with glucuronic acid and/or sulfate.[5] this compound and northis compound are excreted in the urine, with the hydroxylated metabolites being excreted as Phase II conjugates.[5]

In rats, this compound and its metabolite, northis compound, appear to be eliminated from tissues more rapidly than the chlorinated analog, chlorthis compound, and its corresponding metabolite.[3][4] This suggests that chronic dosing of this compound in rats may be less likely to lead to tissue accumulation of its metabolite compared to chlorthis compound.[4]

The significant gaps in the quantitative pharmacokinetic data for this compound in common laboratory animal species present a challenge for direct comparison and selection of the most appropriate animal model for humans. Further studies are warranted to establish a more complete pharmacokinetic profile of this compound in species such as mice, rats, and rabbits to better support its preclinical development and to understand the interspecies differences in its disposition. Researchers should consider the intended application (e.g., motion sickness, postoperative nausea) when selecting an animal model and may need to conduct preliminary pharmacokinetic studies to confirm the suitability of the chosen species.

References

A Comparative Meta-Analysis of Preclinical Data on Cyclizine and Other Antiemetics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Review for Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical data comparing the antiemetic properties of cyclizine with other commonly used antiemetics. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.

This compound, a first-generation piperazine (B1678402) H1-antihistamine, is primarily utilized for its anti-nausea and antiemetic effects.[1][2] Its mechanism of action involves the antagonism of histamine (B1213489) H1 receptors and, to a lesser extent, muscarinic acetylcholine (B1216132) receptors, particularly within the brain's vomiting center and vestibular system.[3][4] This dual antagonism is pivotal in mitigating the complex signaling cascades that trigger nausea and vomiting.[4] For comparison, other antiemetics like ondansetron (B39145), a 5-HT3 receptor antagonist, and promethazine, a phenothiazine (B1677639) derivative, act on different receptor systems to achieve their effects.[3]

Comparative Receptor Binding Profiles
Drug ClassPrimary Target(s)Mechanism of ActionKey Preclinical Models
This compound Histamine H1, Muscarinic M1 ReceptorsBlocks histamine and acetylcholine signaling in the vomiting center and vestibular system.[3][4]Motion sickness in dogs.[4]
5-HT3 Antagonists (e.g., Ondansetron) Serotonin (B10506) 5-HT3 ReceptorsBlocks serotonin on vagal nerve terminals and in the chemoreceptor trigger zone (CTZ).[3][5]Cisplatin-induced emesis in ferrets.[3][6]
Phenothiazines (e.g., Promethazine) Dopamine D2, Histamine H1, Muscarinic ReceptorsAntagonizes multiple receptors in the brain involved in emesis.[3]Various models of nausea and vomiting.
Antimuscarinics (e.g., Scopolamine) Muscarinic M1 ReceptorsBlocks acetylcholine signaling, particularly in the vestibular pathway.[7][8]Motion sickness models.[7]
Comparative Efficacy in Preclinical Models

Direct head-to-head preclinical efficacy data is sparse. However, individual studies provide insights into the effectiveness of this compound and its comparators in various animal models of emesis.

AntiemeticAnimal ModelEmetogenEfficacy Summary
This compound DogMotion Sickness (Coriolis acceleration)Was effective to some extent in preventing emesis.[4]
Ondansetron FerretCisplatin (B142131), MorphinePotent antiemetic effect, significantly reducing emetic episodes.[3]
Metoclopramide FerretCisplatinProvided complete protection from cisplatin-induced emesis.[9][10]

It is important to note that a direct comparison of potency and efficacy in preclinical models is challenging due to the lack of standardized studies.[4]

Signaling Pathways and Mechanisms of Action

The antiemetic effects of this compound and other agents are mediated by their interaction with specific receptor-signaling cascades.

This compound (H1 and Muscarinic Receptor Antagonism)

This compound exerts its antiemetic effect by blocking H1 and muscarinic receptors.[4] Blockade of the H1 receptor interferes with the action of histamine, reducing the activity of the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways. This also leads to a decrease in calcium ion concentration, which increases mast cell stability and reduces further histamine release. The antimuscarinic action blocks cholinergic signaling from the vestibular nuclei and higher brain centers to the vomiting center.[11][12]

G cluster_0 Vestibular & CNS Input cluster_1 Vomiting Center cluster_2 Emetic Response cluster_3 Drug Action Vestibular_System Vestibular System VC Vomiting Center Vestibular_System->VC  Histamine (H1)  Acetylcholine (M1) Higher_Centers Higher CNS Centers Higher_Centers->VC Acetylcholine (M1) Emesis Nausea & Vomiting VC->Emesis This compound This compound This compound->VC Blocks H1 & M1 Receptors

This compound's dual antagonism of H1 and M1 receptors.
Ondansetron (5-HT3 Receptor Antagonism)

Ondansetron, a selective 5-HT3 receptor antagonist, blocks the action of serotonin.[3] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates vagal afferent nerves via 5-HT3 receptors, initiating the vomiting reflex.[5][13] Ondansetron also acts centrally at the chemoreceptor trigger zone (CTZ).[13] By competitively inhibiting serotonin binding, it prevents the ion channel from opening, thus blocking the rapid, excitatory neurotransmission that leads to emesis.[14]

G cluster_0 Peripheral Pathway cluster_1 Central Pathway cluster_2 Drug Action Chemotherapy Chemotherapy Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy->Enterochromaffin_Cells Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferents (5-HT3R) Serotonin_Release->Vagal_Afferents CTZ CTZ (5-HT3R) Vagal_Afferents->CTZ VC Vomiting Center CTZ->VC Emesis Emesis VC->Emesis Ondansetron Ondansetron Ondansetron->Vagal_Afferents Blocks 5-HT3R Ondansetron->CTZ Blocks 5-HT3R

Ondansetron's antagonism of peripheral and central 5-HT3 receptors.

Experimental Protocols

The following are generalized methodologies for key preclinical experiments cited in the literature for evaluating antiemetic efficacy.

Cisplatin-Induced Emesis in Ferrets

This model is a gold standard for assessing antiemetic drugs against chemotherapy-induced nausea and vomiting.[6]

  • Animal Model: Male ferrets are often used due to their robust vomiting reflex.[3][9]

  • Emetogen Administration: Cisplatin is administered intravenously at a dose selected to produce a consistent emetic response (e.g., 5-10 mg/kg).[3][6]

  • Antiemetic Administration: The test compound (e.g., ondansetron, metoclopramide) or a vehicle is typically administered intravenously or subcutaneously at a specified time before the cisplatin challenge.[3]

  • Observation Period: Animals are observed for a defined period (e.g., 4-24 hours) to record the number of retches and vomits, which are collectively termed emetic episodes.[3]

  • Data Analysis: The efficacy of the antiemetic is determined by comparing the number of emetic episodes in the treated group to the vehicle-treated control group.[3]

G A Acclimatize Ferrets B Administer Vehicle or Antiemetic (e.g., this compound) A->B C Administer Cisplatin (IV) B->C D Observe for 4-24 hours C->D E Record Number of Retches and Vomits D->E F Compare Treated vs. Control Groups E->F

Workflow for the ferret model of cisplatin-induced emesis.
Motion-Induced Emesis in Dogs

This model is relevant for assessing drugs intended to treat motion sickness.

  • Animal Model: Dogs are susceptible to motion-induced emesis.

  • Emetogen: Motion is induced via methods like a Coriolis acceleration-based swing.[4]

  • Antiemetic Administration: The test compound (e.g., this compound) or a vehicle is administered prior to motion exposure.[4]

  • Observation: The primary endpoint is the prevention or reduction of vomiting during the motion challenge.[4]

  • Data Analysis: Efficacy is assessed by comparing the incidence of emesis in the treated group versus the control group.

Conclusion

This compound is an effective antiemetic that acts through a dual blockade of H1 and muscarinic receptors.[4] This mechanism makes it particularly relevant for nausea and vomiting associated with vestibular disturbances.[15][16] In contrast, 5-HT3 antagonists like ondansetron are the gold standard for chemotherapy-induced emesis due to their targeted action on the serotonin pathway.[5] The choice of preclinical model is critical for evaluating the potential clinical utility of a novel antiemetic, with ferret models being highly predictive for chemotherapy-induced emesis and dog models for motion sickness.[4][6] Further direct, head-to-head preclinical studies would be beneficial to more precisely delineate the comparative efficacy and potency of these agents.

References

Safety Operating Guide

Proper Disposal of Cyclizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like cyclizine are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to these procedures is a critical component of a robust laboratory safety program. This document provides essential, step-by-step guidance for the proper disposal of this compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound should occur in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.

This compound Waste Classification

According to Safety Data Sheets (SDS), this compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3] It can also be toxic to aquatic life with long-lasting effects.[2] While this compound is not specifically listed as a P- or U-series hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), its pharmacological activity and documented hazards warrant a conservative approach to its disposal. Therefore, it should be managed as a chemical waste.

Step-by-Step Disposal Procedures

The primary and most critical step in the disposal of this compound is to treat it as a chemical waste product that requires professional handling. Do not dispose of this compound down the drain or in the regular trash.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect all solid this compound waste, including unused or expired product, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials, in a designated hazardous waste container.[4] This container should be clearly labeled as "Hazardous Waste" and should specify the contents (i.e., "this compound Waste").

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated container for liquid hazardous waste. Do not mix this compound solutions with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any sharps, such as needles or syringes contaminated with this compound, must be disposed of in a designated sharps container that is also labeled as hazardous waste.[4]

Step 2: Waste Container Management

All waste containers must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure containers are in good condition, free from leaks or structural defects.[5] Hazardous pharmaceutical waste is typically collected in black containers.[6]

Step 3: Coordination with Environmental Health and Safety (EHS)

Contact your institution's EHS department to arrange for the pickup and disposal of the collected this compound waste. They will have established procedures and contracts with licensed hazardous waste management companies. Provide them with an accurate inventory of the waste.

Step 4: Final Disposal

The recommended method for the final disposal of this compound is through a licensed chemical destruction facility, typically via controlled incineration. This process ensures the complete destruction of the active pharmaceutical ingredient, minimizing its potential impact on the environment.

Spill Cleanup Procedures

In the event of a this compound spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill, for instance, by using a fume hood.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.

  • Collect the Waste: Place all contaminated materials (absorbent, cleaning materials, and contaminated PPE) into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (such as ethanol (B145695) or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Contact EHS: Report the spill to your institution's EHS department for further guidance and to arrange for waste pickup.

Quantitative Data Summary

Waste TypeCollection ContainerLabeling
Solid this compound WasteDesignated, sealed, and leak-proof container (typically black)"Hazardous Waste - this compound"
Liquid this compound WasteDesignated, sealed, and leak-proof container for liquids"Hazardous Waste - this compound Solution"
Contaminated SharpsPuncture-resistant sharps container"Hazardous Waste - Sharps with this compound"
Spill Cleanup DebrisDesignated, sealed, and leak-proof container"Hazardous Waste - this compound Spill Debris"

This compound Disposal Workflow

CyclizineDisposalWorkflow This compound Disposal Workflow A Identify this compound Waste (Solid, Liquid, Sharps) B Segregate and Collect in Designated Labeled Containers A->B C Store Waste Containers Securely (Closed, Ventilated Area) B->C D Contact Institutional EHS for Pickup Request C->D E Licensed Waste Management Transports Waste D->E F Final Disposal via Controlled Incineration E->F G Spill Occurs H Execute Spill Cleanup Protocol G->H I Collect Spill Debris as Hazardous Waste H->I I->B

Caption: A flowchart illustrating the proper workflow for this compound waste disposal, from identification to final destruction.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclizine
Reactant of Route 2
Reactant of Route 2
Cyclizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.